molecular formula CH6ClN B141914 Methyl-d3-amine hydrochloride CAS No. 7436-22-8

Methyl-d3-amine hydrochloride

货号: B141914
CAS 编号: 7436-22-8
分子量: 70.54 g/mol
InChI 键: NQMRYBIKMRVZLB-NIIDSAIPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl-d3-amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is CH6ClN and its molecular weight is 70.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

trideuteriomethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYBIKMRVZLB-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225362
Record name (2H3)Methylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7436-22-8
Record name Methan-d3-amine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7436-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H3)Methylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007436228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H3)Methylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H3)methylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physicochemical properties of Methyl-d3-amine hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl-d3-amine (B1598088) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-d3-amine hydrochloride (CAS No. 7436-22-8) is a deuterated isotopologue of methylamine (B109427) hydrochloride, a crucial building block in organic synthesis and pharmaceutical development.[1][2] The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group imparts unique physicochemical properties that are leveraged in various scientific applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key applications in modern research.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid.[3][4][5] It is stable under standard room temperature conditions when stored in a closed container, though it is known to be hygroscopic (absorbs moisture from the air) and should be protected from moisture.[6][7]

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 7436-22-8[8][9][10]
Molecular Formula CD₃NH₂·HCl[4][6][9]
Molecular Weight 70.54 g/mol [3][8][9][11]
Melting Point 229 - 234 °C[2][3][6][11][12][13]
Boiling Point Not Available[2][6]
Solubility Soluble in Water, Methanol, DMSO[3][4][12]
Appearance White to Off-White Crystalline Solid/Powder[3][4][5][14]
Isotopic Purity Typically ≥98 atom % D[6][10][13]
InChI Key NQMRYBIKMRVZLB-NIIDSAIPSA-N[3]

Experimental Protocols

The characterization and synthesis of this compound involve standard organic chemistry techniques. Below are detailed methodologies for key experimental procedures.

Synthesis via Reductive Amination of a Deuterated Source

A common method for synthesizing deuterated amines is through the reduction of a suitable deuterated starting material.[8] A general protocol is outlined below.

Objective: To synthesize this compound.

Materials:

  • Deuterated nitromethane (B149229) (CD₃NO₂)

  • Reducing agent (e.g., Zinc powder, Lithium aluminum hydride)

  • Inert solvent (e.g., Tetrahydrofuran)

  • Hydrochloric acid (HCl)

  • Deuterium oxide (D₂O)

  • Base (e.g., Sodium hydroxide)

Procedure:

  • Preparation of Deuterated Nitromethane: Nitromethane is reacted with deuterium oxide in the presence of a base to exchange protons for deuterons, yielding deuterated nitromethane. This step may be repeated to achieve high isotopic enrichment.[15][16]

  • Reduction: The deuterated nitromethane is dissolved in an inert solvent like tetrahydrofuran.

  • A reducing agent is slowly added to the solution under controlled temperature conditions to reduce the nitro group to an amine.

  • Acidification: After the reduction is complete, the resulting Methyl-d3-amine is reacted with hydrochloric acid to form the hydrochloride salt.[15]

  • Purification: The final product, this compound, is purified by crystallization.[12]

G cluster_synthesis Synthesis Workflow start Start: Nitromethane & D₂O step1 Base-catalyzed H/D Exchange start->step1 Base step2 Reduction of CD₃NO₂ step1->step2 CD₃NO₂ step3 Acidification with HCl step2->step3 Reducing Agent step4 Crystallization & Purification step3->step4 CD₃NH₂ end_product Final Product: Methyl-d3-amine HCl step4->end_product

Caption: A generalized workflow for the synthesis of this compound.

Quality Control and Isotopic Verification

Confirming the identity and isotopic purity of this compound is critical. This is typically achieved through a combination of spectroscopic techniques.[8]

Objective: To verify the structure and isotopic enrichment of a synthesized batch of this compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (Proton NMR): The primary role of ¹H NMR is to confirm the high level of deuteration. A key diagnostic is the absence or significant reduction of a signal around 2.5 ppm, which corresponds to the methyl protons in the non-deuterated analogue.[8]

    • ¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton. The chemical shift and multiplicity of the methyl carbon signal will confirm the presence of C-D bonds.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR is used to identify functional groups and confirm deuteration by observing vibrational modes.[8] The fundamental differences in the vibrational frequencies between C-H and C-D bonds provide a clear basis for quantification. A minimal intensity of peaks in the C-H stretching region (approx. 2800-3000 cm⁻¹) indicates a high degree of deuteration.[8]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight of the protonated molecule. The observed mass-to-charge ratio (m/z) will correspond to the deuterated compound, allowing for confirmation of its elemental composition.[8]

G cluster_qc Quality Control Workflow sample Synthesized Sample nmr NMR Spectroscopy sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms pass QC Pass: High Purity & Enrichment nmr->pass ¹H: No peak at ~2.5 ppm ¹³C: Confirms C-D bonds ftir->pass Absence of C-H stretch ms->pass Correct m/z for CD₃NH₃⁺

Caption: Workflow for the analytical characterization of this compound.

Applications in Research and Drug Development

The primary utility of this compound stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down bond-breaking reactions that are often the rate-limiting step in drug metabolism.[8]

Key Applications Include:

  • Deuterated Pharmaceuticals: It serves as a crucial building block for incorporating deuterated methyl groups into drug candidates. This can modify a drug's metabolic profile, potentially leading to improved pharmacokinetic properties without altering its pharmacological activity.[2][8]

  • Metabolic Studies: As a labeled compound, it is instrumental in investigating the metabolic pathways and biotransformation of pharmaceuticals.[4]

  • Internal Standards: In analytical chemistry, particularly in mass spectrometry, it is used as an internal standard for the quantification of its non-deuterated counterpart.[12]

  • Isotope Labeling Studies: The deuterium atoms serve as a tracer to track the fate of methyl groups in various chemical and biological reactions, helping to elucidate reaction mechanisms.[4]

G cluster_applications Logical Relationships of Applications center Methyl-d3-amine HCl app1 Deuterated Drug Synthesis center->app1 app2 Metabolic Pathway Studies center->app2 app3 Analytical Internal Standard center->app3 app4 Mechanistic Isotope Labeling center->app4 sub_app1 Kinetic Isotope Effect (KIE) (Slower Metabolism) app1->sub_app1

Caption: Key applications derived from the properties of this compound.

References

An In-depth Technical Guide to Methyl-d3-amine Hydrochloride (CAS: 7436-22-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl-d3-amine hydrochloride (CAS Number: 7436-22-8), a deuterated compound of significant interest in modern chemical and pharmaceutical research. This document details its chemical properties, synthesis, applications, and safety protocols, presenting data in a structured and accessible format for the scientific community.

Core Chemical and Physical Properties

This compound, also known as (Deuterated-methyl)ammonium chloride or Methyl-d3-ammonium chloride, is the deuterated isotopologue of methylamine (B109427) hydrochloride.[1][2] The substitution of hydrogen atoms with deuterium (B1214612) on the methyl group imparts unique properties that are valuable in various scientific applications.[3]

PropertyValueReference(s)
CAS Number 7436-22-8[2][4]
Molecular Formula CD₃NH₂·HCl[2][4]
Molecular Weight 70.54 g/mol [2][4]
Appearance White to yellow powder/clear, colorless crystals[1][5]
Melting Point 232-234 °C (lit.)[6]
Isotopic Enrichment Typically ≥98 atom % D[1][4]
Solubility Soluble in water
Stability Stable if stored under recommended conditions[4]
Storage Conditions Store at room temperature, protected from moisture.[1][4][7]

Key Applications in Research and Development

The unique isotopic labeling of this compound makes it an invaluable tool in several scientific fields.[3]

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies : As a labeled compound, it is crucial for investigating the metabolic pathways and biotransformation of pharmaceutical agents.[3] By incorporating the deuterated methyl group into drug candidates, researchers can track their metabolism, identify metabolites, and better understand potential drug-drug interactions, ultimately contributing to the development of safer and more effective medications.[3][8] The deuterium substitution can lead to improved pharmacokinetic properties, such as enhanced stability and reduced metabolism.[9]

  • Isotope Labeling and Tracer Studies : The deuterium atoms serve as a stable isotopic tracer in various chemical reactions.[3] This allows scientists to track the fate and transformation of methyl groups in organic synthesis, mechanistic studies, and environmental science.[3][8] The distinct signal of deuterium in analytical techniques like mass spectrometry is essential for elucidating reaction mechanisms and kinetics.[3]

  • Synthetic Intermediate : It is a key building block for the synthesis of a wide range of deuterated compounds and complex labeled molecules.[7][8][10] A significant application is in the preparation of deuterated diphenylurea derivatives, which are investigated as phosphokinase inhibitors for potential therapeutic use in diseases like cancer.[6][9]

  • Analytical Chemistry and Spectroscopy : In nuclear magnetic resonance (NMR) spectroscopy, this compound can be used as an internal standard. Its distinct spectral properties, resulting from the carbon-deuterium bonds, are also utilized in Fourier-Transform Infrared (FTIR) spectroscopy to quantify isotopic purity.[8]

Synthesis Methodologies

The traditional synthesis of this compound often involves the use of deuterated methylation reagents.[11] However, these methods can produce multiple substituted by-products, complicating purification and increasing costs.[11] More efficient, modern methods have been developed to overcome these challenges.

One documented synthetic pathway involves a multi-step process starting from Boc-protected benzylamine (B48309).[11] This method provides a high yield and purity of the final product. Another approach involves the reduction of deuterated nitromethane.[12][13]

Below is a logical workflow for a common synthesis route.

G cluster_synthesis Synthesis Workflow A Boc-protected benzylamine B Reaction with NaH and TsOCD3 in DMF A->B C Intermediate: Boc-protected N-benzyl-d3-methylamine B->C D Deprotection with HCl in Ethyl Acetate (B1210297) C->D E Intermediate: N-benzyl-d3-methylamine hydrochloride D->E F Catalytic Hydrogenation (Pd/C in Methanol) E->F G Final Product: Methyl-d3-amine hydrochloride F->G

A simplified workflow for the synthesis of this compound.

Experimental Protocols

This section details a representative experimental protocol for the synthesis of this compound, adapted from cited literature.[11]

Objective: To synthesize this compound (Compound 4) from Boc-protected benzylamine.

Step 1: Synthesis of Boc-protected N-benzyl-d3-methylamine (Compound 2)

  • Under a nitrogen atmosphere, add Boc-protected benzylamine (24.12 mmol) to 25 ml of DMF in a flask cooled to 0°C.[11]

  • Add NaH (60%, 26.54 mmol) dropwise to the solution and stir for 30 minutes.[11]

  • Add TsOCD₃ (24.12 mmol), dissolved in 5 ml of DMF, to the reaction mixture.[11]

  • Allow the mixture to warm to room temperature and monitor the reaction's completion using thin-layer chromatography (TLC).[11]

  • Quench the reaction with 40 ml of saturated ammonium (B1175870) chloride.[11]

  • Perform an extraction with ethyl acetate (3 x 50 ml) and water.[11]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to obtain the crude product.[11]

  • Purify the crude product using silica (B1680970) gel column chromatography to yield Compound 2.[11]

Step 2: Synthesis of N-benzyl-d3-methylamine hydrochloride (Compound 3)

  • Dissolve Compound 2 (12.06 mmol) in 100 ml of ethyl acetate.[11]

  • At 0°C, add a 15 ml solution of HCl in ethyl acetate (3M) dropwise.[11]

  • Warm the mixture to room temperature to proceed with the reaction, monitoring completion by TLC.[11]

  • Concentrate the solution to remove the ethyl acetate, yielding Compound 3 with a reported 100% yield.[11]

Step 3: Synthesis of this compound (Compound 4)

  • Under hydrogen protection, add Compound 3 (12.06 mmol) and 5% Pd/C (200 mg) to 25 ml of methanol.[11]

  • Heat the reaction to 40°C to facilitate the removal of the benzyl (B1604629) group, monitoring completion by TLC.[11]

  • Filter the mixture and evaporate the solvent to obtain the final product, this compound (Compound 4), with a reported 100% yield.[11]

The following diagram illustrates the general laboratory workflow.

G cluster_workflow General Experimental Workflow A Reactant Preparation (e.g., Dissolving in solvent) B Reaction Setup (Under controlled temp/atm) A->B C Reagent Addition B->C D Reaction Monitoring (e.g., TLC) C->D E Work-up (Quenching, Extraction) D->E If complete F Purification (e.g., Chromatography) E->F G Product Isolation & Characterization F->G

A generalized workflow for a multi-step organic synthesis experiment.

Safety, Handling, and Storage

This compound is an irritant and requires careful handling in a laboratory setting.[1]

Hazard Summary:

Hazard TypeDescriptionReference(s)
Acute Toxicity (Oral) Harmful if swallowed.[14]
Skin Irritation Causes skin irritation.[1][14]
Eye Irritation Causes serious eye irritation.[1][14]
Respiratory Irritation Causes respiratory tract irritation. May cause respiratory irritation.[1][14]
Special Properties Hygroscopic (absorbs moisture from the air).[1]

First Aid Measures:

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][15]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1][15]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical aid.[1]

Handling and Storage:

  • Handling : Use in a well-ventilated area.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid generating dust.[1] Wash hands thoroughly after handling.[1]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances and protect from moisture.[1][7]

References

An In-depth Technical Guide to the Synthesis of Methyl-d3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for Methyl-d3-amine (B1598088) hydrochloride (CD₃NH₂·HCl), a crucial deuterated intermediate in the pharmaceutical industry and a valuable tool in metabolic and pharmacokinetic studies. The inclusion of deuterium (B1214612) in place of protium (B1232500) can significantly alter the metabolic fate of a drug, often leading to an improved pharmacokinetic profile. This document details various synthetic routes, complete with experimental protocols, comparative data, and visual representations of the reaction pathways to aid in the selection and implementation of the most suitable method for a given research or development objective.

Synthesis via N-Trideuteromethyl-N-Boc-benzylamine

This modern approach is designed to circumvent the issue of over-methylation, a common drawback of traditional methods that utilize highly reactive deuterated methylating agents.[1][2] By employing a doubly protected amine, this method offers high selectivity for the mono-deuteromethylated product, resulting in high purity and yield.[1]

Reaction Pathway

The synthesis proceeds in three main steps: N-deuteromethylation of Boc-protected benzylamine (B48309), deprotection of the Boc group, and subsequent hydrogenolysis of the benzyl (B1604629) group to yield the final product.

cluster_0 Step 1: N-Deuteromethylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Debenzylation Boc-Bn-NH Boc-protected benzylamine Boc-Bn-NCD3 N-Boc-N-benzyl -methyl-d3-amine Boc-Bn-NH->Boc-Bn-NCD3 1. NaH, DMF, 0°C 2. TsOCD3, rt TsOCD3 TsOCD3 NaH_DMF NaH, DMF Bn-NHCD3_HCl N-benzyl-methyl -d3-amine hydrochloride Boc-Bn-NCD3->Bn-NHCD3_HCl HCl/EtOAc, 0°C to rt Boc-Bn-NCD3->Bn-NHCD3_HCl HCl_EA HCl in EtOAc CD3NH2_HCl Methyl-d3-amine hydrochloride Bn-NHCD3_HCl->CD3NH2_HCl H2, 5% Pd/C, MeOH, 40°C Bn-NHCD3_HCl->CD3NH2_HCl H2_PdC H2, Pd/C

Caption: Synthesis of Methyl-d3-amine HCl from Boc-benzylamine.

Experimental Protocol

Step 1: Synthesis of N-Boc-N-benzyl-methyl-d3-amine To a solution of Boc-protected benzylamine (24.12 mmol) in 25 mL of DMF at 0°C under a nitrogen atmosphere, NaH (60% dispersion, 26.54 mmol) is added portion-wise. The mixture is stirred for 30 minutes, after which a solution of TsOCD₃ (24.12 mmol) in 5 mL of DMF is added. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched with 40 mL of saturated ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.[1]

Step 2: Synthesis of N-benzyl-methyl-d3-amine hydrochloride The N-Boc-N-benzyl-methyl-d3-amine (12.06 mmol) is dissolved in 100 mL of ethyl acetate. At 0°C, 15 mL of a 3M solution of HCl in ethyl acetate is added dropwise. The mixture is then warmed to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is removed by concentration to yield the product.[1]

Step 3: Synthesis of Methyl-d3-amine hydrochloride To a solution of N-benzyl-methyl-d3-amine hydrochloride (12.06 mmol) in 25 mL of methanol (B129727), 200 mg of 5% Pd/C is added. The mixture is stirred under a hydrogen atmosphere at 40°C until the debenzylation is complete (monitored by TLC). The reaction mixture is then filtered and the filtrate is evaporated to dryness to afford the final product.[1]

Synthesis from Nitromethane-d3

This method relies on the reduction of commercially available or prepared nitromethane-d3. The preparation of the deuterated starting material is a key step, which involves the exchange of acidic protons of nitromethane (B149229) with deuterium from D₂O.[3][4][5]

Reaction Pathway

The synthesis is a two-step process involving the deuteration of nitromethane followed by its reduction.

cluster_0 Step 1: Deuteration cluster_1 Step 2: Reduction CH3NO2 Nitromethane CD3NO2 Nitromethane-d3 CH3NO2->CD3NO2 D₂O, Base D2O_Base D₂O, Base CD3NH2_HCl Methyl-d3-amine hydrochloride CD3NO2->CD3NH2_HCl H₂, 10% Pd/C, MeOH, HCl CD3NO2->CD3NH2_HCl H2_PdC_HCl H₂, Pd/C, HCl

Caption: Synthesis of Methyl-d3-amine HCl from Nitromethane.

Experimental Protocol

Step 1: Preparation of Nitromethane-d3 Nitromethane is reacted with deuterium oxide in the presence of a base (e.g., sodium hydride, potassium carbonate, or deuterated sodium hydroxide) and optionally a phase-transfer catalyst. This reaction can be repeated to achieve high isotopic purity.[3][4]

Step 2: Synthesis of this compound Deuterated nitromethane (10.0 mmol) is dissolved in 25.0 mL of methanol. To this solution, 0.1 g of 10% Pd/C is added. The reaction vessel is purged with hydrogen gas (using a balloon) three times. The mixture is stirred at room temperature for 16 hours. After the reaction, the mixture is acidified by the dropwise addition of hydrochloric acid. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the product as a light yellow solid.[6] Alternatively, other reducing agents such as zinc powder, magnesium powder, iron, or nickel can be used.[3][4]

Synthesis via N-(methyl-d3)phthalimide

This route involves the synthesis of an N-deuteromethylated phthalimide (B116566) intermediate, which is then hydrolyzed to release the desired amine hydrochloride. This method is robust and can produce high-purity material.[3][5]

Reaction Pathway

This is a two-step synthesis starting from phthalimide and deuterated methanol.

cluster_0 Step 1: N-Deuteromethylation cluster_1 Step 2: Hydrolysis Phthalimide Phthalimide N-CD3-Phthalimide N-(methyl-d3)phthalimide Phthalimide->N-CD3-Phthalimide CD₃OD, PPh₃, DEAD, THF CD3OD_DEAD CD₃OD, PPh₃, DEAD CD3NH2_HCl Methyl-d3-amine hydrochloride N-CD3-Phthalimide->CD3NH2_HCl conc. HCl, H₂O, reflux N-CD3-Phthalimide->CD3NH2_HCl HCl_H2O HCl, H₂O

Caption: Synthesis of Methyl-d3-amine HCl via Phthalimide.

Experimental Protocol

Step 1: Synthesis of N-(methyl-d3)phthalimide To a solution of phthalimide (0.1 mol), deuterated methanol (0.105 mol), and triphenylphosphine (B44618) (0.11 mol) in anhydrous tetrahydrofuran (B95107) under an ice-bath, a solution of diethyl azodicarboxylate (DEAD, 0.11 mol) in tetrahydrofuran is added dropwise. After the addition, the mixture is stirred for 1 hour at room temperature. The product is then isolated and purified.[3]

Step 2: Synthesis of this compound N-(methyl-d3)phthalimide (0.5 mol) is added to a mixture of distilled water (625 mL) and concentrated hydrochloric acid (625 mL) at room temperature. The mixture is heated to 105°C and refluxed overnight. After cooling to room temperature, the mixture is filtered and the solid is washed with distilled water. The filtrate is concentrated under reduced pressure to afford a light yellow solid. Anhydrous ethanol (B145695) (140 mL) is added to the solid, and the mixture is refluxed for 1 hour, then cooled to room temperature and filtered to give the purified product.[3]

Comparative Data of Synthesis Methods

The choice of synthesis method often depends on factors such as desired yield, purity, cost of starting materials, and scalability. The following table summarizes the quantitative data associated with the described methods.

MethodStarting MaterialsKey ReagentsYieldIsotopic PurityReference(s)
From Boc-protected benzylamine Boc-benzylamine, TsOCD₃NaH, HCl, H₂, Pd/C100% (final two steps)Not explicitly stated, but expected to be high[1]
From Nitromethane-d3 Nitromethane, D₂OBase, H₂, Pd/C, HClGood (86% for a related step)High, can be improved by repeated deuteration[3][6]
From N-(methyl-d3)phthalimide Phthalimide, Deuterated methanolPPh₃, DEAD, HCl90% (first step)Not explicitly stated, but expected to be high[3]

Note: Yields are as reported in the cited literature and may vary depending on experimental conditions. Isotopic purity is often very high for these methods but should be confirmed by analytical techniques such as NMR or mass spectrometry.[7]

Analytical Characterization

Regardless of the synthetic route chosen, the final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H NMR: To confirm the absence of protons on the methyl group.[7]

  • ¹³C NMR: To provide information about the carbon skeleton.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to quantify isotopic impurities.[7]

This guide provides a detailed overview of the most common and effective methods for the synthesis of this compound. The choice of a specific method will be dictated by the specific requirements of the research or manufacturing process, including scale, cost, and available equipment.

References

The Significance of Deuterium Labeling in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterium (B1214612) labeling, the strategic substitution of hydrogen atoms with their stable, heavier isotope deuterium (²H or D), has emerged as a powerful and versatile tool in biological and pharmaceutical research.[1] This seemingly subtle isotopic substitution introduces unique physicochemical properties that can be leveraged to probe complex biological systems, elucidate reaction mechanisms, and enhance the therapeutic potential of drugs.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterium labeling in biological systems.

Core Principles of Deuterium Labeling

The utility of deuterium labeling is primarily rooted in two fundamental concepts: its use as a stable isotopic tracer and the kinetic isotope effect (KIE).

  • Stable Isotope Tracer: Deuterium's greater mass compared to protium (B1232500) (¹H) allows it to be distinguished by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] This enables researchers to track the fate of deuterium-labeled molecules through intricate metabolic pathways, providing insights into metabolic flux and the biosynthesis of various biomolecules.[2][4]

  • Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[5] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[5][6] This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of its application in drug development to improve pharmacokinetic profiles.[5][7] The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD).[2]

Applications in Biological Systems

The unique properties of deuterium have led to its widespread application across various scientific disciplines.

Metabolic Studies and Metabolomics

Deuterium-labeled compounds, particularly deuterium oxide (D₂O), serve as powerful tracers to study the dynamics of metabolic pathways.[4][8] Administering D₂O to biological systems leads to the incorporation of deuterium into newly synthesized biomolecules, including proteins, lipids, and carbohydrates.[4] By measuring the rate of deuterium incorporation using mass spectrometry, researchers can quantify the synthesis rates and flux through various metabolic pathways.[8][9] This approach, sometimes termed "Deuteromics," allows for the simultaneous investigation of multiple metabolic pathways from a single tracer.[8] Deuterium Metabolic Imaging (DMI) is another emerging technique that uses deuterium-labeled substrates to visualize and quantify metabolic processes in vivo.[10][11]

Pharmacokinetics and Drug Development

The deuterium KIE is strategically employed in drug development to enhance the pharmacokinetic (PK) properties of drug candidates.[5][12] By replacing hydrogen with deuterium at sites susceptible to metabolic attack, particularly by Cytochrome P450 (CYP) enzymes, the rate of drug metabolism can be significantly reduced.[5][6] This can lead to several therapeutic benefits:

  • Improved Metabolic Stability and Increased Half-Life: Slower metabolism results in a longer drug half-life, allowing for less frequent dosing.[12][13]

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, the formation of undesirable or toxic metabolites can be minimized.[6][12]

  • Increased Drug Exposure: A lower rate of clearance leads to higher overall drug exposure, potentially enhancing efficacy.[6]

The first deuterated drug approved by the FDA, Austedo® (deutetrabenazine), exemplifies the success of this strategy.[13][14]

Structural Biology

In structural biology, deuterium labeling is a crucial tool for both NMR spectroscopy and neutron diffraction.

  • NMR Spectroscopy: For large proteins, proton NMR spectra can be exceedingly complex and poorly resolved. Replacing protons with deuterons simplifies the spectra, reducing dipolar spin interactions and allowing for the study of larger biomolecular systems.[2][15][16] This is particularly valuable in solution and solid-state NMR.[15]

  • Neutron Diffraction: Neutrons are particularly sensitive to hydrogen and its isotopes.[17] The use of fully or selectively deuterated proteins in neutron crystallography improves the signal-to-noise ratio and enhances the visibility of the molecular structure.[17] Contrast matching, achieved by adjusting the level of deuteration, allows for the focused study of specific components within a larger biological complex.[18]

Quantitative Data Presentation

The impact of deuterium labeling on pharmacokinetic parameters is significant and can be summarized for comparative analysis.

Drug CandidateDeuteration SiteFold Increase in Half-life (t½)Fold Decrease in Clearance (CL)Reference
Compound A Methoxy Group2.52.3[19]
Compound B N-methyl Group3.12.8[19]
Compound C Aromatic Ring1.81.7[19]

Table 1: Illustrative Impact of Deuterium Labeling on In Vivo Pharmacokinetic Parameters. This table summarizes hypothetical data based on common findings in pharmacokinetic studies of deuterated compounds.

ParameterProteo-CompoundDeutero-CompoundFold ChangeReference
In vitro t½ (min) 15453.0[19]
Intrinsic Clearance (CLint) (µL/min/mg) 100333.0[19]

Table 2: Representative Data from an In Vitro Metabolic Stability Assay. This table presents example data illustrating the effect of deuteration on metabolic stability in human liver microsomes.

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterium labeling.

Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound and its deuterated counterpart to assess the kinetic isotope effect.[19]

Materials:

  • Test compound and its deuterated analog

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (quenching solution)

  • Incubator or shaking water bath (37°C)

  • LC-MS/MS system[19]

Procedure:

  • Preparation: Prepare a master mix containing the phosphate buffer and NADPH regenerating system.[19]

  • Pre-incubation: Pre-warm the master mix and the liver microsome suspension to 37°C for 5 minutes.[19]

  • Initiation of Reaction: Add the test compound or its deuterated analog to the pre-warmed master mix to a final concentration of 1 µM. Initiate the metabolic reaction by adding the liver microsome suspension.[19]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[19]

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile to stop the enzymatic reaction.[19]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[19]

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[19]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.[19]

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.[19]

  • Calculate the in vitro half-life (t½) as 0.693/k.[19]

  • Calculate the intrinsic clearance (CLint) using the appropriate formula, typically expressed in µL/min/mg of microsomal protein.[19]

  • Compare the CLint values of the proteo and deutero compounds to determine the KIE.

Protocol 2: General Method for Deuterium Labeling of Proteins in E. coli

Objective: To produce highly deuterated proteins for structural and biophysical studies.[15][18]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • M9 minimal medium components

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterated glucose (¹³C, ²H-glucose if needed for NMR)

  • ¹⁵NH₄Cl (for NMR applications)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Adaptation of Cells: Gradually adapt the E. coli cells to grow in D₂O-based M9 medium by sequentially increasing the percentage of D₂O in the culture.[17] Alternatively, plate cells on D₂O-based M9 agar (B569324) and select colonies that grow well.[17]

  • Starter Culture: Inoculate a small volume of D₂O-based M9 medium with an adapted colony and grow overnight.

  • Large-Scale Culture: Inoculate a larger volume of D₂O-based M9 medium containing deuterated glucose and ¹⁵NH₄Cl with the starter culture.

  • Induction: Grow the culture at 37°C to an OD₆₀₀ of ~0.8-1.0. Induce protein expression by adding IPTG to a final concentration of 1 mM.[20]

  • Expression: Continue to grow the culture for a specified period (e.g., 4-6 hours or overnight at a lower temperature) to allow for protein expression.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the deuterated protein using standard chromatography techniques.

Analysis:

  • Confirm the level of deuteration using mass spectrometry.[18]

  • Verify the protein's structural integrity and function using appropriate biophysical and biochemical assays.

Protocol 3: Quantification of Deuterium Enrichment in Metabolites by GC-MS

Objective: To measure the incorporation of deuterium from a labeled precursor into a target metabolite.[9][21]

Materials:

  • Biological samples (e.g., plasma, tissue extracts)

  • Internal standard (a stable isotope-labeled version of the analyte, if available)

  • Derivatization reagents (e.g., for creating volatile derivatives of the analyte)

  • Organic solvents

  • GC-MS system[9]

Procedure:

  • Sample Preparation: Extract the metabolites from the biological matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.[9]

  • Derivatization: Convert the target analyte into a volatile derivative suitable for GC analysis. This step is crucial for non-volatile compounds like glucose or amino acids.[9][22]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the different isotopologues of the target analyte based on their mass-to-charge ratio (m/z).[9]

Data Analysis:

  • Mass Isotopomer Distribution Analysis: Determine the relative abundance of the different mass isotopologues (M+0, M+1, M+2, etc.) of the analyte.

  • Correction for Natural Abundance: Correct the measured mass isotopomer distribution for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H).

  • Calculation of Enrichment: Calculate the deuterium enrichment in the molecule based on the corrected mass isotopomer distribution.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and pathways.

experimental_workflow_deuterated_drug cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Decision synthesis Synthesis of Proteo & Deutero Compounds characterization Structural Confirmation (NMR, MS) synthesis->characterization metabolic_stability Metabolic Stability Assay (Microsomes, Hepatocytes) characterization->metabolic_stability cyp_inhibition CYP Inhibition/ Induction Assays metabolic_stability->cyp_inhibition pk_study Pharmacokinetic Study (Rodent Model) cyp_inhibition->pk_study metabolite_id Metabolite Identification pk_study->metabolite_id data_analysis Calculate PK Parameters (t½, CL, AUC) metabolite_id->data_analysis kie_determination Determine KIE data_analysis->kie_determination decision Go/No-Go Decision for Further Development kie_determination->decision

Caption: Experimental workflow for the evaluation of a deuterated drug candidate.[14]

metabolic_pathway_deuteration Drug_H Parent Drug (Proteo) Metabolite_A Metabolite A (via CYP3A4) Drug_H->Metabolite_A Major Pathway Metabolite_B Metabolite B (via CYP2D6) Drug_H->Metabolite_B Minor Pathway Excretion Excretion Metabolite_A->Excretion Metabolite_B->Excretion Drug_D Deuterated Drug Drug_D->Metabolite_B Favored Minor Pathway Metabolite_A_slow Metabolite A (Slowed Formation) Drug_D->Metabolite_A_slow Blocked/Slowed Major Pathway

Caption: Alteration of metabolic pathways due to deuterium labeling.

kie_interpretation start Measure kH/kD (KIE) kie_gt_2 Is KIE > 2? start->kie_gt_2 kie_1_to_2 Is 1 < KIE < 2? kie_gt_2->kie_1_to_2 No result1 Primary KIE: C-H bond cleavage is in the rate-determining step. kie_gt_2->result1 Yes kie_eq_1 Is KIE ≈ 1? kie_1_to_2->kie_eq_1 No result2 Secondary KIE: Hybridization change at or near the labeled position. kie_1_to_2->result2 Yes result3 No KIE: C-H bond cleavage is not involved in the rate-determining step. kie_eq_1->result3 Yes

Caption: Logical flow for the interpretation of Kinetic Isotope Effect (KIE) values.[1]

Conclusion

Deuterium labeling is a multifaceted and indispensable technology in modern biological and pharmaceutical sciences.[2] Its applications, ranging from the elucidation of complex metabolic networks to the rational design of drugs with improved pharmacokinetic profiles, continue to expand.[2][23] As analytical technologies become more sensitive and accessible, the utility of deuterium-labeled compounds is poised to grow, enabling more sophisticated investigations into the intricate workings of biological systems.[2]

References

Molecular weight and formula of Methyl-d3-amine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl-d3-amine hydrochloride, a deuterated isotopologue of methylamine (B109427) hydrochloride. Its unique properties make it an invaluable tool in pharmaceutical research and development, particularly in metabolic studies, mechanistic investigations, and as a building block for synthesizing deuterated pharmaceutical ingredients.

Core Compound Properties

This compound (d₃-methylammonium chloride) is a stable, non-radioactive isotopically labeled compound where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612). This substitution imparts a higher mass and alters the vibrational frequencies of the C-D bonds compared to C-H bonds, which is the basis for its utility in various analytical and research applications.

Quantitative Data Summary

For clarity and direct comparison, the fundamental properties of this compound and its non-deuterated analog are presented below.

PropertyThis compoundMethylamine Hydrochloride
Chemical Formula CD₃NH₂·HCl[1][2]CH₃NH₂·HCl[3][4]
Molecular Weight 70.54 g/mol [1][2]67.52 g/mol [3][5]
CAS Number 7436-22-8[1][2]593-51-1[3][4]
Synonyms Deuterated methylamine hydrochloride, Methyl-d3-ammonium chloride[1][5]Methanaminium chloride, Monomethylammonium chloride[3]

Applications in Research and Drug Development

The primary applications of this compound stem from the kinetic isotope effect and its utility as a stable isotope tracer.

  • Drug Metabolism Studies: As a labeled compound, it is instrumental in investigating the metabolic pathways and biotransformation of pharmaceutical agents.[5] By incorporating the deuterated methyl group into drug candidates, researchers can gain crucial insights into their metabolism, helping to develop safer and more effective medications.[5]

  • Isotope Labeling and Tracing: The presence of deuterium allows scientists to use it as a tracer in various chemical reactions.[5] This enables the tracking of the fate and transformation of methyl groups in organic synthesis and environmental studies, providing a distinct signal in analytical techniques like mass spectrometry and NMR.[1][5]

  • Synthesis of Deuterated Compounds: It serves as a critical precursor in the synthesis of deuterated diphenylurea derivatives, which have potential as phosphokinase inhibitors for targeted therapies in diseases like cancer.[6][7] The incorporation of deuterium can lead to improved pharmacokinetic properties, such as enhanced stability and reduced metabolism.[6]

Experimental Protocols

Detailed methodologies are crucial for the effective application and analysis of this compound. Below are outlines of key experimental procedures.

Synthesis of this compound

A common synthetic route involves the deprotection of a protected N-benzyl-N-(methyl-d3)amine.[2]

Objective: To synthesize this compound from N-benzyl-N-(methyl-d3)amine hydrochloride.

Materials:

  • N-benzyl-N-(methyl-d3)amine hydrochloride

  • 5% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Dissolve N-benzyl-N-(methyl-d3)amine hydrochloride (12.06 mmol) in 25 ml of methanol.[2]

  • Add 200 mg of 5% Pd/C to the solution.[2]

  • Place the reaction mixture under a hydrogen atmosphere.

  • Heat the reaction to 40°C to facilitate the removal of the benzyl (B1604629) protecting group.[2]

  • Monitor the reaction for completion using thin-layer chromatography (TLC).[2]

  • Upon completion, filter the mixture to remove the Pd/C catalyst.[2]

  • Evaporate the solvent from the filtrate to yield the final product, this compound.[2] The yield is reported to be quantitative (100%).[2]

Analytical Characterization

Confirming the isotopic purity and structural integrity is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose.

Objective: To verify the structure and isotopic labeling of the synthesized this compound.

Instrumentation: 400 MHz NMR Spectrometer

Procedure (¹H NMR):

  • Prepare a sample by dissolving the compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire the ¹H NMR spectrum.

  • The primary role of ¹H NMR is to confirm the absence of protons on the methyl group.[1] A successful synthesis will show a significant reduction or absence of a signal corresponding to the methyl protons. The spectrum for the provided synthesis shows a singlet at 8.10 ppm, attributed to the two amine protons (-NH₂).[2]

Procedure (¹³C NMR):

  • Using the same sample, acquire a ¹³C NMR spectrum.

  • This analysis provides information about the carbon skeleton.[1] For this compound, a signal corresponding to the deuterated methyl carbon should be observed. The reported chemical shift is 23.5 ppm in DMSO-d6.[2]

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow Synthesis and Verification of this compound cluster_synthesis Synthesis cluster_analysis Analysis A Start: N-benzyl-N-(methyl-d3)amine HCl B Dissolve in Methanol Add 5% Pd/C A->B C Hydrogenolysis (40°C, H2 atmosphere) B->C D Reaction Monitoring (TLC) C->D E Filtration (Remove Pd/C) D->E Reaction Complete F Solvent Evaporation E->F G Product: Methyl-d3-amine HCl F->G H Sample Preparation (Dissolve in DMSO-d6) G->H Proceed to Analysis I 1H NMR Spectroscopy H->I J 13C NMR Spectroscopy H->J K Verify Structure & Isotopic Purity I->K J->K

Caption: Workflow for the synthesis and analytical verification of Methyl-d3-amine HCl.

Application_Pathway Application in Deuterated Drug Synthesis cluster_synthesis Synthesis of Intermediate cluster_final_drug Final Drug Product Assembly A Methyl-d3-amine HCl (Starting Material) B Reaction with 4-chloropyridine-2-carboxylic acid methyl ester HCl A->B A->B Base (e.g., Na2CO3) C Intermediate: 4-chloro-pyridine-2- (N-(methyl-d3))formamide D Reaction with 4-(4-aminophenoxy) moiety C->D C->D Coupling Reaction E Final Deuterated Drug (e.g., Sorafenib derivative) D->E

Caption: Use of Methyl-d3-amine HCl as a building block in pharmaceutical synthesis.

References

An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl-d3-amine hydrochloride (deuterated methylamine (B109427) hydrochloride), a critical consideration for its application in pharmaceutical research and development, particularly in metabolic studies and as a labeled internal standard. Due to the limited availability of specific quantitative solubility data for the deuterated compound, this guide presents data for its non-deuterated analog, methylamine hydrochloride. The solubility of these two compounds is expected to be very similar due to their structural analogy.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For amine hydrochlorides like this compound, solubility is significantly influenced by the polarity of the solvent, temperature, and the presence of other solutes. As an ionic salt, it generally exhibits higher solubility in polar solvents capable of solvating the ammonium (B1175870) cation and the chloride anion.

Quantitative Solubility Data

SolventTemperature (°C)SolubilityData Type
MethanolNot SpecifiedSolubleQualitative
Ethanol7829.1 g / 100 gQuantitative[1]
Dimethyl Sulfoxide (DMSO)2514 mg/mLQuantitative

Note: The provided quantitative data is for the non-deuterated analog, methylamine hydrochloride, and should be considered an approximation for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an amine hydrochloride salt, such as this compound, in an organic solvent. This method is based on the isothermal equilibrium method.

1. Materials and Equipment:

  • This compound (analytical grade)

  • Organic solvent of interest (HPLC grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or Gas Chromatography (GC)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

2. Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.

  • Solvent Addition: Add a precise volume of the organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle. If necessary, centrifuge the vials to facilitate phase separation.

  • Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Filter the sample through a syringe filter into a volumetric flask. Dilute the sample to a suitable concentration with the same solvent.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculation: The solubility (S) is calculated using the following formula:

    S = (C × V_total) / V_sample

    Where:

    • C is the concentration of the diluted sample determined by analysis.

    • V_total is the total volume of the diluted sample.

    • V_sample is the volume of the supernatant taken for dilution.

3. Data Analysis: Repeat the experiment at different temperatures to determine the temperature dependence of solubility. The results should be reported in appropriate units, such as g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess Methyl-d3-amine HCl B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle (or centrifuge) C->D E Extract & filter supernatant D->E F Dilute sample to known volume E->F G Quantify concentration (e.g., HPLC/GC) F->G H Calculate Solubility G->H

Solubility Determination Workflow

Conclusion

While specific quantitative solubility data for this compound remains limited, the information available for its non-deuterated analog provides a strong foundation for researchers. The provided experimental protocol offers a robust framework for determining precise solubility values in various organic solvents, which is essential for the effective design of experiments and the development of new pharmaceutical agents. The high polarity of this compound suggests that it will be most soluble in polar organic solvents, a critical factor to consider in its handling and application.

References

Stability and Storage of Methyl-d3-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Methyl-d3-amine hydrochloride (CAS No. 7436-22-8). Understanding these parameters is critical for ensuring the integrity, purity, and performance of this valuable isotopically labeled compound in research and development applications. This document synthesizes information from safety data sheets and general chemical stability principles to provide best-practice recommendations.

Chemical and Physical Properties

A foundational understanding of the properties of this compound is essential for interpreting its stability profile.

PropertyValue
Molecular Formula CD₃NH₂·HCl
Molecular Weight 70.54 g/mol
Appearance White to off-white solid, clear colorless crystals[1]
Melting Point 232-234 °C (lit.)[1]
Solubility Soluble in DMSO, Methanol, and slightly soluble in Water[1]
Hygroscopicity Hygroscopic (absorbs moisture from the air)[2]

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound.

Storage Conditions

Adherence to recommended storage conditions will minimize degradation and preserve the isotopic and chemical purity of the compound.

ParameterRecommendationRationale
Temperature Store at room temperature or between 2-8°C.[3][4][5]Prevents thermal degradation.
Atmosphere Store in a tightly closed container, under an inert atmosphere (e.g., Argon).Minimizes exposure to moisture and reactive gases.
Light Store away from light.[3]Protects against potential photodegradation.
Environment Store in a dry, cool, and well-ventilated place.[2][6]Reduces the risk of moisture absorption and chemical reactions.
Handling Precautions

Safe handling practices are crucial due to the potential hazards associated with this compound.

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of dust.[2][6]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles with side-shields.[2][6]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[3]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[6]

Stability Profile

This compound is generally a stable compound when stored under the recommended conditions.[2][3] However, its stability can be compromised by several factors.

Factors Affecting Stability

cluster_conditions Environmental Conditions cluster_materials Incompatible Materials cluster_stability Compound Stability cluster_degradation Degradation Pathways Temperature Temperature Degradation Chemical Degradation Temperature->Degradation Moisture Moisture/Humidity Moisture->Degradation Light Light Exposure Light->Degradation OxidizingAgents Strong Oxidizing Agents OxidizingAgents->Degradation Bases Strong Bases Bases->Degradation Acids Acids, Acid Chlorides, Acid Anhydrides Acids->Degradation Stability Methyl-d3-amine Hydrochloride Stability Degradation->Stability

Caption: Factors influencing the stability of this compound.

Incompatible Materials

Contact with the following substances should be avoided to prevent chemical reactions and degradation:

  • Strong oxidizing agents[2][3]

  • Strong bases[2]

  • Acids, acid chlorides, and acid anhydrides[3]

Hazardous Decomposition Products

Under fire conditions, the following hazardous decomposition products may be formed:

  • Hydrogen chloride[2][3]

  • Nitrogen oxides (NOx)[2][3]

  • Carbon monoxide (CO)[2]

  • Carbon dioxide (CO₂)[2]

Shelf Life

While generally stable, it is recommended to re-analyze the chemical purity of this compound after three years of storage to ensure it meets the required specifications for its intended use.[5]

Experimental Protocols for Stability Assessment

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over a defined period.

Materials and Equipment
  • This compound

  • Vials (clear and amber glass) with inert caps

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber with a light source compliant with ICH Q1B guidelines

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Reference standard for this compound

  • Other necessary laboratory glassware and reagents

Experimental Workflow

cluster_setup Experiment Setup cluster_testing Testing and Analysis cluster_conclusion Conclusion start Start: Sample Preparation storage Aliquot samples into clear and amber vials start->storage conditions Place samples in stability chambers: - Temperature/Humidity - Photostability (with dark control) storage->conditions pull Pull samples at pre-defined time points conditions->pull analysis Analyze samples by HPLC for: - Purity (assay) - Degradation products pull->analysis compare Compare results to initial time point (T=0) and reference standard analysis->compare end Determine degradation rate and establish shelf life compare->end

Caption: Workflow for a stability study of this compound.

Detailed Methodologies
  • Sample Preparation: Accurately weigh a predetermined amount of this compound into a series of clear and amber glass vials.

  • Initial Analysis (T=0): Analyze a subset of the prepared samples immediately to establish the initial purity and impurity profile.

  • Storage: Place the remaining vials in stability chambers under various conditions. Suggested conditions could include:

    • Long-term: 25°C / 60% RH

    • Accelerated: 40°C / 75% RH

    • Photostability: As per ICH Q1B guidelines (exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light), with a corresponding dark control stored under the same temperature conditions.

  • Time Points: Pull samples from each storage condition at specified time intervals (e.g., for accelerated studies: 0, 1, 3, and 6 months; for long-term studies: 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Note any changes in color or physical state.

    • Purity: Determine the percentage of the active substance remaining using a validated, stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any new peaks in the chromatogram that represent degradation products.

  • Data Evaluation: Compare the results at each time point to the initial data. Calculate the rate of degradation and identify any trends. For photostability, compare the samples exposed to light with the dark control to assess the impact of light.

Conclusion

This compound is a stable compound when stored and handled correctly. Key factors for maintaining its stability are protection from moisture, excessive heat, and light, as well as avoiding contact with incompatible materials. For critical applications, it is advisable to periodically re-analyze the purity of the compound, especially if it has been in storage for an extended period. The provided experimental framework can be used as a starting point for conducting formal stability studies to establish a definitive shelf life under specific storage conditions.

References

The Strategic Application of Deuterium in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), is a powerful and increasingly utilized strategy in pharmaceutical and biological research. This subtle atomic modification, known as deuteration, can profoundly influence the physicochemical properties of a molecule without altering its fundamental shape or biological activity.[1][2] This technical guide provides a comprehensive overview of the core applications of deuterated compounds in research, with a focus on drug discovery and development, metabolic studies, and advanced analytical techniques.

Core Principle: The Kinetic Isotope Effect (KIE)

The primary basis for the utility of deuterated compounds in research is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[3][4] Consequently, chemical reactions involving the cleavage of a C-D bond as the rate-determining step proceed more slowly than those involving a C-H bond.[3][4] Many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the oxidative cleavage of C-H bonds.[1][5][6][7] By strategically placing deuterium at these metabolically vulnerable sites, the rate of drug metabolism can be significantly reduced, leading to improved pharmacokinetic profiles.[1][5][6][7]

Key Applications in Research and Development

Enhancing Pharmacokinetic Profiles of Therapeutics

Deuteration is a clinically validated strategy to improve the pharmacokinetic (PK) properties of drugs.[8] By slowing down metabolism, deuteration can lead to a longer drug half-life, increased systemic exposure (AUC), and more stable plasma concentrations, which can translate to less frequent dosing and improved patient compliance.[8]

Data Presentation: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Drugs

The following tables summarize the pharmacokinetic data for several deuterated drugs compared to their non-deuterated (protiated) counterparts, illustrating the significant impact of deuteration.

DrugParameterNon-Deuterated ValueDeuterated ValueFold Change/ImprovementReference(s)
Tetrabenazine Deutetrabenazine
Half-life of active metabolitesShorter3- to 4-fold longerIncreased residence time[1][7]
Peak-to-trough fluctuationsHigher11-fold lowerMore stable plasma levels[1][7]
Ivacaftor Deutivacaftor (CTP-656)
Half-life (t½)Shorter15.9 hoursExtended half-life[5][9]
In vitro metabolic stabilityLowerMarkedly enhancedReduced clearance[5][9]
Methadone d₉-Methadone
AUC (in mice)Baseline5.7-fold increaseIncreased total drug exposure[10]
Cmax (in mice)Baseline4.4-fold increaseHigher peak concentration[10]
Clearance (in mice)4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg~5.2-fold reduction[10]
Metabolic Pathway and Pharmacokinetic Studies

Deuterated compounds are invaluable tools for elucidating metabolic pathways and understanding the pharmacokinetics of drugs without altering their fundamental pharmacological properties.[11] By using deuterium as a tracer, researchers can follow the metabolic fate of a compound, identify its metabolites, and quantify the rates of different metabolic reactions.[11]

Visualization: Cytochrome P450 Catalytic Cycle

The following diagram illustrates the general catalytic cycle of Cytochrome P450 enzymes, a major family of enzymes involved in drug metabolism where the kinetic isotope effect of deuterated compounds is often exploited.

CYP450_Cycle cluster_cycle Cytochrome P450 Catalytic Cycle P450_Fe3 P450 (Fe³⁺) P450_Fe3_S P450 (Fe³⁺) + Substrate (R-H) P450_Fe3->P450_Fe3_S Substrate (R-H) binds P450_Fe2_S P450 (Fe²⁺) + Substrate (R-H) P450_Fe3_S->P450_Fe2_S e⁻ from NADPH P450_Fe2_S_O2 P450 (Fe²⁺)-O₂ + Substrate (R-H) P450_Fe2_S->P450_Fe2_S_O2 O₂ binds P450_Fe3_S_O2_minus P450 (Fe³⁺)-O₂⁻ + Substrate (R-H) P450_Fe2_S_O2->P450_Fe3_S_O2_minus e⁻ from NADPH P450_Fe3_S_O2_2minus P450 (Fe³⁺)-O₂²⁻ + Substrate (R-H) P450_Fe3_S_O2_minus->P450_Fe3_S_O2_2minus H⁺ Intermediate [FeO]³⁺ Complex P450_Fe3_S_O2_2minus->Intermediate H⁺, -H₂O P450_Fe3_S_OH P450 (Fe³⁺) + Product (R-OH) Intermediate->P450_Fe3_S_OH R-H -> R-OH (C-H bond cleavage) P450_Fe3_S_OH->P450_Fe3 Product (R-OH) dissociates

Caption: Cytochrome P450 catalytic cycle.

Analytical Internal Standards

Deuterated compounds are widely used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[12][13] Due to their similar chemical properties to the analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[12][13] However, their different mass allows for their distinct detection, enabling accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response.[12][13]

Visualization: Workflow for Bioanalytical Method Using a Deuterated Internal Standard

The diagram below outlines the typical workflow for a bioanalytical method employing a deuterated internal standard.

Bioanalytical_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) Spiking 2. Spiking with Deuterated Internal Standard Sample_Collection->Spiking Extraction 3. Sample Extraction (e.g., Protein Precipitation, LLE) Spiking->Extraction Evaporation_Reconstitution 4. Evaporation and Reconstitution Extraction->Evaporation_Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_Analysis Data_Processing 6. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Bioanalytical workflow with a deuterated internal standard.

Probing Biological Structures with NMR and Neutron Scattering

Perdeuteration (replacement of all non-exchangeable protons with deuterium) is a critical technique in structural biology. In Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration of proteins simplifies complex proton spectra and reduces signal overlap, enabling the study of larger and more complex biomolecules.[2][14][15] In neutron scattering, the significant difference in the neutron scattering length between hydrogen and deuterium allows for "contrast matching," where specific components of a biological assembly can be made "invisible" to neutrons, thus highlighting the structure of the remaining components.

Experimental Protocols

In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol assesses the intrinsic clearance of a deuterated compound compared to its non-deuterated analog.

Materials:

  • Pooled human or other species liver microsomes (e.g., HLM)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compounds (deuterated and non-deuterated) and internal standard stock solutions in DMSO

  • Acetonitrile (B52724) (ACN) for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of test compounds and internal standard in phosphate buffer.

  • Incubation: In a 96-well plate, pre-warm the liver microsome solution in phosphate buffer at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound to the microsome solution to initiate the reaction. At time zero, and subsequent time points (e.g., 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the metabolic process.

  • Quenching: At each time point, terminate the reaction by adding cold acetonitrile containing the deuterated internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint). A longer t½ and lower CLint for the deuterated compound indicate improved metabolic stability.[4][8][9][16][17]

Bioanalytical Method Validation using a Deuterated Internal Standard with LC-MS/MS

This protocol outlines the key steps for validating a bioanalytical method.[18][19][20]

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources

  • Analyte and deuterated internal standard reference materials

  • LC-MS/MS system

  • Validated sample extraction procedure

Procedure:

  • Stock and Working Solutions: Prepare stock solutions of the analyte and deuterated internal standard in a suitable organic solvent. From these, prepare working solutions and a series of calibration standards and quality control (QC) samples by spiking the blank biological matrix.

  • Selectivity: Analyze blank matrix samples from different sources to ensure no endogenous components interfere with the detection of the analyte or the internal standard.

  • Calibration Curve: Prepare a calibration curve by analyzing the calibration standards. The curve should have a defined range with an upper and lower limit of quantification (ULOQ and LLOQ).

  • Accuracy and Precision: Analyze QC samples at multiple concentration levels (low, medium, and high) in replicate on different days to determine the intra- and inter-day accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is done by comparing the response of the analyte in the post-extracted matrix to the response in a neat solution. The deuterated internal standard should effectively compensate for these effects.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).

Preparation of a Deuterated Protein for NMR Studies

This protocol describes a general method for producing a highly deuterated protein in E. coli.[2][14][15]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest

  • Luria-Bertani (LB) medium

  • M9 minimal medium prepared with 99.9% Deuterium Oxide (D₂O)

  • Deuterated glucose (¹³C, D₇-glucose) as the carbon source

  • ¹⁵N-Ammonium chloride as the nitrogen source

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Shaker incubator

  • Centrifuge

  • Cell lysis buffer and equipment (e.g., sonicator)

  • Protein purification system (e.g., FPLC)

Procedure:

  • Pre-culture: Inoculate a small volume of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.

  • Adaptation to D₂O: Gradually adapt the cells to the D₂O-based M9 medium. This is typically done by sequentially transferring the culture to media with increasing concentrations of D₂O (e.g., 50%, 75%, 95%, and finally 100%).

  • Main Culture: Inoculate a larger volume of D₂O-based M9 minimal medium containing deuterated glucose and ¹⁵N-ammonium chloride with the adapted pre-culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvesting: Harvest the cells by centrifugation.

  • Lysis and Purification: Resuspend the cell pellet in lysis buffer and lyse the cells. Purify the deuterated protein using appropriate chromatography techniques.

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer prepared in D₂O. Concentrate the protein to the desired concentration for NMR analysis.[21][22]

Visualization: Logical Flow for Deuterated Protein Production

The following diagram illustrates the decision and workflow process for producing a deuterated protein for NMR studies.

Protein_Deuteration_Workflow cluster_prep Pre-culture and Adaptation cluster_expression Expression and Purification cluster_analysis Analysis Start Start with Transformed E. coli LB_Culture Overnight culture in LB medium Start->LB_Culture Adapt_D2O Gradual adaptation to D₂O-based M9 medium LB_Culture->Adapt_D2O Main_Culture Growth in D₂O M9 medium with ¹³C, D₇-glucose and ¹⁵N-NH₄Cl Adapt_D2O->Main_Culture Induction Induce protein expression with IPTG Main_Culture->Induction Harvesting Harvest cells by centrifugation Induction->Harvesting Purification Cell lysis and protein purification Harvesting->Purification NMR_Sample_Prep Buffer exchange into D₂O NMR buffer Purification->NMR_Sample_Prep NMR_Analysis NMR Spectroscopy NMR_Sample_Prep->NMR_Analysis

Caption: Workflow for deuterated protein production.

Conclusion

Deuterated compounds are indispensable tools in modern research, offering unique advantages in drug discovery, metabolic studies, and analytical sciences. The ability of deuterium to modulate pharmacokinetic properties through the kinetic isotope effect has led to the successful development of improved therapeutics. Furthermore, the use of deuterated compounds as tracers and internal standards has significantly enhanced the precision and depth of metabolic and bioanalytical research. As synthetic methodologies and analytical instrumentation continue to advance, the strategic application of deuterated compounds is poised to play an even more critical role in advancing our understanding of biological systems and in the development of novel and more effective medicines.

References

A Technical Guide to High-Purity Methyl-d3-amine Hydrochloride for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource for sourcing and utilizing high-purity Methyl-d3-amine (B1598088) hydrochloride (CAS: 7436-22-8). This isotopically labeled compound is a critical reagent in modern pharmaceutical development and analytical chemistry, primarily used as a synthetic building block for creating deuterated molecules with improved pharmacokinetic profiles and as an internal standard for quantitative mass spectrometry.

Commercial Availability and Specifications

The procurement of high-purity Methyl-d3-amine hydrochloride is crucial for ensuring the accuracy and reproducibility of experimental results. A variety of chemical suppliers offer this reagent at different purity levels and isotopic enrichment. Below is a comparative summary of offerings from prominent commercial vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) to verify purity and enrichment before use.[1][2][3]

SupplierProduct Number (Example)Isotopic Enrichment (Atom % D)Chemical PurityAvailable Quantities
Sigma-Aldrich (Merck) 17600199 atom % D≥98%1g, 5g
Cambridge Isotope Labs (CIL) DLM-289-199%98%1g, Bulk Request
CDN Isotopes D-027999 atom % D-1g
Santa Cruz Biotechnology sc-212431--1g, 5g
TCI Chemicals M4011min. 99.0 atom%D>98.0%1g, 5g
LGC Standards CDN-D-0279-1G99 atom % Dmin 98%1g
Clearsynth CD-CS-0001--Inquire
Simson Pharma --High QualityInquire

Supplier Selection Workflow

The process of selecting a suitable supplier involves several critical steps to ensure the material meets the stringent requirements of both synthesis and analytical applications.

Supplier_Selection_Workflow A 1. Define Research Needs (Purity >98%, Isotopic >99% D) B 2. Identify Potential Suppliers (e.g., CIL, Sigma-Aldrich, TCI) A->B C 3. Compare Product Specifications (Purity, Enrichment, Form, Price) B->C D 4. Request Lot-Specific Certificate of Analysis (CoA) C->D E 5. Evaluate CoA Data (Confirm Specs, Check Impurities) D->E E->C Data Fails (Re-evaluate Other Suppliers) F 6. Select Supplier & Request Quote E->F Data Meets Requirements G 7. Purchase & Procure Material F->G

Caption: Workflow for selecting a commercial supplier.

Experimental Protocols & Methodologies

This compound is a versatile reagent. Its primary applications include its use as a synthetic precursor for introducing a deuterated methyl group into a target molecule and as a stable isotope-labeled internal standard for isotope dilution mass spectrometry.

Synthetic Application: Preparation of a Deuterated Kinase Inhibitor Intermediate

The introduction of deuterium (B1214612) into drug molecules can alter their metabolic fate, often leading to improved pharmacokinetic properties.[4][5][6] this compound is a key building block for this purpose, particularly in the synthesis of deuterated analogues of kinase inhibitors like Sorafenib.[7] The following protocol is adapted from patent literature describing the synthesis of a key intermediate.[1][8]

Objective: To synthesize 4-chloro-N-(methyl-d3)picolinamide, an intermediate for deuterated Sorafenib analogues.

Materials:

  • This compound (CD3NH2·HCl)

  • 4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride

  • Sodium carbonate (Na2CO3)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Thin-Layer Chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Reaction Setup: In a clean, dry reaction flask, combine the full equivalent of this compound salt, 0.5 equivalents of 4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride, and 1.5 equivalents of sodium carbonate.[1]

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) to the flask (e.g., 100 mL for a ~0.04 mol scale reaction).[1]

  • Reaction Conditions: Seal the reaction flask and stir the suspension. The original patent suggests storage in a refrigerator for one day, implying a low-temperature reaction.[1] Alternatively, stirring at room temperature is a common practice for similar amidations.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (the ester) is consumed.

  • Workup: Upon completion, quench the reaction by washing the mixture with deionized water. Separate the organic (DCM) layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Isolation: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 4-chloro-N-(methyl-d3)picolinamide.[1]

Synthetic_Workflow cluster_reaction Reaction cluster_purification Workup & Purification A Combine Reactants: - Methyl-d3-amine HCl - Pyridine Ester HCl - Na2CO3 B Add Anhydrous DCM A->B C Stir at Low Temp / RT (e.g., 24 hours) B->C D Monitor by TLC C->D E Wash with Water & Separate Layers D->E Reaction Complete F Dry Organic Layer (e.g., Na2SO4) E->F G Concentrate via Rotary Evaporation F->G H Purify by Silica Gel Column Chromatography G->H I Isolated Product: 4-chloro-N-(methyl-d3)picolinamide H->I

Caption: Workflow for deuterated intermediate synthesis.

Analytical Application: Internal Standard in Isotope Dilution Mass Spectrometry

Stable Isotope-Labeled (SIL) internal standards are the gold standard in quantitative LC-MS analysis.[3] They co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement, allowing for highly accurate quantification.[3][9] While this compound itself is a building block, the deuterated molecules synthesized from it are ideal internal standards for their non-deuterated counterparts.

The following is a generalized protocol for using a deuterated analogue as an internal standard, which is directly applicable when using a product synthesized from this compound.

Objective: To accurately quantify a target analyte in a complex matrix (e.g., plasma, tissue homogenate) using its deuterated analogue as an internal standard (IS).

Materials:

  • Target Analyte stock solution

  • Deuterated Internal Standard (IS) stock solution (e.g., a compound synthesized using Methyl-d3-amine HCl)

  • LC-MS grade solvents (e.g., Acetonitrile, Methanol, Water, Formic Acid)

  • Blank biological matrix (e.g., plasma)

  • Sample preparation supplies (e.g., centrifuge tubes, protein precipitation solvent)

Protocol:

  • Prepare Stock Solutions: Create concentrated stock solutions of both the target analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., 1 mg/mL in Methanol).

  • Prepare Working Solutions:

    • Calibration Standards: Serially dilute the analyte stock solution to create a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Internal Standard Spiking Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 50 ng/mL). This concentration should be chosen to yield a robust signal in the LC-MS/MS system.[9]

  • Sample Preparation (Protein Precipitation Example):

    • Aliquot 50 µL of each unknown sample, calibration standard, and quality control (QC) sample into separate centrifuge tubes.

    • Spiking: Add a small, precise volume (e.g., 10 µL) of the IS spiking solution to every tube (except for "double blank" samples).

    • Add 200 µL of a cold protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid) to each tube.

    • Vortex thoroughly to mix and precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitate.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a set volume onto the LC-MS/MS system.

    • Develop a Multiple Reaction Monitoring (MRM) method to detect at least one specific mass transition for the analyte and one for the IS.

  • Quantification:

    • Integrate the peak areas for both the analyte and the IS in each injection.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio versus the known concentration of the calibration standards.

    • Determine the concentration of the unknown samples by interpolating their Peak Area Ratios on the calibration curve.

IDMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis & Quantification A Prepare Analyte Calibration Standards C Spike Calibrators, QCs, and Unknowns with Internal Standard A->C B Prepare Fixed-Concentration Internal Standard (IS) Solution B->C D Protein Precipitation (e.g., add cold Acetonitrile) C->D E Vortex & Centrifuge D->E F Transfer Supernatant to HPLC Vial E->F G Inject and Analyze Samples F->G H Calculate Peak Area Ratios (Analyte / IS) G->H I Generate Calibration Curve & Quantify Unknowns H->I

Caption: Workflow for Isotope Dilution Mass Spectrometry.

References

Methodological & Application

Application Notes and Protocols for Methyl-d3-amine hydrochloride as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision.[1][2] Methyl-d3-amine hydrochloride (CD₃NH₂·HCl) is a deuterated analog of methylamine (B109427) hydrochloride, where the three hydrogen atoms of the methyl group have been replaced by deuterium.[3] This isotopic substitution results in a mass shift of +3 Da, allowing for its differentiation from the endogenous analyte by the mass spectrometer.[4] Due to its chemical and physical properties being nearly identical to the analyte, this compound co-elutes during chromatographic separation and experiences similar ionization effects, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][2][5]

These application notes provide a comprehensive overview of the use of this compound as an internal standard for the quantitative analysis of methylamine in biological matrices, a critical assay in various fields including clinical research and drug metabolism studies.[3]

Principle of Isotope Dilution Mass Spectrometry

The core principle behind the use of this compound is isotope dilution mass spectrometry (IDMS). A known concentration of the deuterated internal standard is added to all samples, calibrators, and quality control (QC) samples at the beginning of the sample preparation process. The analyte and the internal standard are then extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if there are losses during sample processing or fluctuations in instrument performance, leading to highly reliable and reproducible results.

Featured Application: Quantitative Analysis of Methylamine in Human Plasma

This section outlines a detailed protocol for the quantification of methylamine in human plasma using this compound as an internal standard. This method is applicable for pharmacokinetic studies, as well as for monitoring endogenous levels of methylamine in clinical research.

Experimental Protocol

1. Materials and Reagents

2. Preparation of Stock and Working Solutions

  • Methylamine Stock Solution (1 mg/mL): Accurately weigh and dissolve methylamine hydrochloride in water to a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to a final concentration of 1 mg/mL.

  • Calibration Standards and Quality Control Samples: Prepare working solutions of methylamine by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These are used to spike into the blank plasma to create calibration standards and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

3. Sample Preparation

  • Thaw frozen human plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the appropriate methylamine working solution (for calibrators and QCs) or 10 µL of 50:50 acetonitrile:water (for blank and unknown samples).

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Methylamine: To be optimized (e.g., Precursor ion [M+H]⁺ > Product ion)

      • Methyl-d3-amine: To be optimized (e.g., Precursor ion [M+H]⁺ > Product ion)

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both methylamine and this compound.

  • Calculate the peak area ratio (Methylamine Area / this compound Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of methylamine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize the expected quantitative performance of the described LC-MS/MS method.

Table 1: Calibration Curve for Methylamine in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.0 (LLOQ)0.012
2.50.031
5.00.062
10.00.125
25.00.310
50.00.622
100.01.245
250.03.110
500.0 (ULOQ)6.225
Regression y = 0.0125x + 0.0005
Correlation Coefficient (r²) >0.995

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ1.00.9898.08.5
Low QC3.02.9197.06.2
Mid QC75.076.8102.44.1
High QC400.0408.0102.03.5

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the quantitative analysis of methylamine using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Spike with this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Add Acetonitrile for Protein Precipitation Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation HILIC Separation Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: Workflow for methylamine quantification using a deuterated internal standard.

Logical Basis for Accurate Quantification

The use of a deuterated internal standard like this compound provides a robust foundation for accurate quantification by correcting for various potential sources of error throughout the analytical process.

G cluster_process Analytical Process Analyte Analyte (Methylamine) Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep Variable Loss IS Internal Standard (Methyl-d3-amine) IS->Sample_Prep Mirrors Analyte Loss LC_Injection LC Injection Sample_Prep->LC_Injection Ionization MS Ionization LC_Injection->Ionization Result Accurate Quantification (Analyte/IS Ratio) Ionization->Result Constant Ratio

Caption: Logical basis for accurate quantification with a deuterated internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of methylamine in complex biological matrices. Its use in an isotope dilution mass spectrometry workflow effectively mitigates variability associated with sample preparation and instrumental analysis. The detailed protocol and expected performance data provided herein serve as a valuable resource for researchers, scientists, and drug development professionals in implementing robust bioanalytical methods.

References

Application of Methyl-d3-amine Hydrochloride in NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-d3-amine hydrochloride (CD₃NH₂·HCl) is a deuterated form of methylamine (B109427) hydrochloride, a crucial building block in organic synthesis. In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, it serves as a valuable tool, primarily as an internal standard for quantitative analysis (qNMR) and for the verification of isotopic labeling.[1][2] Its deuterated methyl group provides a distinct NMR signature, or in the case of ¹H NMR, a lack thereof in the methyl region, which is advantageous in various analytical applications, including drug metabolism studies and the synthesis of deuterated pharmaceuticals.[2]

The primary advantage of using a deuterated standard like this compound is the significant improvement in the accuracy and reliability of analytical data, especially in complex biological matrices.[3] The near-identical physicochemical properties to its non-deuterated counterpart ensure it behaves similarly during sample preparation and analysis, while its different mass allows for clear distinction in mass spectrometry.[4]

Key Applications in NMR Spectroscopy

  • Quantitative NMR (qNMR) Internal Standard: this compound is an excellent internal standard for qNMR. The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[5] By adding a precisely weighed amount of a certified this compound standard to a sample, the concentration of an analyte can be accurately determined by comparing the integral of the analyte's signal to the integral of the amine protons of the standard.[3] The absence of a signal from the deuterated methyl group in ¹H NMR simplifies the spectrum and reduces the chance of signal overlap with the analyte.

  • Isotopic Purity Determination: It is used to determine the isotopic enrichment of deuterated compounds.[6][7] By comparing the integral of the residual proton signal at a specific position in a deuterated molecule to the integral of a known, stable proton signal within the same molecule or a deuterated internal standard, the isotopic purity can be calculated.[8]

  • Tracer in Drug Metabolism Studies: In drug discovery and development, understanding a drug's metabolic fate is critical. Deuterium-labeled compounds are instrumental in these studies.[3] When a drug candidate is synthesized with a deuterated methylamino group using this compound, its metabolites will also carry the deuterium (B1214612) label. This creates a unique mass shift that facilitates their identification in complex biological fluids by mass spectrometry, often used in conjunction with NMR for structural elucidation.[3]

Physicochemical Properties and NMR Data

A summary of the key physicochemical properties and available NMR data for this compound is provided below for easy reference.

PropertyValueReference
Molecular Formula CD₃NH₂·HCl[9]
Molecular Weight 70.54 g/mol [9]
CAS Number 7436-22-8[9]

Table 1: Physicochemical Properties of this compound.

Deuterated Solvent¹H Chemical Shift (ppm) of -NH₂Reference
D₂O~2.4 (for non-deuterated analog)[10]
DMSO-d₆Not explicitly found
CDCl₃Not explicitly found

Table 2: ¹H NMR Chemical Shift of the Amine Protons of Methylamine Hydrochloride in Various Solvents. Note: Data for the non-deuterated analog is provided as an approximation. Chemical shifts can vary with concentration, temperature, and pH.

ParameterGeneral Range for Amine ProtonsReference
T₁ Relaxation Time 0.5 - 4 seconds (for medium-sized molecules)[11]

Table 3: Typical T₁ Relaxation Times for Amine Protons in qNMR. Note: The actual T₁ value should be determined experimentally for accurate quantitative results.

Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) for Purity Assessment using this compound as an Internal Standard

This protocol outlines the steps for determining the purity of a solid analyte using this compound as an internal standard.

1. Materials and Equipment:

  • Analyte of interest

  • This compound (certified reference material with known purity)

  • High-purity deuterated NMR solvent (e.g., DMSO-d₆, D₂O)

  • High-precision analytical balance (readability to 0.01 mg)

  • Vortex mixer

  • High-quality 5 mm NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

2. Sample Preparation: a. Accurately weigh approximately 5-20 mg of the analyte into a clean, dry vial. Record the exact weight (m_analyte). b. Accurately weigh approximately 5-10 mg of this compound into the same vial. Record the exact weight (m_std). c. Add a precise volume of the chosen deuterated solvent (e.g., 0.6 mL for a standard 5 mm tube) to the vial. d. Ensure complete dissolution by vortexing. The solution must be clear and free of any particulates. e. Carefully transfer the solution to an NMR tube.

3. NMR Data Acquisition: a. Insert the sample into the spectrometer and allow the temperature to equilibrate for at least 5 minutes. b. Tune and shim the sample to obtain optimal resolution and lineshape. c. Acquire a ¹H NMR spectrum using a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).[1] d. Key Acquisition Parameters:

  • Pulse Angle: 30° or 90° (ensure consistent usage).
  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A conservative value of 30-60 seconds is often sufficient for small molecules.[1]
  • Number of Scans (ns): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1]
  • Acquisition Time (aq): At least 3 seconds.[1]

4. Data Processing and Purity Calculation: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. b. Integrate a well-resolved, non-overlapping signal of the analyte (Int_analyte) and the singlet corresponding to the two amine protons of this compound (Int_std). c. Calculate the purity of the analyte using the following formula:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_std Weigh Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune and Shim transfer->tune_shim acquire Acquire 1H Spectrum tune_shim->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result Final Purity calculate->result

Workflow for qNMR Purity Assessment.
Protocol 2: Determination of Isotopic Enrichment by ¹H NMR

This protocol provides a method to determine the isotopic purity of a deuterated compound at a specific site.

1. Sample Preparation: a. Accurately weigh the deuterated analyte (e.g., 10-20 mg). b. Dissolve the analyte in a high-purity deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) that provides good signal dispersion and does not have signals overlapping with the analyte's signals. c. For absolute quantification of the non-deuterated species, a certified internal standard like this compound can be added as described in Protocol 1. For relative isotopic purity, an internal standard is not strictly necessary if a stable, non-deuterated signal exists within the analyte molecule itself.

2. NMR Data Acquisition: a. Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher. b. Ensure a long relaxation delay (at least 5 times the longest T₁) and a sufficient number of scans to obtain a high signal-to-noise ratio for the residual proton signal.

3. Data Processing and Calculation: a. Process the spectrum as described in Protocol 1. b. Integrate the residual proton signal at the deuterated position (I_residual). c. Integrate a signal from a non-deuterated part of the molecule that corresponds to a known number of protons (I_reference). d. Normalize the reference integral by dividing it by the number of protons it represents (N_reference): I_ref_normalized = I_reference / N_reference. e. Calculate the percentage of the non-deuterated species (% H) at the labeled site: % H = (I_residual / I_ref_normalized) * 100. f. The isotopic purity (Atom % D) is then: Purity = 100% - % H.

Isotopic_Purity_Workflow start Prepare Sample in Deuterated Solvent acquire_nmr Acquire High-Resolution 1H NMR start->acquire_nmr process_spectrum Process Spectrum acquire_nmr->process_spectrum integrate_signals Integrate Residual and Reference Signals process_spectrum->integrate_signals calculate_purity Calculate Isotopic Purity integrate_signals->calculate_purity end Report Atom % D calculate_purity->end

Workflow for Isotopic Purity Determination by NMR.

Application in Drug Metabolism: A Conceptual Workflow

The use of this compound in the synthesis of a drug candidate allows for the introduction of a stable isotope label. This label acts as a tracer to follow the metabolic fate of the drug.

Drug_Metabolism_Workflow cluster_synthesis Synthesis cluster_admin In Vitro / In Vivo Study cluster_analysis Analysis start Methyl-d3-amine HCl synthesize Synthesize Deuterated Drug Candidate start->synthesize administer Administer to Biological System synthesize->administer collect Collect Biological Samples (e.g., Plasma, Urine) administer->collect extract Extract Drug and Metabolites collect->extract analyze Analyze by LC-MS and NMR extract->analyze identify Identify Labeled Metabolites analyze->identify end end identify->end Metabolic Pathway Elucidation

Conceptual Workflow for Drug Metabolism Studies.

Conclusion

This compound is a versatile and valuable tool for researchers in chemistry and drug development. Its application as an internal standard in qNMR allows for accurate and reliable purity determination, while its use in isotopic labeling studies is crucial for elucidating metabolic pathways. The protocols and information provided herein serve as a comprehensive guide for the effective utilization of this compound in NMR spectroscopy.

References

Application Notes and Protocols for Isotopic Labeling Using Methyl-d3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl-d3-amine hydrochloride in isotopic labeling for quantitative analysis, primarily in the fields of metabolomics and proteomics.

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative analysis. This compound serves as a valuable deuterated reagent for introducing a stable isotope tag onto molecules of interest. This allows for the accurate quantification of metabolites and peptides by comparing the signal intensities of the labeled (heavy) and unlabeled (light) forms of the analyte. The primary applications involve the derivatization of amine- and carboxyl-containing compounds to improve their chromatographic and mass spectrometric properties.

Application 1: Quantitative Analysis of Amine-Containing Metabolites

This protocol is based on the work of Lee, D.-Y., & Chang, G.-D. (2015), who developed a derivatization method for amine-containing metabolites using cyanuric chloride and methylamine (B109427) isotopologues for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) analysis. This method enhances the resolution and ionization efficiency of polar metabolites.

Reaction Principle

The derivatization is a two-step process. First, the primary or secondary amine of the metabolite reacts with cyanuric chloride. Subsequently, a second chlorine on the cyanuric chloride is substituted by either unlabeled methylamine (light tag) or Methyl-d3-amine (heavy tag).

Experimental Protocol

Materials:

  • This compound (CD3NH2·HCl)

  • Methylamine hydrochloride (CH3NH2·HCl)

  • Cyanuric chloride

  • Acetonitrile (ACN)

  • Triethylamine (TEA)

  • Formic acid

  • Water, LC-MS grade

  • Metabolite standards

  • Biological samples (e.g., plasma, cell extracts)

Sample Preparation:

  • For biological samples, perform a protein precipitation step by adding a 3-fold volume of ice-cold acetonitrile.

  • Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Derivatization Procedure:

  • Prepare stock solutions of cyanuric chloride (10 mM in ACN), methylamine hydrochloride (10 mM in ACN/water, 1:1 v/v), and this compound (10 mM in ACN/water, 1:1 v/v).

  • To 10 µL of the sample (or standard), add 40 µL of 10 mM cyanuric chloride in ACN and 10 µL of 100 mM TEA in ACN.

  • Vortex the mixture and incubate at room temperature for 5 minutes.

  • For the "light" sample, add 40 µL of 10 mM methylamine hydrochloride. For the "heavy" sample, add 40 µL of 10 mM this compound.

  • Add 10 µL of 100 mM TEA in ACN to each reaction.

  • Vortex the mixtures and incubate at 60°C for 60 minutes.

  • After incubation, cool the samples to room temperature.

  • Combine the "light" and "heavy" labeled samples in a 1:1 ratio for relative quantification.

  • Quench the reaction by adding 5 µL of 1% formic acid.

  • The samples are now ready for LC-MS analysis.

LC-MS Analysis:

  • Column: A phenyl-hexyl column is recommended for optimal separation of the derivatized metabolites.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • MS Detection: ESI in positive ion mode. Monitor the precursor and product ions for both the light and heavy labeled analytes.

Quantitative Data

The following table summarizes the quantitative performance of the derivatization method for selected amino acids as reported by Lee & Chang (2015).[1]

MetaboliteLinear Range (nM)LOD (nM)LOQ (nM)
Glycine (B1666218)1 - 1000>0.990.51.5
Alanine1 - 1000>0.990.31.0
Valine1 - 1000>0.990.20.7
Leucine1 - 1000>0.990.20.6
Proline1 - 1000>0.990.41.2
Phenylalanine1 - 1000>0.990.10.3

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extract Metabolite Extraction (e.g., Protein Precipitation) Sample->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Light_Label Light Labeling (Methylamine HCl) Reconstitute->Light_Label Heavy_Label Heavy Labeling (Methyl-d3-amine HCl) Reconstitute->Heavy_Label Combine Combine Light & Heavy Light_Label->Combine Heavy_Label->Combine LCMS LC-MS Analysis Combine->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for amine-metabolite analysis.

Application 2: Derivatization of Carboxylic Acids for Enhanced LC-MS Detection

While the primary literature focuses on amine derivatization, this compound can be adapted for the derivatization of carboxylic acids using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This converts the carboxylic acid into an amide, which generally exhibits better chromatographic retention on reversed-phase columns and improved ionization efficiency in ESI-MS.

Reaction Principle

EDC activates the carboxylic acid group, which then reacts with Methyl-d3-amine to form a stable amide bond.

Experimental Protocol

Materials:

  • This compound (CD3NH2·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) (optional, to improve efficiency)

  • Pyridine (B92270) or Triethylamine (TEA) as a base

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Carboxylic acid standards or samples

Derivatization Procedure:

  • Dissolve the carboxylic acid sample in DCM or DMF.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents, if used).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add this compound (1.5 equivalents) and a base such as pyridine or TEA (2.0 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with the initial mobile phase for direct LC-MS analysis or subjected to a work-up procedure (e.g., washing with dilute acid and brine) to remove excess reagents.

Quantitative Data Considerations
  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

  • Precision and Accuracy: Assessed by replicate analyses of quality control samples at different concentrations.

  • Labeling Efficiency: The percentage of the analyte that is successfully derivatized.

Logical Workflow for Carboxylic Acid Derivatization

carboxylic_acid_workflow cluster_activation Activation cluster_coupling Coupling cluster_analysis Analysis Carboxylic_Acid Carboxylic Acid EDC_NHS Add EDC (+ NHS) Carboxylic_Acid->EDC_NHS Activated_Acid Activated Carboxylic Acid EDC_NHS->Activated_Acid d3_Amine Add Methyl-d3-amine HCl + Base Activated_Acid->d3_Amine Derivatized_Product d3-Methylated Amide d3_Amine->Derivatized_Product LCMS_Analysis LC-MS Analysis Derivatized_Product->LCMS_Analysis

Caption: Carboxylic acid derivatization workflow.

Application 3: Investigation of Amino Acid Metabolism in Disease

The quantitative analysis of amino acids using this compound labeling can be applied to study metabolic alterations in various diseases, such as cancer. For instance, altered amino acid metabolism is a hallmark of many cancers, including gastric cancer.

Signaling Pathway Context

Amino acid metabolism is intricately linked to central carbon metabolism and major signaling pathways that regulate cell growth and proliferation, such as the mTOR pathway. Key amino acids like glutamine, serine, and glycine fuel the TCA cycle and provide precursors for nucleotide and lipid synthesis. The protocol described in Application 1 can be used to quantify changes in the levels of these and other amino acids in biological samples from healthy and diseased subjects, providing insights into the metabolic reprogramming that occurs in disease.

Relevant Signaling Pathway Diagram

amino_acid_metabolism cluster_pathway Amino Acid Metabolism in Cancer cluster_labeling Isotopic Labeling Analysis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glutamine Glutamine TCA_Cycle TCA Cycle Glutamine->TCA_Cycle Labeling Quantify Amino Acids (using Methyl-d3-amine HCl) Glutamine->Labeling Serine_Glycine Serine / Glycine One_Carbon One-Carbon Metabolism Serine_Glycine->One_Carbon Serine_Glycine->Labeling Glycolysis->Serine_Glycine Glycolysis->TCA_Cycle Lipid_Synth Lipid Synthesis TCA_Cycle->Lipid_Synth Nucleotide_Synth Nucleotide Synthesis One_Carbon->Nucleotide_Synth Redox Redox Balance One_Carbon->Redox

Caption: Key amino acid metabolic pathways in cancer.

Conclusion

This compound is a versatile reagent for stable isotope labeling in mass spectrometry. The protocols provided herein offer detailed methods for the quantitative analysis of amine-containing metabolites and a framework for the derivatization of carboxylic acids. These applications can be instrumental in advancing research in metabolomics, proteomics, and drug development by enabling accurate and sensitive quantification of key biomolecules.

References

The Role of Methyl-d3-amine Hydrochloride in Advancing Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, understanding the pharmacokinetic profile of a therapeutic candidate is paramount. Methyl-d3-amine hydrochloride, a deuterated form of methylamine (B109427) hydrochloride, serves as a critical building block in the synthesis of isotopically labeled compounds that are instrumental in these studies.[1][2] The strategic incorporation of deuterium, the stable, non-radioactive isotope of hydrogen, into drug molecules can significantly alter their metabolic fate, a phenomenon primarily driven by the kinetic isotope effect (KIE).[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage at the site of deuteration.[3] This "deuterium switch" can lead to improved pharmacokinetic properties such as increased half-life, enhanced exposure, and reduced formation of toxic metabolites.[4] Furthermore, this compound is a key precursor in the synthesis of deuterated internal standards, which are considered the gold standard in bioanalytical methods for accurately quantifying drug concentrations in biological matrices.[2][4]

These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the application of compounds derived from this compound in pharmacokinetic profiling.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies, highlighting the impact of deuteration on the pharmacokinetic parameters of various drugs.

Table 1: In Vivo Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

DrugSpeciesDose & RouteParameterNon-DeuteratedDeuteratedFold ChangeReference
EnzalutamideRat10 mg/kg, OralCmax (ng/mL)1030 ± 1801390 ± 2101.35[2][5]
AUC0–t (ng·h/mL)14800 ± 250029900 ± 48002.02[2][5]
MethadoneMousei.v.Cmax (ng/mL)120 ± 20528 ± 884.4[6]
AUC0–8h (ng·h/mL)350 ± 601995 ± 3335.7[6]
Clearance (L/h/kg)4.7 ± 0.80.9 ± 0.30.19[6]
Venlafaxine (SD-254)HumanPhase IHalf-life (h)~5LongerIncreased[7]

Table 2: In Vitro Metabolic Stability of Deuterated vs. Non-Deuterated Drugs

DrugMicrosome SourceParameterNon-DeuteratedDeuterated% Reduction in CLintReference
EnzalutamideRat LiverCLint (µL/min/mg)12.3 ± 1.56.2 ± 0.849.7%[2][5]
Human LiverCLint (µL/min/mg)5.9 ± 0.71.6 ± 0.272.9%[2][5]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for comparing the pharmacokinetic profiles of a deuterated drug and its non-deuterated counterpart in rats or mice.

Objective: To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) following oral or intravenous administration.

Materials:

  • Test compound (non-deuterated)

  • Deuterated analog (synthesized using a precursor like this compound)

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Male Sprague Dawley rats (or other appropriate rodent species)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Fast animals overnight with free access to water.

    • Administer a single oral or intravenous dose of the non-deuterated or deuterated compound to separate groups of animals (n=3-5 per group). A crossover design with an adequate washout period can also be employed.

  • Blood Sample Collection:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein, retro-orbital sinus).

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples using a validated LC-MS/MS method (see Protocol 2) to determine the drug concentrations.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated groups.

Protocol 2: Bioanalytical Method Validation using a Deuterated Internal Standard

This protocol describes the validation of an LC-MS/MS method for the quantification of a drug in plasma, using its deuterated analog as an internal standard.

Objective: To validate the accuracy, precision, selectivity, sensitivity, and stability of the bioanalytical method according to regulatory guidelines.

Materials:

  • Analyte (drug of interest)

  • Deuterated internal standard (IS) (e.g., synthesized using this compound)

  • Blank biological matrix (e.g., human plasma)

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • Solvents and reagents (e.g., acetonitrile, methanol, formic acid)

Procedure:

  • Stock and Working Solutions Preparation:

    • Prepare stock solutions of the analyte and the deuterated IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare working solutions for calibration standards (CS) and quality control (QC) samples by serially diluting the analyte stock solution.

    • Prepare a working solution of the deuterated IS at an appropriate concentration.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike blank plasma with the analyte working solutions to prepare a series of CS and at least three levels of QC samples (low, medium, and high).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (CS, QC, or study sample), add 150 µL of the deuterated IS working solution in acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to achieve separation of the analyte from endogenous interferences.

    • Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the analyte and deuterated IS.

    • Analyze the prepared samples.

  • Method Validation Parameters:

    • Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

    • Linearity and Range: Analyze the CS to generate a calibration curve and determine the linear range of the assay.

    • Accuracy and Precision: Analyze the QC samples in multiple runs to determine the intra- and inter-day accuracy and precision.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

    • Recovery: Determine the extraction efficiency of the analyte and IS.

    • Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_pk_study In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalytical Method cluster_outcome Outcome methyl_d3 Methyl-d3-amine hydrochloride deuterated_drug Deuterated Drug Candidate methyl_d3->deuterated_drug Drug Synthesis deuterated_is Deuterated Internal Standard methyl_d3->deuterated_is IS Synthesis dosing Dosing (Deuterated vs. Non-deuterated) deuterated_drug->dosing sample_prep Sample Preparation (Protein Precipitation with IS) deuterated_is->sample_prep sampling Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis improved_pk Improved Pharmacokinetic Profile pk_analysis->improved_pk lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification accurate_data Accurate & Precise Quantitative Data quantification->accurate_data

Caption: Logical workflow for the application of this compound.

in_vivo_workflow start Start: In Vivo PK Study dosing Drug Administration (Deuterated vs. Non-deuterated) start->dosing sampling Blood Sample Collection (Time Points) dosing->sampling centrifugation Centrifugation sampling->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -80°C plasma_separation->storage analysis LC-MS/MS Analysis storage->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end End: Comparative PK Profile data_analysis->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.

bioanalytical_workflow start Start: Bioanalysis sample_thawing Thaw Plasma Samples, CS, and QCs start->sample_thawing spiking Spike with Deuterated Internal Standard sample_thawing->spiking precipitation Protein Precipitation (Acetonitrile) spiking->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis quantification Data Quantification lc_ms_analysis->quantification end End: Concentration Data quantification->end

Caption: Experimental workflow for bioanalytical sample preparation and analysis.

Conclusion

This compound is a versatile and indispensable reagent in modern pharmacokinetic profiling. Its role as a precursor for both deuterated drug candidates and deuterated internal standards allows for a multifaceted approach to optimizing and understanding a drug's behavior in biological systems. The application of the "deuterium switch" can lead to the development of drugs with superior pharmacokinetic profiles, potentially resulting in improved efficacy and safety.[8] Concurrently, the use of deuterated internal standards in bioanalytical methods ensures the generation of high-quality, reliable data that is crucial for regulatory submissions and informed decision-making throughout the drug development process. The protocols and data presented herein provide a framework for leveraging the unique properties of deuterium-labeled compounds, derived from precursors like this compound, to advance pharmaceutical research.

References

Application Notes: Derivatization of Carbonyl-Containing Molecules with Methyl-d3-amine Hydrochloride for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many molecules of interest in pharmaceutical and chemical research, such as aldehydes and ketones, can exhibit poor chromatographic behavior due to their polarity and potential for thermal degradation. Chemical derivatization is a powerful strategy to overcome these limitations by converting the analyte into a more volatile and thermally stable derivative.[1]

This application note details a method for the derivatization of carbonyl-containing molecules using Methyl-d3-amine hydrochloride. The reaction forms a deuterated Schiff base (imine), which is more amenable to GC-MS analysis. The incorporation of a deuterium-labeled methyl group provides a distinct mass shift, facilitating identification and potentially serving as an internal standard for quantitative analysis. This method is particularly useful for researchers, scientists, and drug development professionals seeking to improve the analysis of aldehydes and ketones.

Principle of Derivatization

The derivatization process involves the reaction of the carbonyl group (aldehyde or ketone) of the analyte with the primary amine functionality of Methyl-d3-amine. The hydrochloride salt is first neutralized in situ to release the free amine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable, deuterated imine derivative. This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity during GC-MS analysis.[1][2]

Reaction Pathway

The general reaction for the derivatization of a carbonyl compound with Methyl-d3-amine is illustrated below:

cluster_0 Analyte (Aldehyde or Ketone) cluster_1 Derivatizing Agent cluster_2 Deuterated Imine Derivative cluster_3 Byproduct Analyte R-C(=O)-R' Product R-C(=N-CD3)-R' Analyte->Product + CD3-NH2 Reagent CD3-NH2 Byproduct H2O Product->Byproduct - H2O

Caption: General reaction of a carbonyl compound with Methyl-d3-amine to form a deuterated imine.

Experimental Protocols

Materials and Reagents

  • This compound (CD3NH2·HCl)

  • Analyte containing a carbonyl group (e.g., aldehyde or ketone standards)

  • Anhydrous Pyridine (B92270)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Deactivated GC vials with caps (B75204) and septa

  • Vortex mixer

  • Heating block or oven

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Protocol 1: Derivatization of Carbonyl Compounds

  • Sample Preparation:

    • Accurately weigh 1 mg of the carbonyl-containing analyte into a clean, dry 2 mL GC vial.

    • If the sample is in solution, transfer an aliquot containing approximately 1 mg of the analyte to the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of this compound in anhydrous pyridine.

  • Derivatization Reaction:

    • Add 100 µL of the this compound solution in pyridine to the dried sample in the GC vial.

    • Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution.

    • Heat the vial at 60°C for 60 minutes in a heating block or oven.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

    • Inject 1 µL of the derivatized solution into the GC-MS system.

GC-MS Parameters (Typical)

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Quantitative Data Summary

The following tables summarize typical quantitative data for the GC-MS analysis of representative carbonyl compounds derivatized with this compound. These values are illustrative and may vary depending on the specific analyte and instrumentation.

Table 1: Performance Data for Derivatized Aldehydes

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)Recovery (%)
Hexanal515> 0.99592 - 103
Benzaldehyde28> 0.99895 - 105
Vanillin1030> 0.99289 - 98

Table 2: Performance Data for Derivatized Ketones

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)Recovery (%)
Acetone2060> 0.99085 - 95
Cyclohexanone825> 0.99693 - 104
Acetophenone310> 0.99796 - 106

Experimental Workflow and Logic Diagrams

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

A Sample Preparation (Weighing or Drying) B Addition of Methyl-d3-amine HCl in Pyridine A->B C Derivatization Reaction (60°C for 60 min) B->C D GC-MS Analysis C->D E Data Processing and Quantification D->E cluster_0 Problem cluster_1 Solution cluster_2 Outcome A Polarity & Low Volatility of Carbonyls B Poor Peak Shape & Thermal Instability A->B C Derivatization with Methyl-d3-amine HCl B->C D Increased Volatility & Thermal Stability C->D E Improved Peak Shape & Sensitivity D->E F Enhanced GC-MS Performance E->F

References

Application Notes and Protocols: The Use of Methyl-d3-amine Hydrochloride in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the precise quantification of protein abundance is paramount to understanding cellular processes, identifying disease biomarkers, and accelerating drug development. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful strategy for accurate and reproducible protein quantification. Methyl-d3-amine hydrochloride, a deuterated reagent, serves as a valuable tool in this domain, primarily through a chemical labeling technique known as reductive dimethylation.

This method offers a cost-effective and versatile alternative to metabolic labeling approaches (like SILAC), as it can be applied to virtually any protein sample, including those from tissues and biofluids.[1][2] The core principle involves the covalent modification of primary amines (the N-terminus of peptides and the ε-amino group of lysine (B10760008) residues) with either a "light" (non-deuterated) or "heavy" (deuterated) methyl group.[1][3] When samples labeled with the different isotopes are mixed and analyzed by mass spectrometry, the resulting mass shift allows for the direct comparison of peptide intensities, revealing the relative abundance of the corresponding proteins.[1][4]

These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope dimethyl labeling, a technique for which this compound is a key deuterated building block, in quantitative proteomics research.

Principle of the Method: Reductive Amination

Reductive amination is a robust chemical reaction for covalently attaching a dimethyl group to primary amines on peptides. The process occurs in two main steps:

  • Schiff Base Formation: The primary amine of a peptide reacts with an aldehyde (formaldehyde) to form an imine, also known as a Schiff base.

  • Reduction: A reducing agent, such as sodium cyanoborohydride, reduces the Schiff base to a stable dimethylamine.

By using deuterated formaldehyde (B43269) (which can be synthesized from precursors like this compound) and a reducing agent, a "heavy" dimethyl group is attached. The "light" sample is treated with regular, non-deuterated formaldehyde. This introduces a specific mass difference between the peptides from the two samples, enabling their relative quantification in a mass spectrometer.[3][5]

Key Applications in Proteomics Research

  • Quantitative Analysis of Protein Expression: Directly compare protein abundance between different cellular states, such as treated vs. untreated cells or diseased vs. healthy tissues.[2][4]

  • Studying Post-Translational Modifications (PTMs): Investigate changes in the levels of PTMs like phosphorylation and acetylation, providing insights into cellular signaling and regulation.[5][6][7]

  • Analysis of Protein-Protein Interactions: Quantify changes in the composition of protein complexes under different conditions.

  • Biomarker Discovery: Identify proteins that are differentially expressed in disease states, which can serve as potential diagnostic or prognostic biomarkers.

  • Drug Mechanism of Action Studies: Elucidate the molecular targets of drugs and their downstream effects on the proteome.

Quantitative Data Presentation

The output of a quantitative proteomics experiment using this method is a list of identified and quantified proteins. The data is typically processed with specialized software to determine the intensity ratios of the heavy and light peptide pairs. For clear interpretation and comparison, the results are best summarized in a structured table.

Table 1: Example of Quantitative Proteomics Data from a Drug Treatment Study

Protein AccessionGene NameProtein DescriptionLog2 Fold Change (Treated/Control)p-valueNumber of Peptides Quantified
P04637TP53Cellular tumor antigen p531.580.00112
P60709ACTBActin, cytoplasmic 10.050.9525
Q06830HSP90AA1Heat shock protein HSP 90-alpha-1.210.00518
P10636GNB1Guanine nucleotide-binding protein subunit beta-10.120.8815
P31749YWHAZ14-3-3 protein zeta/delta-0.980.019

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The following protocols provide a step-by-step guide for a typical quantitative proteomics workflow using stable isotope dimethyl labeling.

Protocol 1: Protein Extraction, Reduction, Alkylation, and Digestion

This protocol details the initial sample preparation steps to extract and digest proteins into peptides suitable for labeling.

Materials:

  • Lysis buffer (e.g., 8 M urea (B33335) in 50 mM HEPES, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Ammonium (B1175870) bicarbonate (50 mM)

  • Formic acid

Procedure:

  • Cell Lysis and Protein Extraction:

    • Lyse cell pellets or homogenized tissue in an appropriate volume of lysis buffer.

    • Sonicate or use other mechanical disruption methods to ensure complete lysis and shear nucleic acids.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.[1]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., Bradford or BCA). Ensure equal amounts of protein (e.g., 100 µg) are used for each condition.[1]

  • Reduction:

    • Add DTT to each protein sample to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour to reduce disulfide bonds.[1]

  • Alkylation:

    • Cool the samples to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.[1]

  • Tryptic Digestion:

    • Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.[1]

Protocol 2: Stable Isotope Dimethyl Labeling of Peptides

This protocol describes the chemical labeling of the digested peptides with light and heavy reagents.

Materials:

  • Digested peptides from Protocol 1

  • C18 Solid-Phase Extraction (SPE) cartridges or tips

  • Labeling buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate, pH 8.5)

  • "Light" labeling solution: 4% (v/v) CH₂O in H₂O

  • "Heavy" labeling solution: 4% (v/v) CD₂O in D₂O

  • Reducing agent: 0.6 M Sodium cyanoborohydride (NaBH₃CN)

  • Quenching solution (e.g., 5% hydroxylamine (B1172632) or 50 mM Tris)

  • 0.1% Formic acid

Procedure:

  • Peptide Cleanup:

    • Desalt the digested peptides using a C18 SPE cartridge to remove interfering substances.

    • Completely dry the purified peptides using a vacuum centrifuge.[1]

  • Labeling Reaction:

    • Reconstitute the dried peptides from each sample (e.g., "Control" and "Treated") in 100 µL of labeling buffer.

    • To the "Control" sample, add the "light" labeling solution.

    • To the "Treated" sample, add the "heavy" labeling solution.

    • Immediately add the reducing agent (sodium cyanoborohydride) to both samples.

    • Incubate at room temperature for 1 hour.

  • Quenching the Reaction:

    • Add the quenching solution to each sample.

    • Incubate for 15 minutes at room temperature to quench any unreacted formaldehyde.[1]

  • Sample Pooling and Final Cleanup:

    • Combine the "light" and "heavy" labeled samples in a 1:1 ratio.[1]

    • Perform a final desalting step using a C18 SPE cartridge to remove labeling buffer and byproducts.

    • Dry the final labeled peptide mixture in a vacuum centrifuge.

  • Sample Reconstitution:

    • Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Stable Isotope Labeling cluster_2 Sample Processing & Analysis p1 Protein Extraction (Control) p3 Reduction, Alkylation & Tryptic Digestion p1->p3 p2 Protein Extraction (Treated) p4 Reduction, Alkylation & Tryptic Digestion p2->p4 l1 Light Labeling (CH₂O) p3->l1 l2 Heavy Labeling (CD₂O) p4->l2 mix Mix Samples 1:1 l1->mix l2->mix lcms LC-MS/MS Analysis mix->lcms data Data Analysis & Quantification lcms->data

Caption: General workflow for quantitative proteomics using stable isotope dimethyl labeling.

Hypothetical Signaling Pathway Analysis

G cluster_pathway Drug-Induced Apoptosis Pathway drug Drug Treatment receptor Cell Surface Receptor drug->receptor inhibits kinaseA Kinase A (Log2FC = -1.5) receptor->kinaseA kinaseB Kinase B (Log2FC = -1.2) kinaseA->kinaseB tf Transcription Factor (Log2FC = -2.1) kinaseB->tf apoptosis Apoptosis Genes (Upregulated) tf->apoptosis represses

References

Application Notes: Synthesis and Utility of Deuterated Pharmaceuticals using Methyl-d3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium (B1214612) into pharmaceutical agents represents a promising approach to enhancing their pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and protocols for the synthesis of deuterated pharmaceuticals utilizing Methyl-d3-amine hydrochloride as a key building block. We focus on the synthesis of a deuterated multi-kinase inhibitor, Donafenib (a deuterated analog of Sorafenib), to illustrate the practical application and potential advantages of this methodology.

Introduction

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, can significantly alter the metabolic fate of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve the cleavage of a C-H bond, often a rate-limiting step in drug metabolism. Consequently, deuterated compounds may exhibit improved metabolic stability, leading to a longer half-life, reduced clearance, and potentially a better safety and efficacy profile.[1][2]

This compound (CD₃NH₂·HCl) is a valuable reagent for introducing a deuterated methyl group into a target molecule. This is particularly relevant for pharmaceuticals where a methyl group may be susceptible to enzymatic oxidation.

Case Study: Deuterated Sorafenib (B1663141) (Donafenib)

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell and hepatocellular carcinoma.[3] It targets several kinases involved in tumor progression and angiogenesis, including RAF kinases (c-RAF and B-RAF) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3] Donafenib is a deuterated derivative of Sorafenib where the three hydrogen atoms of the N-methyl group are replaced with deuterium.[2][3] This modification has been shown to provide a clinical advantage.

Quantitative Data: Comparison of Donafenib and Sorafenib

A randomized, open-label, parallel-controlled phase II-III clinical trial directly compared the efficacy and safety of Donafenib versus Sorafenib in patients with unresectable or metastatic hepatocellular carcinoma. The key findings are summarized below.

ParameterDonafenibSorafenibHazard Ratio (95% CI)p-value
Median Overall Survival (OS) 12.1 months10.3 months0.831 (0.699 - 0.988)0.0245
Median Progression-Free Survival (PFS) 3.7 months3.6 months-0.0570
Objective Response Rate (ORR) 4.6%2.7%-0.2448
Disease Control Rate (DCR) 30.8%28.7%-0.5532
Drug-related Grade ≥ 3 Adverse Events 38%50%-0.0018

Data sourced from a clinical trial in patients with advanced HCC.[3][4]

The results demonstrate that Donafenib offers a statistically significant improvement in overall survival and a more favorable safety profile compared to Sorafenib.[2][3][4]

Experimental Protocols

The synthesis of Donafenib involves the coupling of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. To synthesize the deuterated analog, this compound is used in the initial steps to prepare the deuterated picolinamide (B142947) intermediate.

Synthesis of 4-chloro-N-(methyl-d3)picolinamide

A common route to N-methylpicolinamides involves the reaction of the corresponding picolinoyl chloride with methylamine. For the deuterated version, this compound is used.

Materials:

Procedure:

  • Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath (0 °C).

  • Add triethylamine (approximately 2.2 equivalents) dropwise to the suspension to liberate the free deuterated methylamine. Stir for 15-20 minutes.

  • In a separate flask, dissolve 4-chloropicolinoyl chloride (1 equivalent) in anhydrous DCM.

  • Add the solution of 4-chloropicolinoyl chloride dropwise to the cold suspension of deuterated methylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-N-(methyl-d3)picolinamide.

  • The product can be purified by recrystallization or column chromatography if necessary.

Synthesis of 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide

This step involves a nucleophilic aromatic substitution reaction.

Materials:

  • 4-chloro-N-(methyl-d3)picolinamide

  • 4-aminophenol (B1666318)

  • Potassium tert-butoxide

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 4-aminophenol (1.1 equivalents) in anhydrous DMF, add potassium tert-butoxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Stir the resulting mixture for 30 minutes.

  • Add a solution of 4-chloro-N-(methyl-d3)picolinamide (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide.

Final Synthesis of Donafenib

The final step is the formation of the urea (B33335) linkage.

Materials:

  • 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 4-(4-aminophenoxy)-N-(methyl-d3)picolinamide (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate of the product may form.

  • If a precipitate has formed, collect the solid by filtration, wash with cold DCM, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield Donafenib.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the synthesis and evaluation of deuterated pharmaceuticals.

experimental_workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Methyl_d3_amine_HCl Methyl-d3-amine hydrochloride Intermediate_1 Deuterated Picolinamide Intermediate Methyl_d3_amine_HCl->Intermediate_1 Amidation Intermediate_2 Deuterated Aniline Intermediate Intermediate_1->Intermediate_2 Etherification Final_Compound Deuterated Pharmaceutical (e.g., Donafenib) Intermediate_2->Final_Compound Urea Formation In_vitro In vitro Assays (e.g., Kinase Inhibition) Final_Compound->In_vitro In_vivo In vivo Studies (e.g., Pharmacokinetics) In_vitro->In_vivo Clinical_Trials Clinical Trials (Phase I-III) In_vivo->Clinical_Trials

Caption: General workflow for synthesis and evaluation.

raf_mek_erk_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (B-RAF, c-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Sorafenib Sorafenib / Donafenib Sorafenib->RAF

Caption: RAF/MEK/ERK signaling pathway inhibition.

vegfr_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K DAG DAG PLCg->DAG PKC PKC DAG->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Endothelial_Cell_Proliferation Endothelial Cell Proliferation & Survival RAF_MEK_ERK->Endothelial_Cell_Proliferation Akt Akt PI3K->Akt Akt->Endothelial_Cell_Proliferation Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis Sorafenib Sorafenib / Donafenib Sorafenib->VEGFR

Caption: VEGFR signaling pathway inhibition.

Conclusion

The use of this compound is a practical and effective strategy for the synthesis of deuterated pharmaceuticals. The case of Donafenib demonstrates that this approach can lead to drugs with improved clinical outcomes, including enhanced overall survival and a better safety profile. The provided protocols offer a foundational methodology for researchers to explore the benefits of deuteration in their own drug discovery and development programs. The improved pharmacokinetic properties observed with deuterated compounds underscore the potential of this strategy to create more effective and safer medicines.

References

Tracking Metabolic Pathways with Deuterium-Labeled Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are powerful tools for elucidating the intricate network of metabolic pathways within biological systems.[1] By replacing hydrogen atoms with their stable, heavier isotope, deuterium (B1214612) (²H or D), researchers can trace the metabolic fate of molecules, quantify fluxes through various pathways, and gain insights into cellular bioenergetics and biosynthesis.[2] This technique offers a dynamic view of metabolism, which is crucial for understanding disease mechanisms, identifying therapeutic targets, and evaluating the efficacy of new drugs.[3][4] The use of non-radioactive stable isotopes ensures safety, permitting studies in a wide range of systems, from cell cultures to in vivo models, including humans.[3] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical methods used to detect and quantify deuterium enrichment in metabolites.[2][5]

These application notes provide an overview of the principles, applications, and protocols for using deuterium-labeled compounds to track metabolic pathways, with a focus on glucose and fatty acid metabolism.

Core Principles of Deuterium Tracing

The fundamental principle of deuterium tracing lies in introducing a deuterium-labeled substrate into a biological system and monitoring the incorporation of deuterium into downstream metabolites.[2] The rate and pattern of deuterium incorporation provide a direct measure of the synthesis and turnover rates of these molecules.[5]

One of the key advantages of using deuterium is the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can lead to a slower reaction rate if the cleavage of this bond is the rate-limiting step.[1][5] This phenomenon is particularly useful in drug development to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1]

Applications in Research and Drug Development

The versatility of deuterium labeling makes it applicable across various stages of research and drug development:

  • Elucidating Disease Mechanisms: Tracing metabolic pathways can reveal dysregulations in diseases such as cancer, diabetes, obesity, and cardiovascular disease.[3] For instance, deuterium-labeled glucose can be used to monitor the Warburg effect in tumors, characterized by increased glycolysis.[6]

  • Metabolic Flux Analysis (MFA): Deuterium tracing enables the quantification of the rates (fluxes) of metabolic reactions, providing a detailed understanding of cellular metabolism.[4][7]

  • Drug Discovery and Development: This technique is used to assess the on-target and off-target effects of drugs on metabolic pathways.[3] It can also be employed to improve a drug's metabolic stability by strategically replacing hydrogen with deuterium at sites of metabolic attack, a strategy known as "deuterium-fortification".[1]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Deuterated compounds are used as internal standards for accurate quantification of drug concentrations in biological samples.[1]

Featured Application: Tracing Glucose Metabolism with [6,6-²H₂]-Glucose

[6,6-²H₂]-glucose is a commonly used tracer to investigate central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. The deuterium atoms on carbon 6 are retained through the upper part of glycolysis.

Diagram: Glycolysis and TCA Cycle Tracing

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) D-Glucose-6,6-d2 D-Glucose-6,6-d2 G6P Glucose-6-P D-Glucose-6,6-d2->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP GAP Glyceraldehyde-3-P FBP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PEP Phosphoenolpyruvate BPG->PEP Pyruvate_d1 Pyruvate-d1 PEP->Pyruvate_d1 Lactate_d1 Lactate-d1 Pyruvate_d1->Lactate_d1 AcetylCoA_d1 Acetyl-CoA-d1 Pyruvate_d1->AcetylCoA_d1 PDH Citrate Citrate Isocitrate Isocitrate aKG α-Ketoglutarate SuccinylCoA Succinyl-CoA Glutamate_d1 Glutamate-d1 aKG->Glutamate_d1 Succinate Succinate Fumarate Fumarate Malate Malate OAA Oxaloacetate OAA->Citrate

Caption: Tracing deuterium from [6,6-²H₂]-glucose to lactate (B86563) and glutamate.

Experimental Protocol: In Vitro Labeling of Cultured Cells with [6,6-²H₂]-Glucose

1. Cell Culture and Medium Preparation:

  • Culture mammalian cells to the desired confluency (typically 70-80%).
  • Prepare labeling medium by dissolving [6,6-²H₂]-glucose in glucose-free DMEM to the desired final concentration (e.g., 10 mM). Supplement the medium with dialyzed fetal bovine serum.

2. Metabolic Labeling:

  • Aspirate the standard culture medium from the cells and wash once with phosphate-buffered saline (PBS).
  • Add the prepared labeling medium to the cells.
  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

3. Metabolite Extraction:

  • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
  • Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol (B129727).
  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
  • Vortex vigorously and centrifuge at 4°C to pellet cell debris.

4. Sample Preparation for Mass Spectrometry:

  • Transfer the supernatant containing the metabolites to a new tube.
  • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS or GC-MS analysis. For GC-MS, derivatization (e.g., silylation) is required to increase the volatility of the metabolites.

5. Mass Spectrometry Analysis:

  • Analyze the samples using LC-MS/MS or GC-MS to determine the mass isotopologue distribution (MID) of key metabolites such as lactate and glutamate.

Data Presentation: Quantitative Analysis of Deuterium Incorporation

The incorporation of deuterium is quantified by measuring the relative abundance of the labeled (M+n) and unlabeled (M+0) forms of a metabolite.

MetaboliteTime (hours)M+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)
Lactate 010000
185.214.80
445.754.30
820.179.90
Glutamate 010000
198.51.50
488.311.70
875.624.40

Featured Application: Tracing Fatty Acid Metabolism with Deuterated Fatty Acids

Deuterium-labeled fatty acids are used to trace their uptake, storage, and oxidation.[3] For example, deuterated palmitate can be used to study de novo lipogenesis and fatty acid oxidation.

Diagram: Fatty Acid Beta-Oxidation Workflow

Fatty_Acid_Oxidation cluster_workflow Experimental Workflow start Administer Deuterated Fatty Acid (e.g., d31-Palmitate) collection Collect Blood Samples at Time Points start->collection extraction Lipid Extraction from Plasma collection->extraction derivatization Derivatization to FAMEs extraction->derivatization analysis GC-MS Analysis derivatization->analysis data Quantify Labeled Fatty Acids and Metabolites analysis->data

Caption: General workflow for an in vivo fatty acid tracer study.

Experimental Protocol: In Vivo Tracing of Fatty Acid Oxidation

1. Animal Acclimatization and Dosing:

  • Acclimate animals (e.g., mice) for at least one week under controlled conditions.
  • Prepare a dosing solution of the deuterated fatty acid (e.g., d31-palmitate) complexed with a carrier like intralipid.
  • Administer the tracer via oral gavage or intravenous injection at a specified dose (e.g., 150 mg/kg).[8]

2. Sample Collection:

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.[9]
  • Process the blood to obtain plasma.

3. Lipid Extraction:

  • Extract total lipids from plasma using a method like the Folch or Bligh-Dyer extraction.
  • Briefly, add a chloroform:methanol mixture to the plasma, vortex, and centrifuge to separate the layers.
  • Collect the lower organic phase containing the lipids.

4. Sample Preparation for GC-MS:

  • Evaporate the organic solvent under a stream of nitrogen.
  • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) to increase their volatility for GC-MS analysis. This is typically done by heating with methanol containing an acid catalyst (e.g., 2.5% H₂SO₄).[3]
  • Extract the FAMEs into a non-polar solvent like hexane.

5. GC-MS Analysis:

  • Analyze the FAMEs by GC-MS. The gas chromatograph separates the different fatty acid species, and the mass spectrometer detects the mass-to-charge ratio, allowing for the quantification of the deuterated and non-deuterated forms.

Data Presentation: Quantitative Analysis of Fatty Acid Turnover

The turnover of fatty acids can be assessed by monitoring the disappearance of the labeled tracer and the appearance of its metabolic products over time.

AnalyteTime (hours)Plasma Concentration (µM)
d31-Palmitate (C16:0) 00
1150.3
485.6
840.2
245.1
d29-Myristate (C14:0) 00
(β-oxidation product)12.5
48.9
812.3
243.2

Data Analysis and Interpretation

The analysis of data from deuterium labeling experiments involves several key steps:

  • Correction for Natural Isotope Abundance: The raw mass spectrometry data must be corrected for the natural abundance of other heavy isotopes (e.g., ¹³C) to accurately determine the deuterium enrichment.[10]

  • Calculation of Isotopic Enrichment: This is typically expressed as a percentage or a mole percent excess (MPE).

  • Metabolic Modeling: For metabolic flux analysis, the isotopic labeling data is used as an input for computational models that calculate the fluxes through the metabolic network.[11]

Diagram: Data Analysis Workflow

Data_Analysis_Workflow cluster_workflow Data Analysis Workflow rawData Raw MS Data (Mass Isotopologue Distribution) correction Natural Isotope Abundance Correction rawData->correction enrichment Calculate Isotopic Enrichment (MPE) correction->enrichment modeling Metabolic Flux Modeling (Optional) enrichment->modeling interpretation Biological Interpretation enrichment->interpretation modeling->interpretation

Caption: Logical workflow for processing deuterium labeling data.

Conclusion

Tracking metabolic pathways with deuterium-labeled compounds is a robust and versatile technique that provides invaluable insights into the dynamic nature of metabolism.[1][2] The detailed protocols and application examples provided here serve as a guide for researchers, scientists, and drug development professionals to design and execute their own stable isotope tracing experiments. Careful experimental design, rigorous sample preparation, and sophisticated data analysis are essential for obtaining high-quality, interpretable results that can advance our understanding of health and disease.

References

Application Notes and Protocols: Kinetic Isotope Effect Studies with Methyl-d3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a powerful tool in mechanistic chemistry and drug development. This isotopic substitution can significantly alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). Methyl-d3-amine hydrochloride serves as a key building block for introducing a deuterated methyl group into molecules of interest, enabling detailed investigation of reaction mechanisms and the strategic optimization of drug candidates. By replacing a C-H bond with a stronger C-D bond, metabolic pathways can be slowed, potentially improving a drug's pharmacokinetic profile.[1] This document provides detailed application notes and protocols for utilizing this compound in KIE studies, particularly focusing on enzymatic N-demethylation reactions.

Key Applications

  • Elucidating Reaction Mechanisms: The magnitude of the KIE can provide strong evidence for the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-limiting step.[2]

  • Probing Enzyme Active Sites: KIE studies can offer insights into the transition state geometry and the environment of the enzyme's active site.

  • Optimizing Drug Metabolism: By strategically deuterating sites of metabolic attack, the rate of drug metabolism can be reduced, potentially leading to improved bioavailability, longer half-life, and reduced formation of toxic metabolites.

  • Investigating Signaling Pathways: Altering the metabolic rate of a drug can modulate its interaction with biological targets, providing a tool to study the downstream effects on signaling pathways.

Quantitative Data from Representative KIE Studies

The following table summarizes quantitative data from KIE studies on N-demethylation reactions, which are directly relevant to the application of this compound.

SubstrateEnzyme/SystemType of KIEkH/kD ValueReference
1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropaneRat liver homogenatesIntermolecular1.31 - 1.32[3]
1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropaneMouse liver homogenatesIntermolecular1.45[3]
N,N-dimethylphentermineCytochrome P-450Intramolecular1.6 - 2.0[4]
N-6 methyladenosineBicarbonate-activated peroxideCompetitive1.120 - 1.377[1]

Experimental Protocols

Protocol 1: Competitive Kinetic Isotope Effect Measurement of N-Demethylation using LC-MS

This protocol is adapted from a method for measuring the KIE of N-demethylation and is suitable for substrates synthesized using this compound.[1][2] The competitive method, where a mixture of the deuterated and non-deuterated substrates is used in the same reaction, is generally preferred for its high precision.

Materials:

  • Non-deuterated substrate (e.g., an N-methylated compound)

  • Deuterated substrate (the N-methyl-d3 analog, synthesized using this compound)

  • Enzyme source (e.g., cytochrome P450-containing microsomes, purified enzyme)

  • Cofactors (e.g., NADPH)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile, methanol)

  • Internal standard for LC-MS analysis

  • LC-MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme source, cofactors, and buffer.

  • Substrate Addition: Add a 1:1 mixture of the deuterated and non-deuterated substrates to the reaction mixture to initiate the reaction. The final concentration of each substrate should be optimized based on the enzyme's kinetic parameters.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding a cold quenching solution containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.

  • LC-MS Analysis: Analyze the supernatant by LC-MS. Develop a method that can separate the substrate and the demethylated product and quantify the amounts of the deuterated and non-deuterated species.

  • Data Analysis:

    • Determine the ratio of the deuterated to non-deuterated substrate remaining at each time point.

    • Calculate the extent of the reaction (fractional conversion, f) at each time point.

    • The KIE (kH/kD) can be calculated using the following equation: kH/kD = ln(1 - f) / ln(1 - f * (R_t / R_0)) where:

      • f is the fractional conversion of the non-deuterated substrate.

      • R_t is the ratio of deuterated to non-deuterated substrate at time t.

      • R_0 is the initial ratio of deuterated to non-deuterated substrate (ideally 1).

Mandatory Visualizations

KIE_Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare 1:1 Mixture of Labeled (D) and Unlabeled (H) Substrate initiate Initiate Reaction prep_mix->initiate prep_enzyme Prepare Enzyme Reaction Mixture prep_enzyme->initiate sampling Time-Course Sampling initiate->sampling quench Quench Aliquots sampling->quench lcms LC-MS Analysis quench->lcms calc Calculate KIE lcms->calc

Caption: Experimental workflow for competitive KIE measurement.

CYP450_Cycle Fe(III) Fe(III) Fe(III)-RH Fe(III)-RH Fe(III)->Fe(III)-RH RH (Substrate) binding Fe(II)-RH Fe(II)-RH Fe(III)-RH->Fe(II)-RH e- Fe(II)-RH(O2) Fe(II)-RH(O2) Fe(II)-RH->Fe(II)-RH(O2) O2 Fe(III)-RH(O2-) Fe(III)-RH(O2-) Fe(II)-RH(O2)->Fe(III)-RH(O2-) Fe(III)-RH(O2-2) Fe(III)-RH(O2-2) Fe(III)-RH(O2-)->Fe(III)-RH(O2-2) e-, H+ FeO(III)-RH FeO(III)-RH + H2O Fe(III)-RH(O2-2)->FeO(III)-RH H+ Fe(IV)=O P+* -RH [Fe(IV)=O P+]-RH (Compound I) FeO(III)-RH->Fe(IV)=O P+* -RH Fe(IV)-OH R [Fe(IV)-OH R*] Fe(IV)=O P+* -RH->Fe(IV)-OH R R-H -> R + H (KIE observed here) Fe(III)-ROH Fe(III)-ROH Fe(III)-ROH->Fe(III) ROH (Product) release Fe(IV)-OH R* Fe(IV)-OH R* Fe(IV)-OH R*->Fe(III)-ROH

Caption: Cytochrome P450 catalytic cycle highlighting the KIE step.

Application in Signaling Pathway Research: A Case Study with β-Adrenergic Receptors

Many drugs that target G-protein coupled receptors (GPCRs), such as β-adrenergic receptors, contain N-methyl moieties that are susceptible to metabolism by cytochrome P450 enzymes. The rate of this metabolism can influence the drug's concentration at the receptor, thereby affecting the duration and intensity of downstream signaling.

Slowing the N-demethylation of a β-adrenergic receptor agonist through deuteration could lead to a more sustained activation of the receptor. This, in turn, could prolong the activation of adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP) and enhanced activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a more pronounced physiological response. Furthermore, β-adrenergic receptor activation can also trigger other signaling pathways, such as the ERK pathway, and sustained receptor activation due to slowed metabolism could also modulate these non-canonical pathways.[5]

By using a deuterated agonist, researchers can investigate the consequences of prolonged receptor activation on these signaling cascades and their ultimate effects on cellular processes like gene transcription and cell growth.

Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Deuterated Agonist Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor Sustained Activation G_Protein G-Protein Receptor->G_Protein ERK ERK Pathway Receptor->ERK AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Increased Production PKA PKA cAMP->PKA CREB CREB PKA->CREB ERK->CREB Gene Gene Transcription CREB->Gene

Caption: Potential impact of a deuterated agonist on β-adrenergic signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl-d3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl-d3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a particular focus on the formation of over-methylated by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: The most prevalent by-products are the result of over-methylation of the primary amine. These are primarily Dimethyl-d6-amine hydrochloride and Trimethyl-d9-amine hydrochloride . The high reactivity of deuterated methylating agents can make it challenging to stop the reaction at the mono-methylated stage, leading to the formation of these di- and tri-substituted impurities.

Q2: Why is controlling the formation of these by-products important?

A2: The presence of Dimethyl-d6-amine and Trimethyl-d9-amine as impurities can significantly impact the isotopic purity of the final this compound product. In pharmaceutical applications, where isotopic labeling is used to study drug metabolism and pharmacokinetics, the precise level of deuteration is a critical quality attribute that can affect drug efficacy and patient safety. Furthermore, the similar physical properties of these by-products make their separation from the desired product difficult and costly.

Q3: What are the main synthetic routes to this compound, and which is best for minimizing by-products?

A3: Several synthetic routes exist, including the reduction of deuterated nitromethane (B149229) and the reaction of deuterated methylating agents with an amine source. A highly effective method for minimizing over-methylation by-products involves the use of a protecting group strategy, such as with Boc-protected benzylamine (B48309). This method allows for a controlled mono-methylation, followed by deprotection to yield the desired product in high purity.

Q4: How can I detect and quantify the presence of Dimethyl-d6-amine and Trimethyl-d9-amine in my product?

A4: A combination of analytical techniques is recommended for the detection and quantification of these by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the different methylamine (B109427) species. The chemical shifts of the methyl groups will differ slightly for the mono-, di-, and tri-methylated amines.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool to confirm the presence of the desired product and its by-products by their exact mass-to-charge ratios.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly with a Hydrophilic Interaction Liquid Chromatography (HILIC) column, can be developed to separate and quantify the different amine hydrochlorides.

Troubleshooting Guide

Over-methylation is a common issue in the synthesis of this compound. This guide provides a systematic approach to troubleshooting and minimizing the formation of Dimethyl-d6-amine and Trimethyl-d9-amine by-products.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Over-methylation start Problem: High Levels of Over-methylated By-products check_stoichiometry Step 1: Review Stoichiometry of Methylating Agent start->check_stoichiometry adjust_stoichiometry Action: Use a strict 1:1 or slight excess of amine to deuterated methylating agent. check_stoichiometry->adjust_stoichiometry If excess methylating agent was used check_reagent_addition Step 2: Evaluate Reagent Addition Method check_stoichiometry->check_reagent_addition If stoichiometry was appropriate adjust_stoichiometry->check_reagent_addition slow_addition Action: Add the deuterated methylating agent slowly and at a controlled temperature. check_reagent_addition->slow_addition If addition was rapid or uncontrolled check_reaction_temp Step 3: Assess Reaction Temperature check_reagent_addition->check_reaction_temp If addition was controlled slow_addition->check_reaction_temp lower_temp Action: Run the reaction at a lower temperature to reduce the rate of over-methylation. check_reaction_temp->lower_temp If temperature was elevated check_solvent Step 4: Consider the Solvent check_reaction_temp->check_solvent If temperature was controlled lower_temp->check_solvent solvent_effect Action: Use a solvent that may interfere with over-methylation, such as HFIP. check_solvent->solvent_effect If a non-polar solvent was used consider_protecting_group Step 5: Implement a Protecting Group Strategy check_solvent->consider_protecting_group If solvent choice is limited solvent_effect->consider_protecting_group boc_protection Action: Utilize a Boc-protected starting material to ensure mono-methylation. consider_protecting_group->boc_protection end Outcome: Minimized By-products and High Purity Product boc_protection->end

Caption: A step-by-step workflow for troubleshooting over-methylation.

Quantitative Data on By-products

While precise by-product yields can vary significantly with reaction conditions, the use of a protecting group strategy can dramatically improve the purity of this compound.

CompoundSynthesis MethodTypical YieldReference
This compound Boc-protected benzylamine route>95%[1][2]
Dimethyl-d6-amine hydrochloride From N-benzylmethan-d3-amine91% (of intermediate)[1][2]
Trimethyl-d9-amine hydrochloride Modified Eschweiler-Clarke~89%[3]

Analytical Data for Identification

The following table provides key analytical data for the identification of this compound and its common by-products.

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (DMSO-d6) δ (ppm)13C NMR (DMSO-d6) δ (ppm)
This compound CD3NH2·HCl70.548.10 (s, 2H, -NH2)23.5
Dimethyl-d6-amine hydrochloride (CD3)2NH·HCl87.58Not readily availableNot readily available
Trimethyl-d9-amine hydrochloride (CD3)3N·HCl104.63Not readily availableNot readily available

Note: 1H and 13C NMR data for the deuterated methyl groups will not show signals under standard conditions. The provided data is for the non-deuterated protons.

Experimental Protocols

Synthesis of this compound via Boc-Protected Benzylamine[1][2]

This method is designed to minimize the formation of over-methylated by-products.

Step 1: Synthesis of tert-Butyl benzyl(methyl-d3)carbamate

  • To a solution of Boc-benzylamine (1 equivalent) in DMF at 0°C under a nitrogen atmosphere, add NaH (60% in mineral oil, 1.1 equivalents) dropwise.

  • Stir the mixture for 30 minutes.

  • Add a solution of TsOCD3 (1 equivalent) in DMF dropwise.

  • Allow the reaction to warm to room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield tert-Butyl benzyl(methyl-d3)carbamate.

Step 2: Synthesis of N-Benzylmethan-d3-amine hydrochloride

  • Dissolve the product from Step 1 in ethyl acetate.

  • At 0°C, add a solution of HCl in ethyl acetate (e.g., 3M) dropwise.

  • Allow the mixture to warm to room temperature and stir until deprotection is complete (monitor by TLC).

  • Concentrate the mixture to afford N-Benzylmethan-d3-amine hydrochloride.

Step 3: Synthesis of Methan-d3-amine hydrochloride

  • To a solution of N-Benzylmethan-d3-amine hydrochloride in methanol (B129727), add 5% Pd/C.

  • Heat the mixture to 40°C under a hydrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and evaporate the solvent to obtain this compound.

Synthesis of Dimethyl-d6-amine hydrochloride[1][2]

This protocol outlines the synthesis of the di-methylated by-product.

Step 1: Synthesis of N-benzyl-N-(methyl-d3)methanamine-d3 hydrochloride

  • Starting from N-benzylmethan-d3-amine hydrochloride (from Step 2 above), react with a deuterated methylating agent (e.g., TsOCD3) and a suitable base (e.g., n-butyllithium) at low temperature (e.g., -20°C).

  • Work up the reaction to isolate N-benzyl-N-(methyl-d3)methanamine-d3 hydrochloride.

Step 2: Synthesis of Bis(methyl-d3)amine hydrochloride

  • Subject the product from Step 1 to hydrogenolysis with Pd/C in methanol at 40°C.

  • After the reaction is complete, filter and evaporate the solvent to yield Dimethyl-d6-amine hydrochloride.

Synthesis of Trimethyl-d9-amine hydrochloride[3]

This protocol describes the synthesis of the tri-methylated by-product using a modified Eschweiler-Clarke reaction.

  • Mix ammonium chloride and deuterated paraformaldehyde in a round-bottom flask fitted with a reflux condenser.

  • Gradually heat the mixture in an oil bath. A vigorous evolution of carbon dioxide will occur between 85°C and 105°C.

  • Allow the reaction to proceed without external heating until the gas evolution subsides.

  • Resume heating and maintain the temperature at approximately 160°C until the evolution of carbon dioxide ceases.

  • After cooling, add a concentrated solution of sodium hydroxide (B78521) to the reaction mixture to liberate the free Trimethylamine-d9.

  • Distill the free amine into a receiver containing hydrochloric acid.

  • Evaporate the resulting hydrochloric acid solution to obtain crude Trimethyl-d9-amine hydrochloride.

  • Purify the product by recrystallization from a suitable solvent like absolute ethanol (B145695) or isopropanol.

Reaction Pathway and By-product Formation

ReactionPathway This compound Synthesis and By-product Formation starting_material Amine Source (e.g., Ammonia or Protected Amine) product Methyl-d3-amine (Desired Product) starting_material->product + CD3-X methylating_agent Deuterated Methylating Agent (e.g., TsOCD3, CD3I) byproduct1 Dimethyl-d6-amine (Over-methylation By-product) product->byproduct1 + CD3-X byproduct2 Trimethyl-d9-amine (Over-methylation By-product) byproduct1->byproduct2 + CD3-X

Caption: The sequential methylation leading to the desired product and by-products.

References

Technical Support Center: Purification of Methyl-d3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Methyl-d3-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically produced this compound?

A1: Common impurities can include non-deuterated or partially deuterated methylamine (B109427) hydrochloride, dimethylamine (B145610) hydrochloride, ammonium (B1175870) chloride, and residual water. The synthesis method can also introduce by-products like tri- and tetra-substituted amines.

Q2: What are the recommended storage conditions for this compound to maintain its purity?

A2: It is recommended to store this compound at room temperature in a tightly sealed container to protect it from moisture, as it is hygroscopic.[1][2]

Q3: How can I assess the isotopic and chemical purity of my this compound sample?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a primary method to confirm the degree of deuteration and identify proton-containing impurities. Fourier-Transform Infrared (FTIR) spectroscopy can also be used to identify isotopic impurities by observing the differences in vibrational modes between C-H and C-D bonds.

Q4: Is this compound stable under normal purification conditions?

A4: Yes, this compound is generally stable at room temperature and under typical purification conditions such as recrystallization.[3][4] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation or sublimation.

Purification Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Recrystallization is a primary technique for purifying this compound. The choice of solvent is critical for effective separation from impurities.

Problem 1: Oiling out during recrystallization.

Your compound separates as a liquid instead of forming crystals.

  • Cause: The solution may be too concentrated, or the cooling rate is too rapid. Also, the boiling point of the solvent might be higher than the melting point of your compound-impurity mixture.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent.

    • Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • If the problem persists, consider a different solvent with a lower boiling point.

Problem 2: No crystal formation upon cooling.

The solution remains clear even after cooling.

  • Cause: The solution is too dilute (not supersaturated), or there are no nucleation sites for crystal growth.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of pure this compound, if available.

Problem 3: Low recovery of purified product.

The yield of pure crystals is significantly lower than expected.

  • Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The product may also be more soluble in the chosen solvent than anticipated.

  • Solution:

    • Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

    • Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

    • Consider a solvent in which the product has lower solubility at cold temperatures.

Data Presentation: Solvent Properties for Recrystallization

The selection of an appropriate solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

SolventBoiling Point (°C)Solubility of this compoundSuitability for Removing Impurities
Absolute Ethanol (B145695) 78Soluble when hot. A specific value is 29.1 g/100g at 78°C.[3]Good general-purpose solvent. Ammonium chloride has low solubility.
n-Butyl Alcohol 118Less soluble than in ethanol.Excellent for removing ammonium chloride, which is negligibly soluble even at boiling temperatures.
Isopropanol 82Moderately soluble when hot.Effective for separating from ammonium chloride.
Chloroform 61Insoluble.[2]Can be used to wash crude product to remove dimethylamine hydrochloride.
Water 100Very soluble.[3]Generally not ideal for recrystallization due to high solubility, but can be used in solvent mixtures.

Experimental Protocols

Protocol 1: Recrystallization from n-Butyl Alcohol to Remove Ammonium Chloride

This protocol is particularly effective for removing ammonium chloride impurities.

  • Dissolution: Place the crude this compound in a round-bottom flask. For every 1 part by weight of the crude salt, add 4-6 parts of n-butyl alcohol.

  • Heating: Heat the mixture to 90-100°C with stirring to dissolve the this compound. Ammonium chloride will remain largely undissolved.

  • Hot Filtration (if necessary): If insoluble impurities like ammonium chloride are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-butyl alcohol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: General Recrystallization from Absolute Ethanol

A standard procedure for general purification.

  • Dissolution: In a flask, add the crude this compound and cover it with a minimum amount of absolute ethanol.

  • Heating: Heat the mixture to boiling with stirring until all the solid dissolves. If necessary, add small portions of hot ethanol to achieve complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven.

Protocol 3: Column Chromatography (General Guidance)

For separating this compound from impurities with different polarities.

  • Stationary Phase Selection: Due to the polar and basic nature of the amine salt, standard silica (B1680970) gel can lead to poor separation and peak tailing. Consider using:

    • Amine-functionalized silica: This provides a more inert surface for the separation.

    • Standard silica with a mobile phase modifier: Adding a small amount of a competing base, like triethylamine (B128534) (e.g., 0.1-1%), to the mobile phase can significantly improve peak shape.

  • Mobile Phase Selection: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is a good starting point. The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis.

  • Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase or a slightly more polar solvent. For better resolution, "dry loading" is recommended. This involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the column.

  • Elution and Fraction Collection: Run the column and collect fractions. Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound start Crude this compound dissolve Dissolve in minimum hot solvent (e.g., n-Butyl Alcohol or Ethanol) start->dissolve hot_filter Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filter cool Slowly cool the filtrate hot_filter->cool crystals Crystal formation cool->crystals filter Vacuum filter to collect crystals crystals->filter wash Wash with small amount of cold solvent filter->wash dry Dry crystals under vacuum wash->dry product Pure this compound dry->product

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Recrystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Yield? start->low_yield solution_oiling 1. Re-heat and add more solvent. 2. Cool slowly. 3. Consider a different solvent. oiling_out->solution_oiling solution_no_crystals 1. Concentrate solution. 2. Scratch flask or add seed crystal. no_crystals->solution_no_crystals solution_low_yield 1. Concentrate mother liquor for a second crop. 2. Use less solvent initially. low_yield->solution_low_yield

Caption: A decision tree for troubleshooting common problems during recrystallization.

References

Improving yield and purity of deuterated methylamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Deuterated Methylamine (B109427)

Welcome to the technical support center for the synthesis of deuterated methylamine (methyl-d3-amine). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of deuterated methylamine.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction during the methylation or reduction step.- Extend Reaction Times: For multi-step syntheses, ensure each step goes to completion. For example, when using deuterated amino acids, consider doubling the standard deprotection and coupling times.[1]- Use a More Potent Reagent: If using a standard coupling reagent, switching to a more potent one like HBTU, HATU, or PyBOP might improve the reaction rate, especially for sterically hindered molecules.[1]- Optimize Reaction Conditions: Vary temperature and reaction time. For instance, in the synthesis from Boc-benzylamine, the removal of the benzyl (B1604629) group can be conducted at 40°C.[2][3]
Incomplete Deuteration Insufficient deuterating agent or exchange.- Repeat Deuteration Step: When preparing deuterated nitromethane (B149229) from nitromethane and deuterium (B1214612) water, the process can be repeated to achieve higher purity.[4][5][6]- Use High-Purity Reagents: Ensure the deuterating agents (e.g., TsOCD₃, CD₃OD) have high isotopic purity.
Formation of Byproducts (Tri- and Tetra-substituted Methylamines) High reactivity of the deuterated methylating agent.- Use of Protecting Groups: Employing a protecting group strategy, such as using Boc-benzylamine as the starting material, can prevent the formation of tri- and tetra-substituted byproducts.[2][3][7] This method avoids direct methylation of the amino group, which is prone to over-methylation.[2][3]
Difficult Purification Presence of closely related byproducts.- Salt Formation and Crystallization: Convert the final product to its hydrochloride salt, which can often be purified by crystallization.- Chromatography: For intermediates, column chromatography can be used for purification.[4][8]
Resin Clumping and Poor Swelling (in solid-phase synthesis) On-resin aggregation of the peptide chain.- Change Synthesis Solvent: Switching from DMF to N-methylpyrrolidone (NMP) can improve solvation and reduce aggregation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing deuterated methylamine?

A1: The two primary methods are:

  • Reduction of Deuterated Nitromethane: This involves reacting nitromethane with deuterium oxide in the presence of a base to form deuterated nitromethane, which is then reduced to deuterated methylamine.[4][5][6][8]

  • Using a Protected Amine: A common approach is to use Boc-protected benzylamine (B48309) as a starting material, which is reacted with a deuterated methylation reagent (like TsOCD₃). The protecting groups are then removed to yield the final product.[2][3][7] This method is advantageous for avoiding over-methylation.[2]

Q2: I am observing significant amounts of di- and tri-methylated byproducts. How can I avoid this?

A2: The formation of polysubstituted byproducts is a common issue due to the high reactivity of deuterated methylating agents.[2] The most effective way to prevent this is by using a protecting group strategy. Synthesizing via Boc-benzylamine allows for controlled methylation and subsequent deprotection to yield the desired monosubstituted deuterated methylamine.[2][3][7]

Q3: My yield is consistently low. What are the first troubleshooting steps I should take?

A3: Low yields can be due to incomplete reactions. Consider the following:

  • Extend Reaction Times: The kinetic isotope effect from deuterium can slow down reaction rates.[1] Increasing the reaction time for critical steps can help ensure they proceed to completion.

  • Optimize Reagents: If applicable, consider using a more potent coupling reagent.[1]

  • Monitor Reaction Completion: Use techniques like TLC to monitor the reaction and ensure the starting material is fully consumed before proceeding.[2][3]

Q4: How can I confirm the isotopic purity of my synthesized deuterated methylamine?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the site and extent of deuterium incorporation.[9] ¹H-NMR will show the disappearance of a proton signal, while ²H-NMR directly observes the deuterium signal.[9] Mass spectrometry (GC-MS or LC-MS) is also a crucial tool for assessing isotopic purity.[9]

Q5: What is a reliable method for purifying the final deuterated methylamine product?

A5: Since deuterated methylamine is a gas at room temperature, it is often converted to its hydrochloride salt (CD₃NH₂·HCl) for easier handling and purification.[7] This salt is a solid and can be purified by crystallization.

Experimental Protocols

Method 1: Synthesis via Boc-Benzylamine

This method offers high yields and avoids polysubstituted byproducts.[3][7]

Step 1: Synthesis of tert-Butyl benzyl(methyl-d₃)carbamate

  • At 0°C, add Boc-benzylamine to a suitable solvent (e.g., anhydrous THF) under a nitrogen atmosphere.

  • Add a strong base, such as sodium hydride (NaH).

  • Introduce the deuterated methylation reagent, TsOCD₃.

  • Allow the reaction to proceed to completion (monitor by TLC).

  • Work up the reaction to isolate the product, which is often achieved in quantitative yield.[3][7]

Step 2: Removal of the Boc Group

  • Dissolve the product from Step 1 in a suitable solvent.

  • Add an acid (e.g., HCl) to remove the Boc protecting group.

  • This step yields N-benzylmethan-d₃-amine hydrochloride.[3][7]

Step 3: Removal of the Benzyl Group

  • To a solution of N-benzylmethan-d₃-amine hydrochloride in methanol, add a palladium on carbon (Pd/C) catalyst (e.g., 5% Pd/C).[2][3]

  • Place the mixture under a hydrogen atmosphere.

  • Heat the reaction to 40°C.[2][3]

  • After the reaction is complete (monitor by TLC), filter off the catalyst and evaporate the solvent to obtain deuterated methylamine hydrochloride. This step can achieve a 100% yield.[2][3]

Method 2: Synthesis via Reduction of Deuterated Nitromethane

A straightforward method for producing deuterated methylamine.[4][5]

**Step 1: Preparation of Deuterated Nitromethane (CD₃NO₂) **

  • React nitromethane with deuterium water (D₂O) in the presence of a base (e.g., sodium hydride, deuterated sodium hydroxide) or a phase-transfer catalyst.[4][5][6]

  • The reaction can be repeated to increase the level of deuteration.[4][5]

Step 2: Reduction to Deuterated Methylamine Hydrochloride

  • Dissolve the deuterated nitromethane in methanol.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).[4][8]

  • Stir the mixture under a hydrogen atmosphere at room temperature for approximately 16 hours.[4][8]

  • Acidify the mixture by adding hydrochloric acid.

  • Filter the solution and remove the solvent under reduced pressure to yield deuterated methylamine hydrochloride.[4][8]

Visualizations

Synthesis_Workflow_Boc_Benzylamine start Boc-Benzylamine step1 React with TsOCD3 and NaH start->step1 intermediate1 tert-Butyl benzyl(methyl-d3)carbamate step1->intermediate1 step2 Remove Boc Group (Acidic Conditions) intermediate1->step2 intermediate2 N-benzylmethan-d3-amine hydrochloride step2->intermediate2 step3 Remove Benzyl Group (Pd/C, H2) intermediate2->step3 product Deuterated Methylamine Hydrochloride step3->product

Caption: Synthesis workflow via the Boc-benzylamine method.

Troubleshooting_Low_Yield problem Low Yield or Incomplete Reaction cause1 Incomplete Deprotection/ Coupling problem->cause1 cause2 Sluggish Reaction Rate (Kinetic Isotope Effect) problem->cause2 cause3 Poor Reagent Activity problem->cause3 solution1 Extend Reaction Time cause1->solution1 solution3 Monitor Reaction by TLC cause1->solution3 solution4 Double Couple cause1->solution4 cause2->solution1 solution2 Use More Potent Coupling Reagent cause3->solution2

References

Addressing hygroscopic nature of Methyl-d3-amine hydrochloride in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the hygroscopic nature of Methyl-d3-amine hydrochloride in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

This compound (deuterated methylamine (B109427) hydrochloride) is a deuterated form of methylamine hydrochloride, a versatile building block in organic synthesis.[1][2] It is classified as a hygroscopic and deliquescent solid, meaning it readily absorbs moisture from the atmosphere.[3] This property is a significant concern in experimental work for several reasons:

  • Inaccurate Weighing: Absorption of water leads to an overestimation of the compound's mass, resulting in incorrect molar calculations and stoichiometry in reactions.

  • Altered Reactivity: The presence of water can interfere with moisture-sensitive reactions, potentially leading to lower yields, formation of byproducts, and in some cases, complete reaction failure.

  • Degradation: Moisture can promote the degradation of the compound over time, affecting its purity and stability.[4]

  • Physical Changes: Absorption of moisture can cause the crystalline powder to clump or even dissolve, making it difficult to handle.[4]

Q2: How should I store this compound to minimize moisture absorption?

Proper storage is crucial to maintain the integrity of this compound. It should be stored in a cool, dry place, away from direct sunlight and heat sources.[5][6] The container must be tightly sealed when not in use to prevent exposure to atmospheric moisture.[1][6] For long-term storage, it is recommended to keep the container in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, anhydrous calcium sulfate).

Q3: What are the signs that my this compound has absorbed moisture?

Visual inspection can often reveal moisture absorption. Signs include:

  • Clumping or caking of the fine powder.

  • A "wet" or "pasty" appearance .

  • In severe cases, the solid may appear to have partially or fully dissolved .[4]

For a quantitative assessment of water content, Karl Fischer titration is the recommended method.

Q4: Can I dry this compound if it has absorbed moisture?

While it is possible to dry hygroscopic compounds, it should be approached with caution. Heating the compound to remove water can risk thermal decomposition, especially since amine hydrochlorides can be unstable at elevated temperatures. If drying is attempted, it should be done under vacuum at a mild temperature. However, the most reliable approach is to prevent moisture absorption in the first place through proper storage and handling.

Q5: How does moisture contamination affect NMR analysis of this compound?

In ¹H NMR spectroscopy, the presence of water will introduce a characteristic signal. The chemical shift of this water peak can vary depending on the solvent and temperature.[7] While the deuterated methyl group (CD₃) will not produce a signal in ¹H NMR, the N-H proton signal can be affected by moisture. In the presence of water (H₂O or D₂O), the amine protons can undergo rapid exchange, which can lead to broadening or even disappearance of the N-H signal.[7] This can complicate spectral interpretation and analysis of the compound's purity.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound due to its hygroscopic nature.

Problem Probable Cause Recommended Solution
Inconsistent or poor reaction yields Inaccurate weighing of this compound due to absorbed moisture, leading to incorrect stoichiometry.1. Use a fresh, unopened container of the reagent whenever possible.2. Handle the compound in a controlled environment, such as a glove box or glove bag with low humidity.3. If a controlled environment is unavailable, work quickly to minimize exposure to air.4. Determine the water content of your stock using Karl Fischer titration and adjust the mass accordingly.
Formation of unexpected byproducts The presence of water is interfering with the reaction pathway, potentially by reacting with starting materials, intermediates, or the product.1. Ensure all solvents and other reagents are anhydrous.2. Dry all glassware thoroughly in an oven before use.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in achieving complete dissolution The compound has absorbed a significant amount of water, forming a concentrated aqueous solution on the crystal surface which can hinder dissolution in organic solvents.1. Use a fresh, dry sample.2. If clumping is observed, gently crush the solid in a dry environment before attempting to dissolve.
Inaccurate concentration of stock solutions The initial weight of the solid was inflated by absorbed water.1. Prepare stock solutions in a glove box.2. Alternatively, prepare a stock solution from a freshly opened bottle and immediately determine its concentration by titration or another suitable analytical method before use in subsequent experiments.
Broad or absent N-H peak in ¹H NMR Rapid proton exchange with water molecules present in the NMR solvent or the sample itself.1. Use high-purity, anhydrous deuterated solvents for NMR analysis.2. Ensure the NMR tube is dry before preparing the sample.3. If analyzing a reaction mixture, ensure the work-up procedure effectively removes all water.

Experimental Protocols

Protocol 1: Accurate Weighing of Hygroscopic this compound

Objective: To accurately weigh this compound while minimizing moisture absorption.

Method 1: Using a Glove Box or Glove Bag

  • Preparation: Ensure the glove box or glove bag is purged with a dry, inert gas (e.g., nitrogen or argon) to achieve a low-humidity atmosphere. Place all necessary equipment (balance, spatulas, weighing paper/boat, sample container, and a sealable vial for the weighed sample) inside the glove box.

  • Equilibration: Allow the this compound container to equilibrate to the temperature of the glove box before opening to prevent condensation.

  • Weighing: Once inside the controlled atmosphere, open the container and quickly weigh the desired amount of the compound onto the weighing paper or boat.

  • Transfer: Immediately transfer the weighed solid into a pre-tared, sealable vial and securely cap it.

  • Documentation: Record the exact mass of the compound.

Method 2: Rapid Weighing in an Open Atmosphere (Less Ideal)

  • Preparation: Have all necessary equipment ready and within immediate reach. Pre-tare a sealable vial.

  • Weighing: Open the container of this compound, quickly transfer an approximate amount to the pre-tared vial, and immediately seal the vial.

  • Measurement: Weigh the sealed vial to determine the exact mass of the transferred solid.

  • Minimizing Exposure: Keep the main container open for the shortest possible time.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (e.g., one-component or two-component systems)

  • Anhydrous methanol (B129727) or a suitable solvent

  • Gas-tight syringe for sample introduction

  • This compound sample

Procedure:

  • System Preparation: Add the appropriate solvent to the titration vessel and neutralize it with the Karl Fischer reagent until the endpoint is reached and a stable, low drift is achieved. This ensures the system is dry before adding the sample.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a specific quantity of the this compound sample.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure a tight seal is maintained to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The Karl Fischer reagent will be added until all the water in the sample has reacted.

  • Calculation: The instrument will automatically calculate the water content based on the amount of reagent consumed. The result is typically expressed as a percentage or in parts per million (ppm).

Note: For strongly basic amines, the pH of the Karl Fischer solution can increase, leading to side reactions and inaccurate results. Although methylamine is a weak base, if inaccuracies are suspected, buffering the working medium with a weak acid like benzoic acid may be necessary.

Protocol 3: Example Synthesis of a Deuterated Diphenylurea Derivative

Objective: To synthesize a deuterated diphenylurea derivative using this compound under anhydrous conditions. This protocol is adapted from patent literature and should be further optimized for specific laboratory conditions.

Materials:

  • This compound

  • An appropriate electrophile (e.g., a substituted phenyl isocyanate or a precursor for in situ formation)

  • Anhydrous non-protic solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM))

  • Anhydrous base (e.g., potassium carbonate, triethylamine)

  • Inert gas supply (nitrogen or argon)

  • Oven-dried glassware

Procedure:

  • Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, condenser, and an inert gas inlet) using oven-dried glassware. Purge the system with the inert gas.

  • Reagent Preparation: In a separate flask under an inert atmosphere, suspend anhydrous potassium carbonate in anhydrous THF.

  • Addition of Amine Salt: Add the accurately weighed this compound to the suspension of the base. Stir the mixture at room temperature. The base will neutralize the hydrochloride salt to generate the free Methyl-d3-amine in situ.

  • Addition of Electrophile: Slowly add a solution of the electrophile in anhydrous THF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat as required for the specific reaction, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layers are then combined, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start storage Retrieve Methyl-d3-amine hydrochloride from desiccator start->storage weighing Weigh accurately in a glove box storage->weighing setup Assemble reaction under inert gas weighing->setup solvent Use anhydrous solvents solvent->setup glassware Dry glassware in oven glassware->setup reaction Perform reaction setup->reaction monitoring Monitor reaction progress (TLC/LC-MS) reaction->monitoring workup Aqueous work-up monitoring->workup purification Purify product workup->purification analysis Characterize product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Experimental workflow for handling hygroscopic this compound.

Troubleshooting_Tree problem Poor Reaction Outcome? cause1 Inaccurate Stoichiometry? problem->cause1 Yes cause2 Moisture Contamination? problem->cause2 Yes cause3 Reagent Degradation? problem->cause3 Yes solution1a Weigh in glove box cause1->solution1a solution1b Use Karl Fischer to correct mass cause1->solution1b solution2a Use anhydrous solvents cause2->solution2a solution2b Run under inert atmosphere cause2->solution2b solution3a Use fresh reagent cause3->solution3a solution3b Store properly in desiccator cause3->solution3b

Caption: Troubleshooting decision tree for poor reaction outcomes.

Logical_Relationship improper_handling Improper Handling of Hygroscopic Reagent moisture_absorption Moisture Absorption improper_handling->moisture_absorption inaccurate_mass Inaccurate Mass Measurement moisture_absorption->inaccurate_mass side_reactions Undesired Side Reactions moisture_absorption->side_reactions experimental_failure Experimental Failure (Low Yield, Impure Product) inaccurate_mass->experimental_failure side_reactions->experimental_failure

Caption: Consequence of improper handling of hygroscopic reagents.

References

Technical Support Center: Reactions with Methyl-d3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maintaining the isotopic integrity of methyl-d3-amine (B1598088) hydrochloride in various chemical reactions. Our goal is to equip you with the knowledge to minimize hydrogen-deuterium (H-D) exchange and ensure the successful incorporation of the CD₃ group into your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is H-D exchange, and why is it a concern when using Methyl-d3-amine hydrochloride?

A1: Hydrogen-deuterium (H-D) exchange is a chemical process where a deuterium (B1214612) atom on a labeled compound is replaced by a hydrogen atom (proton) from the surrounding environment, or vice versa.[1][2] For this compound, the primary concern is the exchange of the deuterium atoms on the methyl group (C-D bonds) with protons. While C-D bonds are generally more stable than N-H or O-H bonds, they can still undergo exchange under certain conditions, compromising the isotopic purity of your final product.[3] This is particularly critical in drug development, where maintaining high isotopic enrichment is essential for studying metabolic pathways and the kinetic isotope effect.

Q2: What are the primary factors that promote H-D exchange on the methyl group of this compound?

A2: The rate and extent of H-D exchange are primarily influenced by:

  • pH: Both acidic and basic conditions can catalyze H-D exchange. For many organic molecules, the rate of exchange at carbon centers is minimized in a specific pH range, which can be compound-dependent.[1][4]

  • Temperature: Higher reaction temperatures increase the rate of all chemical reactions, including H-D exchange.[5]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) are a source of exchangeable protons and can facilitate H-D exchange. Aprotic solvents (e.g., acetonitrile (B52724), tetrahydrofuran, dichloromethane) are preferred as they lack exchangeable protons.[5][6]

  • Catalysts: Certain metal catalysts and strong acids or bases used in a reaction can promote H-D exchange.[1][2]

Q3: How can I confirm if H-D exchange has occurred in my reaction?

A3: You can assess the isotopic purity of your product using the following analytical techniques:

  • Mass Spectrometry (MS): A decrease in the molecular weight of your product corresponding to the replacement of one or more deuterium atoms with hydrogen is a clear indication of H-D exchange. High-resolution mass spectrometry can be used for quantitative assessment.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • In ¹H NMR, the appearance of a signal for the methyl group (around 2.5 ppm for methylamine) would indicate H-D exchange.[5]

    • In ²H (Deuterium) NMR, a decrease in the integral of the CD₃ signal relative to an internal standard would quantify the extent of deuterium loss.[7] ¹³C NMR can also be used to quantify the degree of deuteration by analyzing the isotopic shifts of the carbon signal.[8]

Q4: What are the best practices for storing this compound to maintain its isotopic stability?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from moisture.[9] For extended storage, keeping it in a desiccator is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Loss of Deuterium Label in the Final Product

Possible Causes & Solutions

Potential Cause Troubleshooting Steps & Recommendations
Use of Protic Solvents Recommendation: Whenever possible, use anhydrous aprotic solvents such as acetonitrile, THF, DMF, or DCM. If a protic solvent is unavoidable, minimize the reaction time and temperature.
High Reaction Temperature Recommendation: Conduct the reaction at the lowest feasible temperature. Consider if the reaction can proceed efficiently at room temperature or even lower temperatures over a longer period.
Acidic or Basic Conditions Recommendation: If your reaction requires acidic or basic conditions, use the mildest possible reagents and the minimum necessary stoichiometry. Neutralize the reaction mixture as soon as the reaction is complete. For base-catalyzed reactions, consider using non-protic bases like triethylamine (B128534) or diisopropylethylamine in an aprotic solvent.
Presence of Water Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Catalyst-Induced Exchange Recommendation: If a metal catalyst is suspected of promoting H-D exchange, screen for alternative catalysts known to have lower exchange activity. Minimize the catalyst loading and reaction time.
Issue 2: Inconsistent Isotopic Purity Between Batches

Possible Causes & Solutions

Potential Cause Troubleshooting Steps & Recommendations
Variability in Reagent Quality Recommendation: Ensure that the solvents and other reagents used are consistently anhydrous and of high purity across all batches.
Inconsistent Reaction Conditions Recommendation: Strictly control reaction parameters such as temperature, reaction time, and the rate of addition of reagents for each batch.
Atmospheric Moisture Contamination Recommendation: Implement a consistent procedure for running reactions under an inert atmosphere to exclude moisture.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using this compound

Objective: To perform an N-alkylation reaction with an alkyl halide while minimizing H-D exchange.

Materials:

  • This compound

  • Substrate (e.g., an amine or other nucleophile)

  • Anhydrous aprotic solvent (e.g., acetonitrile or DMF)

  • Anhydrous non-protic base (e.g., triethylamine or diisopropylethylamine)

  • Alkylating agent (e.g., alkyl halide)

  • Inert gas supply (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.

    • Set up the reaction under an inert atmosphere.

  • Reaction Setup:

    • To a solution of the substrate in the anhydrous aprotic solvent, add the anhydrous non-protic base (typically 2-3 equivalents).

    • In a separate flask, dissolve this compound in a minimal amount of the anhydrous aprotic solvent.

    • Slowly add the methyl-d3-amine solution to the reaction mixture.

    • Add the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

    • Aim for the shortest possible reaction time to achieve a reasonable yield.

  • Work-up:

    • Once the reaction is complete, quench the reaction with a non-protic quencher if necessary.

    • Perform an extractive work-up using aprotic solvents.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the product using column chromatography with a non-protic eluent system if possible.

Protocol 2: General Procedure for Amide Coupling with this compound

Objective: To form an amide bond with a carboxylic acid while preserving the deuterium labels.

Materials:

  • This compound

  • Carboxylic acid

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

  • Anhydrous non-protic base (e.g., triethylamine or diisopropylethylamine)

  • Amide coupling reagent (e.g., HATU, HOBt/EDC)

  • Inert gas supply (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Set up the reaction under an inert atmosphere.

  • Reaction Setup:

    • Dissolve the carboxylic acid in the anhydrous aprotic solvent.

    • Add the amide coupling reagent and the anhydrous non-protic base to the carboxylic acid solution and stir for a few minutes to activate the acid.

    • In a separate flask, dissolve this compound in a minimal amount of the anhydrous aprotic solvent and add an equivalent of the non-protic base to generate the free amine in situ.

    • Slowly add the methyl-d3-amine solution to the activated carboxylic acid mixture.

  • Reaction Monitoring:

    • Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, perform a standard aqueous work-up, minimizing the contact time with the aqueous phase.

    • Extract the product with an aprotic organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate at a low temperature.

  • Purification:

    • Purify the product by column chromatography.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the loss of deuterium during reactions with this compound.

G start Start: Isotopic Purity of Product is Low check_solvent Was a protic solvent used (e.g., H2O, MeOH, EtOH)? start->check_solvent use_aprotic Switch to an anhydrous aprotic solvent (e.g., ACN, THF, DCM). check_solvent->use_aprotic Yes check_temp Was the reaction run at elevated temperature? check_solvent->check_temp No use_aprotic->check_temp lower_temp Lower the reaction temperature and extend the reaction time if necessary. check_temp->lower_temp Yes check_ph Were strong acids or bases used? check_temp->check_ph No lower_temp->check_ph mild_reagents Use milder acids/bases or non-protic bases (e.g., TEA, DIPEA). check_ph->mild_reagents Yes check_moisture Were anhydrous conditions maintained? check_ph->check_moisture No mild_reagents->check_moisture use_anhydrous Use oven-dried glassware and anhydrous reagents under an inert atmosphere. check_moisture->use_anhydrous No check_catalyst Is a catalyst known to promote H-D exchange present? check_moisture->check_catalyst Yes use_anhydrous->check_catalyst change_catalyst Screen for alternative catalysts. check_catalyst->change_catalyst Yes end End: Optimized Protocol check_catalyst->end No change_catalyst->end

Caption: Troubleshooting workflow for preventing H-D exchange.

References

Technical Support Center: Troubleshooting Poor Signal-to-Noise in NMR with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor signal-to-noise (S/N) in NMR experiments utilizing deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that compromise data quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a poor signal-to-noise ratio in my NMR spectrum?

A1: Poor S/N can stem from a variety of factors, which can be broadly categorized into three areas: the sample itself, the acquisition parameters, and the instrument's state.[1] Common issues include low sample concentration, improper sample preparation, suboptimal acquisition parameters (like an insufficient number of scans), and problems with the spectrometer's lock or shimming.[2][3]

Q2: How much does sample concentration affect the signal-to-noise ratio?

A2: Sample concentration is a critical factor. A higher concentration of the analyte generally leads to a better signal-to-noise ratio.[4] For routine ¹H NMR of organic compounds, a concentration of 1-10 mg in approximately 0.5-0.6 mL of deuterated solvent is often recommended.[5][6] For less sensitive nuclei like ¹³C, higher concentrations are typically necessary to achieve an adequate S/N.[5] If your sample is too dilute, the signal from your compound of interest may be too weak to be distinguished from the baseline noise.[7]

Q3: My deuterated standard is from a reputable supplier. Can it still be the source of my S/N problems?

A3: Yes, even high-quality deuterated standards can present issues. The chemical and isotopic purity of the standard are crucial for accurate quantification and can impact the overall spectral quality.[8] Impurities in the standard can introduce extraneous signals that may overlap with your analyte's signals.[8] Additionally, the stability of the deuterated standard under your experimental conditions (solvent, temperature, pH) is important.[8] Some deuterated compounds can undergo hydrogen-deuterium (H/D) exchange, which could alter the standard's concentration over time.[9]

Q4: I have a weak or unstable lock signal. How does this affect my signal-to-noise ratio?

A4: A stable, high-quality lock signal is essential for acquiring high-quality NMR data, especially over long acquisition times.[10] The lock system uses the deuterium (B1214612) signal from the solvent to compensate for magnetic field drift.[11] A weak or unstable lock signal can lead to several problems:

  • Broadened Lines: If the lock system cannot effectively correct for field drift, the resonance frequencies of your analyte will fluctuate during the acquisition, resulting in broadened spectral lines and a lower apparent S/N.[11]

  • Spectral Distortions: A very weak lock signal can introduce distortions and noise into the spectrum.[10][12] In such cases, it may be better to shim using the weak lock signal and then acquire the spectrum unlocked.[10]

  • Shimming Difficulties: A poor lock signal makes it difficult to properly shim the magnetic field, leading to a non-homogeneous field and consequently, poor line shape and resolution.[1]

Q5: What is "lock saturation," and how can it impact my spectrum?

A5: Lock saturation occurs when too much power is applied to the deuterium channel, causing the deuterium signal to become unstable and erratic.[12][13] This instability in the lock signal prevents the spectrometer from accurately compensating for magnetic field drift, which can lead to distortions and broadening at the base of your NMR peaks.[12] This is more common with deuterated solvents that have sharp deuterium resonances, such as acetone-d₆.[13] To avoid this, the lock power should be adjusted to a level that provides a stable, non-saturated signal.[13]

Troubleshooting Guides

Issue 1: Generally Poor Signal-to-Noise Ratio

If your spectrum exhibits a low signal-to-noise ratio, follow this systematic troubleshooting guide to identify and resolve the underlying cause.

Troubleshooting Workflow for Poor S/N

G Troubleshooting Workflow for Poor S/N cluster_0 Initial Checks cluster_1 Parameter Optimization cluster_2 Hardware & Advanced Checks start Poor S/N Observed check_sample 1. Check Sample Concentration & Preparation start->check_sample check_lock 2. Verify Lock Signal (Stable & Sufficiently Strong?) check_sample->check_lock Sample OK end Improved S/N check_sample->end Concentration increased/ Sample remade opt_scans 3. Increase Number of Scans (NS) check_lock->opt_scans Lock OK check_lock->end Lock issues resolved opt_params 4. Optimize Acquisition Parameters (D1, Pulse Width) opt_scans->opt_params S/N still low opt_scans->end S/N improved check_tuning 5. Check Probe Tuning and Matching opt_params->check_tuning S/N still low opt_params->end S/N improved check_shims 6. Re-shim the Magnet check_tuning->check_shims Tuning OK check_tuning->end Probe re-tuned check_shims->end

Caption: A step-by-step workflow for diagnosing and resolving poor signal-to-noise in NMR experiments.

Issue 2: Problems with the Deuterium Lock Signal

A stable lock signal is paramount for high-quality spectra. Use the following guide to troubleshoot common lock-related problems.

Logical Relationships in Lock Signal Troubleshooting

G Troubleshooting Deuterium Lock Issues cluster_0 Problem Identification cluster_1 Causes & Solutions start Lock Problem weak_lock Weak/No Lock Signal start->weak_lock unstable_lock Unstable/Oscillating Lock start->unstable_lock sol_conc Increase Deuterated Solvent Amount weak_lock->sol_conc Cause: Insufficient deuterated solvent sol_shim Re-shim the Magnet weak_lock->sol_shim Cause: Poor shimming sol_unlocked Acquire Spectrum Unlocked weak_lock->sol_unlocked If lock remains weak, but shimming is possible sol_power_gain Adjust Lock Power & Gain (Avoid Saturation) unstable_lock->sol_power_gain Cause: Lock Saturation (Power too high) sol_phase Adjust Lock Phase unstable_lock->sol_phase Cause: Incorrect lock phase unstable_lock->sol_shim Cause: Poor shimming sol_conc->weak_lock Re-evaluate sol_power_gain->unstable_lock Re-evaluate sol_phase->unstable_lock Re-evaluate sol_shim->weak_lock Re-evaluate sol_shim->unstable_lock Re-evaluate

Caption: A guide to identifying the causes of and solutions for common deuterium lock signal problems.

Data Presentation: Optimizing Acquisition Parameters

The signal-to-noise ratio can be significantly improved by adjusting the parameters used to acquire the data. The following tables summarize key relationships and recommended starting points.

Table 1: Effect of the Number of Scans (NS) on Signal-to-Noise Ratio

The most direct way to improve S/N is by signal averaging. The S/N increases with the square root of the number of scans.[11][14]

Number of Scans (NS)Theoretical S/N Improvement FactorRelative Experiment Time
11.01x
42.04x
164.016x
648.064x
25616.0256x

Table 2: Key Acquisition Parameters for Improved S/N

Optimizing these parameters is crucial for maximizing signal intensity per unit time.

ParameterRecommended SettingRationale
Relaxation Delay (D1) ≥ 1.3 - 1.5 times the longest T₁ of interest. For quantitative results, ≥ 5 x T₁.[3][14]Allows for sufficient relaxation of the nuclei between pulses, preventing signal saturation and maximizing signal intensity.[14]
Pulse Width (p1) Calibrated 90° pulse (for maximum signal in a single scan).[14]A 90° pulse flips the bulk magnetization into the transverse plane, generating the maximum detectable signal.[14]
Acquisition Time (AT) 1 - 5 seconds (for ¹H NMR).[14]Should be long enough to allow the Free Induction Decay (FID) to decay into the noise, ensuring good resolution.

Experimental Protocols

Protocol 1: Preparation of a High-Quality NMR Sample

A well-prepared sample is the foundation of a good NMR spectrum.[2]

  • Select a High-Quality NMR Tube: Use clean, high-quality NMR tubes that are free from scratches or defects.[5]

  • Weigh the Analyte: Accurately weigh an appropriate amount of your sample (e.g., 5-20 mg for ¹H NMR).[2]

  • Choose a Suitable Deuterated Solvent: Select a high-purity deuterated solvent that completely dissolves your sample.[8] Ensure the solvent's residual peaks do not overlap with signals of interest.[15]

  • Dissolve the Sample: Add approximately 0.6 mL of the deuterated solvent to your sample in a clean vial.[2] Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Transfer to NMR Tube: Carefully transfer the solution into the NMR tube. The final sample height should be between 4.0 and 5.0 cm.[2][15]

  • Mix Thoroughly: Invert the capped NMR tube several times to ensure the solution is homogeneous. Inhomogeneity can lead to broad lines.[5]

  • Clean the Tube: Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.[2]

Protocol 2: Optimizing the Number of Scans (NS)

This protocol helps determine the optimal number of scans for your specific sample and desired data quality.

  • Prepare the Sample: Prepare your sample according to Protocol 1.

  • Acquire an Initial Spectrum: Acquire a spectrum with a small number of scans (e.g., 8 or 16).[3]

  • Assess Initial S/N: Evaluate the signal-to-noise ratio for a representative peak in your spectrum.

  • Incrementally Increase Scans: Double the number of scans (e.g., 32, 64, 128, etc.) and re-acquire the spectrum at each step.[3]

  • Evaluate S/N Improvement: Compare the S/N at each step.

  • Determine Optimal NS: Choose the number of scans that provides an acceptable S/N for your analysis, balancing data quality with the total experiment time. For quantitative analysis, a high S/N (e.g., >250:1) is often required for high precision.[14]

References

Minimizing isotopic impurities in Methyl-d3-amine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing isotopic impurities in Methyl-d3-amine (B1598088) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common isotopic and chemical impurities in Methyl-d3-amine hydrochloride?

A1: The most common isotopic impurities are the less-deuterated isotopologues, namely Methyl-d2-amine (CD2HNH2·HCl) and Methyl-d1-amine (CDH2NH2·HCl), as well as the non-deuterated (d0) Methylamine (B109427) hydrochloride (CH3NH2·HCl).[1][2] A significant chemical impurity, depending on the synthetic route, can be ammonium (B1175870) chloride (NH4Cl), which is often challenging to separate due to similar physical properties.[3][4] Other potential impurities include di- and trimethylamine (B31210) hydrochlorides.[3]

Q2: What is the recommended isotopic purity for this compound used as an internal standard?

A2: For most applications, especially in quantitative mass spectrometry, an isotopic purity of ≥98% is recommended to minimize the contribution of the unlabeled analyte in the internal standard solution.[5] Commercially available this compound often specifies an isotopic purity of 99 atom % D.

Q3: Which analytical techniques are best for determining the isotopic and chemical purity of this compound?

A3: A combination of techniques is recommended for a comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is crucial for detecting the presence of residual protons on the methyl group, confirming the degree of deuteration. ¹³C NMR can provide information about the carbon skeleton.[2][6]

  • High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula and confirmation of the presence of the three deuterium (B1214612) atoms.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is effective for separating and quantifying isotopic and chemical impurities. A slight chromatographic separation may be observed between deuterated and non-deuterated species due to the deuterium isotope effect.[2]

Q4: Can the position of deuterium atoms on a molecule affect its stability?

A4: Yes, the position of deuteration is critical. Deuterium atoms on heteroatoms (like -NH) are more susceptible to H/D exchange with protic solvents (e.g., water, methanol).[5] For this compound, the deuterium atoms are on a carbon atom, which is a chemically stable position and less prone to back-exchange under typical experimental conditions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and use of this compound.

Observed Problem Potential Cause Suggested Solution
Low Isotopic Purity in Final Product Impure deuterated starting materials (e.g., CD3OD, nitromethane-d3).Source high-purity deuterated reagents (≥99% D). If purity is uncertain, it's advisable to analyze the starting material by NMR or MS before use.
H/D back-exchange during synthesis or workup.Use aprotic solvents where possible. If aqueous solutions are necessary, minimize exposure time and consider using D2O for workup steps.[5]
Presence of Ammonium Chloride in Final Product Incomplete separation during purification. Ammonium chloride is a common byproduct in some synthetic routes and has low solubility in certain organic solvents.Recrystallize the crude product from a suitable solvent. Absolute ethanol (B145695) or n-butyl alcohol are effective, as methylamine hydrochloride is soluble while ammonium chloride has very low solubility, especially in hot n-butyl alcohol.[1][3][4]
NMR spectrum shows unexpected peaks. Contamination from solvents used during synthesis or purification.Compare the chemical shifts of impurity peaks with published data for common laboratory solvents. Ensure all glassware is properly dried.[8]
Formation of side products such as di- or trimethylamine.Optimize reaction conditions to favor the formation of the primary amine. Purification by recrystallization can also help remove these impurities.[3]
Inaccurate quantification at low concentrations when using as an internal standard. Presence of the unlabeled (d0) analyte as an impurity in the deuterated standard.Verify the isotopic purity of the standard. If significant d0 impurity is present, a purer standard may be required, or the lower limit of quantification (LLOQ) may need to be raised.[1]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is designed to remove chemical impurities, particularly ammonium chloride, from crude this compound.

Objective: To achieve high chemical and isotopic purity of this compound.

Methodology:

  • Solvent Selection: Choose a solvent where this compound has good solubility at elevated temperatures and poor solubility at low temperatures, while the primary impurity (ammonium chloride) has low solubility across the temperature range. Absolute ethanol or n-butyl alcohol are recommended.[1][9] n-Butyl alcohol is particularly effective for removing ammonium chloride.[4]

  • Dissolution: Place the crude this compound in a round-bottomed flask fitted with a reflux condenser. Add the chosen solvent (e.g., 4-6 parts n-butyl alcohol) and heat the mixture to boiling with stirring until the salt is fully dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum. Centrifuging the crystals can be an effective method for drying, as the product can be hygroscopic.[1]

  • Purity Assessment: Analyze the purified product using ¹H NMR and HRMS to confirm chemical and isotopic purity.

Protocol 2: Assessing Isotopic Purity by HRMS

Objective: To quantify the isotopic distribution of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol/water).

  • HRMS Analysis: Infuse the sample directly into a high-resolution mass spectrometer or analyze by LC-HRMS. Acquire a full scan mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the monoisotopic peak for the unlabeled methylamine (d0, CH3NH3+).

    • Identify the corresponding peaks for the d1, d2, and d3 isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity (atom % D) based on the relative abundance of the different isotopologues.[7][10]

Data Presentation

Table 1: Isotopic Purity of this compound

Isotopologue Chemical Formula Expected m/z Typical Abundance (for 99 atom % D product)
d0-MethylamineCH3NH3+32.0498< 1%
d1-MethylamineCH2DNH3+33.0561Minor
d2-MethylamineCHD2NH3+34.0624Minor
d3-MethylamineCD3NH3+35.0686> 99%

Note: Expected m/z values are for the protonated free amine and may vary slightly based on instrumentation.

Table 2: Solubility of Methylamine HCl and Ammonium Chloride

Solvent Methylamine HCl Solubility Ammonium Chloride Solubility Implication for Purification
Absolute Ethanol Soluble when hotVery slightly soluble[1]Good for separating ammonium chloride.
n-Butyl Alcohol Soluble when hotNegligibly soluble, even at boiling point[1][4]Excellent for achieving high purity by removing ammonium chloride.
Chloroform InsolubleInsolubleNot suitable for recrystallization but can be used to wash away di- and trimethylamine hydrochloride impurities.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control synthesis Crude Methyl-d3-amine HCl (Contains isotopic & chemical impurities) recrystallization Recrystallization (e.g., from n-butyl alcohol) synthesis->recrystallization Dissolve in hot solvent filtration Filtration & Washing recrystallization->filtration Cool to crystallize drying Drying under Vacuum filtration->drying analysis Purity Analysis (NMR, HRMS) drying->analysis Obtain purified solid final_product Pure Methyl-d3-amine HCl (>99% Isotopic Purity) analysis->final_product Confirm purity

Caption: Workflow for the purification and analysis of this compound.

troubleshooting_logic start Low Isotopic Purity Detected? check_sm Analyze Deuterated Starting Materials start->check_sm check_conditions Review Synthesis & Workup for H/D Exchange Sources start->check_conditions sm_pure Purity >99%? check_sm->sm_pure conditions_ok Aprotic/D2O used? check_conditions->conditions_ok source_new_sm Action: Source new, high-purity starting materials sm_pure->source_new_sm No re_purify Action: Re-purify product (e.g., Recrystallization) sm_pure->re_purify Yes modify_protocol Action: Modify protocol to minimize protic H+ sources conditions_ok->modify_protocol No conditions_ok->re_purify Yes end Problem Resolved source_new_sm->end modify_protocol->end re_purify->end

References

Safe handling and disposal of Methyl-d3-amine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the safe handling and disposal of Methyl-d3-amine hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No. 7436-22-8), also known as (Deuterated-methyl)ammonium chloride, is a deuterated form of methylamine (B109427) hydrochloride.[1][2][3] It is a white to off-white crystalline solid.[4][5] The primary hazards associated with this compound are irritation to the eyes, skin, and respiratory tract.[1][6] It is also harmful if swallowed and is hygroscopic, meaning it absorbs moisture from the air.[1][6]

Q2: What are the proper storage conditions for this compound?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] It is crucial to protect it from moisture due to its hygroscopic nature.[1][8] The recommended storage temperature is room temperature.[2][3][6][8]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

Appropriate PPE includes chemical safety goggles or glasses, protective gloves (e.g., nitrile rubber), and a laboratory coat.[1][9] In situations where dust may be generated, a NIOSH-approved respirator should be used.[1][6] Ensure an eyewash station and safety shower are readily accessible.[1][9]

Q4: How should I dispose of this compound waste?

Dispose of waste in accordance with local, state, and federal regulations.[8] The material can be dissolved in a combustible solvent and incinerated in a licensed chemical incinerator with an afterburner and scrubber.[6] Do not dispose of it down the drain or in regular trash.[7]

Troubleshooting Guides

Scenario 1: Accidental Spill

  • Question: I've spilled a small amount of this compound powder in the lab. What should I do?

  • Answer:

    • Evacuate the immediate area and ensure adequate ventilation.[6][7]

    • Wearing appropriate PPE (gloves, goggles, lab coat, and respirator), carefully sweep or vacuum the spilled material.[1][6]

    • Avoid generating dust.[1][3]

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][3][6]

    • Clean the spill area with soap and water.[10]

Scenario 2: Accidental Exposure

  • Question: What are the first aid measures if I get this compound on my skin or in my eyes?

  • Answer:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1][7]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][7]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.[1][7]

Scenario 3: Unexpected Reaction

  • Question: My experiment involving this compound is producing an unexpected gas. What should I do?

  • Answer:

    • If it is safe to do so, stop the reaction by removing the heat source or quenching the reaction.

    • Ensure the reaction is being conducted in a well-ventilated fume hood.

    • Hazardous decomposition products can include hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide, especially under fire conditions.[1][6]

    • If the situation is uncontrollable, evacuate the area and contact your institution's emergency response team.

Quantitative Data Summary

PropertyValueReference
Molecular Formula CD₃NH₂·HCl[1][2]
Molecular Weight 70.54 g/mol [1][2][4]
Melting Point 229 - 232 °C[1]
Appearance Clear, colorless crystals or white to off-white crystalline powder[1][4]
Purity ≥98%[1][5]

Experimental Protocols

Protocol 1: Safe Weighing and Handling of this compound

  • Preparation:

    • Ensure all necessary PPE is worn (lab coat, gloves, safety goggles).

    • Work within a certified chemical fume hood.

    • Have all necessary equipment ready (spatula, weighing paper/boat, container).

  • Procedure:

    • Carefully open the container of this compound, avoiding any sudden movements that could create dust.

    • Use a clean spatula to transfer the desired amount of the solid onto a weighing paper or boat on a calibrated analytical balance.

    • Minimize the time the container is open to reduce moisture absorption.

    • Once the desired amount is weighed, securely close the main container.

    • Transfer the weighed solid to your reaction vessel.

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the fume hood.

    • Dispose of any contaminated weighing paper or other disposable materials in the designated hazardous waste container.

    • Wash hands thoroughly after handling.[1]

Protocol 2: Disposal of Contaminated Materials

  • Segregation:

    • Collect all waste materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Containerization:

    • Ensure the waste container is made of a compatible material and can be securely sealed.

    • Do not overfill the container.

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste" and the chemical name "this compound".

    • Store the sealed waste container in a designated secondary containment area until it is collected by your institution's environmental health and safety department.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed disposal company.[6] The recommended disposal method is incineration.[6]

Logical Workflow Diagram

SafeHandlingDisposal start Start: Handling Experiment with this compound ppe 1. Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in a Ventilated Fume Hood ppe->fume_hood weighing 3. Weigh Compound Carefully (Avoid Dust Generation) fume_hood->weighing reaction 4. Perform Experiment weighing->reaction decontamination 5. Decontaminate Glassware and Surfaces reaction->decontamination waste_segregation 6. Segregate Solid and Liquid Waste decontamination->waste_segregation disposal 7. Dispose of Waste in Labeled Hazardous Waste Containers waste_segregation->disposal end End: Procedure Complete disposal->end

Caption: Workflow for safe handling and disposal.

References

Compatibility of Methyl-d3-amine hydrochloride with different reaction media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl-d3-amine hydrochloride (CD₃NH₂·HCl). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this isotopically labeled compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a tightly sealed container to protect it from moisture, as it is hygroscopic.[1][2] For long-term storage, keeping it in a desiccator is recommended.[3] The compound is stable under these conditions.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is highly soluble in water and methanol.[3][4] It is also soluble in ethanol (B145695) and N,N-Dimethylformamide (DMF).[3] Its solubility is limited in solvents like glacial acetic acid and it is very slightly soluble or insoluble in chloroform, acetone, diethyl ether, and ethyl acetate.[3][5]

Q3: How can I liberate the free amine (Methyl-d3-amine) from its hydrochloride salt?

A3: The free Methyl-d3-amine can be generated by reacting the hydrochloride salt with a strong base, such as sodium hydroxide (B78521) (NaOH).[6][7] This is an acid-base reaction where the base deprotonates the methyl-d3-ammonium ion.[6] The resulting free amine is volatile and can be used in situ or collected.

Q4: What are the main incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[1] The free amine is a potent nucleophile and will react with electrophiles such as acyl chlorides and acid anhydrides.[7][8]

Q5: Can I use this compound directly in acylation or alkylation reactions?

A5: No, for most acylation and alkylation reactions, the free amine is required. The hydrochloride salt is the protonated form and is not sufficiently nucleophilic.[6] You must first treat the salt with a base to liberate the free amine before proceeding with the reaction.

Troubleshooting Guides

Issue 1: Poor or No Reaction in a Nucleophilic Substitution Reaction
Possible Cause Troubleshooting Step
Incomplete liberation of the free amine. Ensure a stoichiometric excess of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) is used to fully deprotonate the hydrochloride salt. The choice of base will depend on the specific reaction conditions.
Incorrect solvent selection. Use a solvent in which both the free amine and the electrophile are soluble. Refer to the solubility table below. Aprotic polar solvents like DMF or acetonitrile (B52724) are often good choices.
Moisture in the reaction. The compound is hygroscopic.[1][4] Ensure all reagents and solvents are dry, as water can interfere with many organic reactions.
Degradation of the reagent. If the compound has been stored improperly and exposed to moisture, its quality may be compromised. Consider using a fresh batch.
Issue 2: Unexpected Side Products
Possible Cause Troubleshooting Step
Over-alkylation of the amine. In alkylation reactions, the newly formed secondary amine can be more nucleophilic than the primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.[9] Use a large excess of the amine relative to the alkylating agent to favor mono-alkylation.
Reaction with the solvent. Some solvents can be reactive. For example, using an ester as a solvent at elevated temperatures could lead to amidation. Choose an inert solvent for your reaction.
Side reactions with the base. Ensure the base used to liberate the free amine does not participate in unwanted side reactions with your substrate or product.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterVery Soluble[4][5]
MethanolSoluble[3]
EthanolSoluble (29.1 g/100g at 78°C)[5]
N,N-Dimethylformamide (DMF)Very Soluble[3]
Glacial Acetic AcidSparingly Soluble[3]
ChloroformVery Slightly Soluble / Insoluble[3][5]
AcetoneInsoluble[5]
Diethyl EtherInsoluble[5]
Ethyl AcetateInsoluble[5]

Table 2: Thermal Stability of this compound

ParameterValueReference
Melting Point231-233 °C[1][3]
Boiling Point225-230 °C at 15 mmHg[3]
StabilityStable at room temperature, but moisture sensitive.[1]

Experimental Protocols

Protocol 1: In Situ Generation of Methyl-d3-amine for Nucleophilic Acylation

This protocol describes the in situ generation of the free amine from this compound and its subsequent reaction with an acyl chloride.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • A suitable non-nucleophilic base (e.g., Triethylamine, dried over KOH)

  • Acyl chloride

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Add the anhydrous aprotic solvent.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the non-nucleophilic base (1.1 equivalents) to the suspension.

  • Stir the mixture at 0 °C for 15-20 minutes. You should observe the formation of the triethylammonium (B8662869) chloride salt precipitate.

  • Slowly add a solution of the acyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time as determined by reaction monitoring (e.g., TLC or LC-MS).

  • Upon completion, the reaction can be worked up by filtering off the ammonium salt and washing the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove any remaining impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo to obtain the crude amide product.

  • Purify the product by a suitable method (e.g., recrystallization or column chromatography).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_reagent1 Methyl-d3-amine hydrochloride step1 1. Dissolve/Suspend Reagent 1 in Solvent start_reagent1->step1 start_reagent2 Anhydrous Solvent start_reagent2->step1 start_reagent3 Base (e.g., Et3N) step2 2. Add Base to liberate free amine start_reagent3->step2 start_reagent4 Acyl Chloride step3 3. Add Acyl Chloride start_reagent4->step3 step1->step2 step2->step3 step4 4. Reaction Monitoring (TLC/LC-MS) step3->step4 workup1 5. Aqueous Work-up step4->workup1 workup2 6. Drying & Concentration workup1->workup2 purification 7. Purification (Chromatography/ Recrystallization) workup2->purification final_product Final Product: Deuterated Amide purification->final_product

Caption: Experimental workflow for the acylation of Methyl-d3-amine.

logical_relationship cluster_reagent This compound cluster_conditions Reaction Conditions cluster_reactivity Reactivity reagent CD3NH3+ Cl- acidic Acidic/Neutral pH reagent->acidic in basic Basic pH reagent->basic in no_reaction No Reaction with Electrophiles acidic->no_reaction leads to reaction Nucleophilic Reaction with Electrophiles basic->reaction leads to

Caption: pH-dependent reactivity of this compound.

References

Validation & Comparative

A Comparative Guide: Methyl-d3-amine Hydrochloride vs. Methylamine Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between isotopically labeled and unlabeled compounds is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Methyl-d3-amine (B1598088) hydrochloride and its non-deuterated counterpart, methylamine (B109427) hydrochloride, supported by experimental data and detailed protocols.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these two compounds is essential for their effective application. The primary distinction lies in the substitution of three hydrogen atoms with deuterium (B1214612) atoms on the methyl group of Methyl-d3-amine hydrochloride, leading to a higher molecular weight.

PropertyThis compoundMethylamine Hydrochloride
Molecular Formula CD₃NH₂·HCl[1]CH₃NH₂·HCl
Molecular Weight 70.54 g/mol [2][3]67.52 g/mol
Appearance White to off-white crystalline powder[1]White crystalline, hygroscopic powder
Melting Point 232-234 °C[2]231-233 °C
Solubility Soluble in water, alcohol, and other polar solvents[1]Soluble in water

Performance Comparison: The Deuterium Advantage

The substitution of hydrogen with deuterium, a heavier isotope, imparts significant changes in the molecule's behavior, particularly in biological systems and analytical applications. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of the utility of deuterated compounds in research.

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond, requiring more energy to break. Consequently, reactions where the cleavage of this bond is the rate-determining step proceed more slowly for the deuterated compound. This difference in reaction rates is quantified as the kinetic isotope effect (kH/kD). For reactions involving the breaking of a C-H/C-D bond, the theoretical maximum KIE is approximately 6.9.[4] While a specific KIE value for a direct comparison in a single reaction was not found in the provided search results, the principle of a slower reaction rate for the deuterated compound is well-established.[4][5][6]

Enhanced Metabolic Stability

In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By replacing these bonds with stronger C-D bonds at metabolically vulnerable positions, the rate of metabolism can be significantly reduced.[7] This leads to:

  • Increased half-life (t½): The drug remains in the system for a longer duration.[7]

  • Improved bioavailability: A greater proportion of the drug reaches systemic circulation.

  • Reduced formation of toxic metabolites: Slower metabolism can decrease the production of harmful byproducts.

While direct comparative in vitro metabolic stability data for methylamine and methyl-d3-amine was not available in the search results, the established principles of KIE strongly suggest that this compound would exhibit greater metabolic stability.

Spectroscopic Distinctions

The isotopic substitution also leads to distinct differences in the spectroscopic profiles of the two compounds, which is invaluable for analytical purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the ¹H NMR spectrum of methylamine hydrochloride, the methyl protons (CH₃) typically appear as a singlet around 2.5 ppm. For this compound, this peak is absent, confirming the deuteration of the methyl group. The amine protons (-NH₂) appear as a broad singlet in both compounds.[8][9]

  • ¹³C NMR: The ¹³C NMR spectrum of methylamine hydrochloride shows a single peak for the methyl carbon. In the spectrum of this compound, the signal for the deuterated carbon (CD₃) will be a multiplet due to coupling with deuterium (a triplet of triplets, often appearing as a septet) and will be shifted slightly upfield.[10]

Infrared (IR) Spectroscopy

The change in mass between hydrogen and deuterium affects the vibrational frequencies of the C-H and C-D bonds.

  • C-H stretch: Methylamine hydrochloride exhibits characteristic C-H stretching vibrations in the region of 2800-3000 cm⁻¹.

  • C-D stretch: In this compound, these are replaced by C-D stretching vibrations at a lower frequency, typically around 2000-2200 cm⁻¹.

  • N-H stretch: Both compounds show a broad absorption band for N-H stretching, characteristic of primary amine salts.

A direct visual comparison of the IR spectra was not available in the search results.

Mass Spectrometry (MS)

Mass spectrometry clearly distinguishes between the two compounds based on their different molecular weights. The molecular ion peak for Methyl-d3-amine will be 3 mass units higher than that of methylamine.[11] This property is fundamental to its use as an internal standard in quantitative analyses.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for common applications of methylamine hydrochloride and its deuterated analog.

Synthesis of N-methylated Compounds

Protocol 1: Reductive Amination

This protocol describes a general procedure for the synthesis of a secondary amine via reductive amination of an aldehyde with methylamine hydrochloride.

Workflow for Reductive Amination

aldehyde Aldehyde imine Imine Intermediate aldehyde->imine methylamine Methylamine Hydrochloride methylamine->imine product N-methylated Product imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product primary_amine Primary Amine aldimine Aldimine Intermediate primary_amine->aldimine benzaldehyde Benzaldehyde benzaldehyde->aldimine iminium_salt Iminium Salt aldimine->iminium_salt methylating_agent Methylating Agent (e.g., Methyl Iodide) methylating_agent->iminium_salt secondary_amine N-methylated Secondary Amine iminium_salt->secondary_amine hydrolysis Hydrolysis hydrolysis->secondary_amine compound Test Compound (Deuterated or Non-deuterated) incubation Incubation at 37°C compound->incubation microsomes Liver Microsomes microsomes->incubation nadph NADPH (Cofactor) nadph->incubation quenching Quenching (e.g., Acetonitrile) incubation->quenching analysis LC-MS/MS Analysis quenching->analysis data Data Analysis (t½, Clint) analysis->data

References

The Gold Standard: Validating Analytical Methods with Methyl-d3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical research and development, the validation of analytical methods is a critical cornerstone for ensuring data integrity, product safety, and regulatory compliance. For quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a pivotal decision that directly impacts the accuracy and precision of the results. This guide provides an objective comparison of analytical methods validated using a stable isotope-labeled (SIL) internal standard, Methyl-d3-amine hydrochloride, versus those employing a structural analog.

Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1] By replacing hydrogen atoms with deuterium, this compound becomes chemically almost identical to its non-deuterated counterpart, ensuring it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization.[2][3] This guide will delve into the practical advantages of this approach, supported by comparative data and detailed experimental protocols.

Performance Under the Magnifying Glass: A Head-to-Head Comparison

To illustrate the performance differences between a deuterated internal standard and a structural analog, we will examine the bioanalytical method validation for metformin (B114582), a widely used antidiabetic drug. Metformin's small, polar nature makes it a suitable candidate for a case study where an internal standard like this compound would be theoretically applicable, although in practice, metformin-d6 is commonly used. For the purpose of this guide, we will present data from studies using metformin-d6 as the deuterated standard and various structural analogs to highlight the performance differences.

Table 1: Comparison of Validation Parameters for Metformin Analysis

Validation ParameterDeuterated Internal Standard (Metformin-d6)Structural Analog Internal Standard
Linearity (Correlation Coefficient, r²) >0.98[4]>0.9907[5]
Lower Limit of Quantification (LLOQ) 0.5 - 100 ng/mL[4][6]4 - 8 ng/mL[5][7]
Accuracy (% Bias) -8.87% to 5.25%[8]Within ±20%[7]
Precision (% RSD) < 11.07%[4]< 15%[7]
Recovery 96.6% to 112.8%[9]98.24% to 101.05%[7]
Matrix Effect (% RSD) < 10%[9]Not always reported, can be significant

The data clearly demonstrates that while both types of internal standards can yield methods that meet regulatory acceptance criteria, the use of a deuterated internal standard like metformin-d6 generally provides high recovery and minimal matrix effect.[9] This is because the deuterated standard co-elutes with the analyte, experiencing the same ion suppression or enhancement, thus providing more effective correction.[3]

The "How-To": Experimental Protocols

A robust analytical method is built on a well-defined experimental protocol. Below are representative methodologies for the quantification of metformin in human plasma using both a deuterated internal standard and a structural analog.

Protocol 1: LC-MS/MS Analysis of Metformin using a Deuterated Internal Standard (Metformin-d6)

This protocol is based on methodologies described in published studies.[4][8]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 50 µL of the internal standard working solution (metformin-d6).

  • Add 500 µL of acidified acetonitrile (B52724) (0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: BEH HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 1-5 µL.[4][8]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Metformin: m/z 130 → 60.[6]

      • Metformin-d6: m/z 136 → 60.[6]

Protocol 2: LC-MS/MS Analysis of Metformin using a Structural Analog Internal Standard (e.g., Afatinib)

This protocol is based on methodologies described in published studies.[5][10]

1. Sample Preparation (Protein Precipitation):

  • To a dried blood spot sample, add 1.5 mL of acetonitrile with 0.1% formic acid.

  • Add 20 µL of the internal standard working solution (Afatinib).

  • Sonicate for 10 minutes.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., Waters HSS-T3).[5]

    • Mobile Phase A: 10mM Ammonium Formate with 0.2% Formic Acid in Water.

    • Mobile Phase B: 0.2% Formic Acid in Acetonitrile.

    • Flow Rate: 0.2 mL/min.[5]

    • Injection Volume: 10 µL.[5]

  • Mass Spectrometry:

    • Ionization Mode: ESI, positive mode.

    • Detection: MRM.

    • MRM Transitions would be optimized for metformin and the specific structural analog used.

Visualizing the Workflow and Logic

To further clarify the processes and the decision-making involved in selecting an internal standard, the following diagrams are provided.

Experimental Workflow for Bioanalysis.

Decision Pathway for Internal Standard Selection.

Conclusion

The validation of bioanalytical methods is a meticulous process where the choice of internal standard plays a paramount role. As demonstrated through the comparative data for metformin analysis, the use of a deuterated internal standard such as this compound (or its analyte-specific counterpart) offers significant advantages in terms of accuracy, precision, and robustness.[11] Its ability to closely mimic the analyte throughout the analytical process makes it superior in compensating for matrix effects and other sources of variability.[1] While a carefully selected structural analog can be a viable alternative when a deuterated standard is unavailable, researchers must be cognizant of the potential for increased analytical variability. For regulated bioanalysis where the highest level of data quality and defensibility is required, a stable isotope-labeled internal standard is the unequivocal choice.

References

Comparative Analysis of ¹H and ¹³C NMR Spectral Data: Methyl-d3-amine Hydrochloride vs. Methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, isotopic labeling is a critical tool for elucidating metabolic pathways, quantifying analytes, and serving as internal standards in pharmacokinetic studies. Methyl-d3-amine (B1598088) hydrochloride, a deuterated analog of methylamine (B109427) hydrochloride, offers a stable isotopic label that can be tracked using various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for methyl-d3-amine hydrochloride and its non-deuterated counterpart, methylamine hydrochloride, supported by experimental protocols.

¹H and ¹³C NMR Spectral Data Comparison

The primary distinction in the NMR spectra of this compound and methylamine hydrochloride arises from the substitution of protons with deuterium (B1214612) atoms on the methyl group. This substitution leads to significant and predictable changes in both the ¹H and ¹³C NMR spectra.

CompoundNucleusChemical Shift (δ) ppm (Solvent: D₂O)MultiplicityKey Interpretation
This compound ¹HNot Applicable-The characteristic signal for the methyl protons is absent, confirming successful deuteration. A broad signal for the amine protons may be observed.
¹³C~25-30Triplet (t)The carbon signal is split into a triplet due to coupling with the three deuterium atoms (I=1), providing definitive evidence of the C-D bonds.
Methylamine hydrochloride ¹H~2.5Singlet (s)A singlet integrating to three protons is observed for the methyl group. A broad singlet for the amine protons is also present.
¹³C~25-30Singlet (s)A single resonance for the methyl carbon.

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and experimental conditions. The multiplicity of the ¹³C signal in the deuterated compound is a key diagnostic feature.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for amine hydrochlorides is crucial for accurate structural verification and comparison.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the amine hydrochloride salt (either this compound or methylamine hydrochloride) and dissolve it in a suitable deuterated solvent (e.g., 0.6-0.7 mL of D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial. Deuterium oxide (D₂O) is a common choice for hydrochloride salts due to their good solubility.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small plug of glass wool placed at the bottom of the Pasteur pipette during transfer.

  • Homogenization: Gently vortex or invert the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

    • Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to its lower natural abundance and sensitivity.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., D₂O at ~4.79 ppm for ¹H NMR).

    • Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for NMR Data Comparison

The following diagram illustrates the logical workflow for comparing the NMR spectral data of an isotopically labeled compound with its non-labeled counterpart.

logical_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Comparison Sample_Deuterated Methyl-d3-amine HCl Acquire_H1_Deuterated ¹H NMR Acquisition Sample_Deuterated->Acquire_H1_Deuterated Acquire_C13_Deuterated ¹³C NMR Acquisition Sample_Deuterated->Acquire_C13_Deuterated Sample_NonDeuterated Methylamine HCl Acquire_H1_NonDeuterated ¹H NMR Acquisition Sample_NonDeuterated->Acquire_H1_NonDeuterated Acquire_C13_NonDeuterated ¹³C NMR Acquisition Sample_NonDeuterated->Acquire_C13_NonDeuterated Analyze_H1_Deuterated Analyze ¹H Spectrum (Absence of CH₃ signal) Acquire_H1_Deuterated->Analyze_H1_Deuterated Analyze_C13_Deuterated Analyze ¹³C Spectrum (Triplet for CD₃) Acquire_C13_Deuterated->Analyze_C13_Deuterated Analyze_H1_NonDeuterated Analyze ¹H Spectrum (Singlet for CH₃) Acquire_H1_NonDeuterated->Analyze_H1_NonDeuterated Analyze_C13_NonDeuterated Analyze ¹³C Spectrum (Singlet for CH₃) Acquire_C13_NonDeuterated->Analyze_C13_NonDeuterated Comparison Comparative Analysis Analyze_H1_Deuterated->Comparison Analyze_C13_Deuterated->Comparison Analyze_H1_NonDeuterated->Comparison Analyze_C13_NonDeuterated->Comparison Conclusion Confirmation of Isotopic Labeling Comparison->Conclusion

Caption: Workflow for NMR-based verification of isotopic labeling.

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl-d3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of Methyl-d3-amine hydrochloride and its non-deuterated analog, methylamine (B109427) hydrochloride. Additionally, it evaluates the performance of alternative isotopically labeled methylamines, offering supporting data and experimental protocols to aid in the selection of the most appropriate internal standard for quantitative analysis.

Introduction

In quantitative mass spectrometry, stable isotope-labeled internal standards are essential for achieving accurate and reliable results. This compound is a commonly used deuterated internal standard for the quantification of methylamine. Understanding its fragmentation behavior in comparison to the unlabeled analyte and other isotopically labeled alternatives is critical for method development and data interpretation. This guide will delve into the electron ionization (EI) mass spectrometry of these compounds, both with and without derivatization, and provide a comparative overview of their utility.

Comparison of Fragmentation Patterns: Underivatized Amines

Electron ionization (EI) of methylamine and its deuterated analog leads to characteristic fragmentation patterns. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[1][2]

For methylamine (CH₃NH₂) , the molecular ion ([M]⁺•) is observed at m/z 31. The base peak is typically at m/z 30, resulting from the loss of a hydrogen atom ([M-H]⁺).[3] Another significant fragment is observed at m/z 15, corresponding to the methyl cation ([CH₃]⁺) formed by the cleavage of the C-N bond.[3]

For Methyl-d3-amine (CD₃NH₂) , the molecular ion ([M]⁺•) is shifted to m/z 34. Following the same fragmentation logic, the loss of a deuterium (B1214612) atom would result in a fragment at m/z 32 ([M-D]⁺), and the loss of a hydrogen atom from the amine group would lead to a fragment at m/z 33 ([M-H]⁺). The deuterated methyl cation ([CD₃]⁺) would be observed at m/z 18.

The following table summarizes the predicted and observed major fragment ions for the underivatized forms of methylamine hydrochloride and this compound.

AnalyteMolecular Ion (m/z)[M-H/D]⁺ (m/z)[C(H/D)₃]⁺ (m/z)Other Key Fragments (m/z)
Methylamine Hydrochloride3130 (Base Peak)1529, 28, 27
This compound3433, 321831, 30, 29

Note: The hydrochloride salt will typically dissociate in the hot GC inlet, and the free amine is analyzed.

Comparison of Fragmentation Patterns: Derivatized Amines

Due to the polarity and volatility of small amines, derivatization is a common strategy to improve their chromatographic behavior and mass spectrometric analysis.[4] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[5][6]

Upon derivatization with a trimethylsilyl (B98337) (TMS) group, the fragmentation pattern will be dominated by ions containing the TMS moiety. For TMS-derivatized methylamine, the molecular ion will be at m/z 103. For the deuterated analog, the molecular ion will be at m/z 106.

AnalyteDerivatizing AgentMolecular Ion (m/z)Key Fragment Ions (m/z)
MethylamineTMS10388 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺)
Methyl-d3-amineTMS10691 ([M-CD₃]⁺), 73 ([Si(CH₃)₃]⁺)

Alternative Isotopically Labeled Internal Standards

While deuterated standards are widely used, other isotopically labeled compounds, such as those containing Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), can offer advantages in certain applications.

Internal StandardKey AdvantagesPotential Disadvantages
Methyl-d3-amine Cost-effective.Potential for chromatographic shift (isotope effect). Possible H/D back-exchange in certain matrices.
¹³C-Methylamine Co-elutes perfectly with the unlabeled analyte.[7] High isotopic stability.[7] More effective at compensating for matrix effects.[7]Higher cost of synthesis.
¹⁵N-Methylamine High isotopic stability. Minimal chromatographic shift.Higher cost of synthesis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) of Underivatized Methylamines

Objective: To analyze the fragmentation patterns of underivatized methylamine hydrochloride and this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: A polar capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 10-100

Sample Preparation:

  • Prepare 1 mg/mL stock solutions of methylamine hydrochloride and this compound in methanol (B129727).

  • Dilute the stock solutions to a final concentration of 10 µg/mL with methanol for GC-MS analysis.

GC-MS of Derivatized Methylamines (TMS Derivatization)

Objective: To analyze the fragmentation patterns of TMS-derivatized methylamine and Methyl-d3-amine.

Instrumentation: Same as the underivatized method.

Derivatization Reagents:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (as a catalyst)

Derivatization Protocol:

  • Evaporate 100 µL of the 10 µg/mL amine solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of MSTFA and 50 µL of pyridine to the dried residue.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-200

Visualizations

Fragmentation_Underivatized cluster_methylamine Methylamine (CH₃NH₂) cluster_d3_methylamine Methyl-d3-amine (CD₃NH₂) M_CH3NH2 [CH₃NH₂]⁺• m/z 31 F30_CH3NH2 [CH₂NH₂]⁺ m/z 30 M_CH3NH2->F30_CH3NH2 -H• F15_CH3NH2 [CH₃]⁺ m/z 15 M_CH3NH2->F15_CH3NH2 -NH₂• M_CD3NH2 [CD₃NH₂]⁺• m/z 34 F32_CD3NH2 [CD₂NH₂]⁺ m/z 32 M_CD3NH2->F32_CD3NH2 -D• F18_CD3NH2 [CD₃]⁺ m/z 18 M_CD3NH2->F18_CD3NH2 -NH₂•

Caption: Fragmentation of underivatized methylamine and methyl-d3-amine.

Fragmentation_Derivatized cluster_tms_methylamine TMS-Methylamine cluster_tms_d3_methylamine TMS-Methyl-d3-amine M_TMS_CH3NH [CH₃NH-TMS]⁺• m/z 103 F88_TMS_CH3NH [CH₂NHTMS]⁺ m/z 88 M_TMS_CH3NH->F88_TMS_CH3NH -CH₃• F73_TMS [Si(CH₃)₃]⁺ m/z 73 M_TMS_CH3NH->F73_TMS -CH₃NH• M_TMS_CD3NH [CD₃NH-TMS]⁺• m/z 106 M_TMS_CD3NH->F73_TMS -CD₃NH• F91_TMS_CD3NH [CD₂NHTMS]⁺ m/z 91 M_TMS_CD3NH->F91_TMS_CD3NH -CD₃•

Caption: Fragmentation of TMS-derivatized methylamine and methyl-d3-amine.

Experimental_Workflow cluster_underivatized Underivatized Analysis cluster_derivatized Derivatized Analysis Sample_Prep_U Sample Preparation (Dilution) GC_MS_Analysis_U GC-MS Analysis Sample_Prep_U->GC_MS_Analysis_U Data_Analysis_U Data Analysis (Fragmentation Pattern) GC_MS_Analysis_U->Data_Analysis_U Sample_Prep_D Sample Preparation (Drying) Derivatization Derivatization (e.g., TMS) Sample_Prep_D->Derivatization GC_MS_Analysis_D GC-MS Analysis Derivatization->GC_MS_Analysis_D Data_Analysis_D Data Analysis (Fragmentation Pattern) GC_MS_Analysis_D->Data_Analysis_D

Caption: Experimental workflow for GC-MS analysis.

References

A Researcher's Guide to Isotopic Enrichment Analysis of Methyl-d3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isotopic enrichment in deuterated compounds is paramount for the integrity of experimental outcomes. This guide provides an objective comparison of analytical methodologies for assessing the isotopic enrichment of Methyl-d3-amine hydrochloride, a crucial building block in the synthesis of deuterated molecules. We present supporting experimental data, detailed protocols, and a comparative analysis with an alternative deuterated methylating agent, Dimethyl-d6-amine hydrochloride, to facilitate informed decisions in your research endeavors.

The isotopic purity of deuterated reagents like this compound is a critical parameter that can significantly impact the efficacy, safety, and pharmacokinetic properties of a final drug product.[1] Therefore, robust and accurate analytical methods are essential for quantifying the level of deuterium (B1214612) incorporation and identifying the presence of undeuterated or partially deuterated species.[1] The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[2][3]

Understanding Isotopic Enrichment vs. Species Abundance

Before delving into the analytical techniques, it is crucial to distinguish between two fundamental terms: isotopic enrichment and species abundance.[3]

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, a batch of this compound with 99% isotopic enrichment means that at each of the three positions on the methyl group, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[3]

  • Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition. Due to the statistical nature of deuterium incorporation, a 99% isotopic enrichment does not equate to 99% of the molecules being the fully deuterated (d3) species.[3]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for isotopic enrichment analysis depends on the specific requirements of the study, including the desired level of detail, sample throughput, and available instrumentation. Both NMR and HRMS offer powerful capabilities for this purpose.

TechniquePrincipleAdvantagesDisadvantages
¹H NMR Quantifies the absence of protons at the deuterated sites by comparing the integral of the residual proton signal to an internal standard.[3]Provides precise quantification of isotopic enrichment, structurally specific information.Lower throughput, requires a quantitative NMR setup.
¹³C NMR Observes the carbon backbone and the splitting patterns caused by deuterium coupling, confirming the position of deuteration.[1]Confirms the location of deuterium incorporation.Lower sensitivity compared to ¹H NMR.
LC-HRMS Separates isotopologues based on their mass-to-charge ratio (m/z) and provides their relative abundance.[1][2]High sensitivity, high throughput, provides information on all isotopologues (d0, d1, d2, d3).[1]May not distinguish between positional isomers of partially deuterated species.

Experimental Data and Protocols

To provide a practical comparison, we present illustrative experimental data and detailed protocols for the analysis of this compound and a common alternative, Dimethyl-d6-amine hydrochloride.

Quantitative ¹H NMR Spectroscopy

Objective: To determine the isotopic enrichment of this compound by quantifying the residual proton signal.

Illustrative Data:

CompoundExpected Chemical Shift (DMSO-d6)Observed SignalInterpretation
Methylamine hydrochloride~2.5 ppm (s, 3H, -CH₃)Not ApplicableReference for non-deuterated compound.
This compoundNot Applicable~8.05 ppm (br s, 2H, -NH₂)Absence of a signal around 2.5 ppm confirms high deuteration of the methyl group.[1][4]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

    • Add 0.7 mL of a deuterated solvent (e.g., DMSO-d6).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard quantitative ¹H NMR pulse sequence with a calibrated 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative analysis) to ensure full relaxation.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio for the residual proton signal and the internal standard.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the residual proton signal of the methyl group (if observable) and the signal of the internal standard.

    • Calculate the isotopic enrichment using the following formula:

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Objective: To determine the relative abundance of isotopologues (d0, d1, d2, d3) of this compound.

Illustrative Data:

IsotopologueElemental FormulaCalculated Monoisotopic Mass (m/z) [M+H]⁺Observed Relative Abundance (%)
d0-MethylamineCH₆N⁺32.0498< 0.1
d1-MethylamineCH₅DN⁺33.0561< 0.5
d2-MethylamineCH₄D₂N⁺34.0624< 1.5
d3-MethylamineCH₃D₃N⁺35.0686> 98.0

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).

    • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.

  • LC-HRMS Acquisition:

    • LC System: A UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the analyte (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan mode with a resolution of at least 70,000.

    • Scan Range: m/z 30-100.

  • Data Processing and Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues.

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.

Comparative Analysis with Dimethyl-d6-amine hydrochloride

For a comprehensive evaluation, it is beneficial to compare the isotopic enrichment analysis of this compound with that of a commonly used alternative, Dimethyl-d6-amine hydrochloride.

FeatureThis compoundDimethyl-d6-amine hydrochloride
Deuterated Moiety -CD₃-N(CD₃)₂
Number of Deuterium Atoms 36
¹H NMR Analysis Absence of signal for one methyl group.Absence of signals for two methyl groups.
LC-HRMS Analysis Analysis of d0 to d3 isotopologues.Analysis of d0 to d6 isotopologues.
Potential for Partial Deuteration Can have d1 and d2 impurities.Can have d1 through d5 impurities.

The analytical principles and protocols described for this compound are directly applicable to Dimethyl-d6-amine hydrochloride, with adjustments for the different mass and number of deuterium atoms.

Visualizing the Workflow

To illustrate the logical flow of the isotopic enrichment analysis process, the following diagram is provided.

Isotopic_Enrichment_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_results Results & Interpretation Sample Deuterated Amine HCl (e.g., Methyl-d3-amine HCl) NMR Quantitative ¹H NMR Sample->NMR HRMS LC-HRMS Sample->HRMS Standard Internal Standard (for qNMR) Standard->NMR Solvent Deuterated Solvent (for NMR) or LC Mobile Phase Solvent->NMR Solvent->HRMS NMR_Data Acquire FID Process Spectrum Integrate Signals NMR->NMR_Data HRMS_Data Acquire Chromatograms Extract Ion Traces Integrate Peaks HRMS->HRMS_Data Enrichment Calculate Isotopic Enrichment (%) NMR_Data->Enrichment Abundance Determine Relative Isotopologue Abundance HRMS_Data->Abundance

References

Comparative Efficacy of Deuterated vs. Non-Deuterated Drug Candidates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, the strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, has emerged as a potent tool for optimizing the pharmacological properties of therapeutic agents. This guide provides a comprehensive comparison of deuterated and non-deuterated drug candidates, offering researchers, scientists, and drug development professionals an objective analysis supported by experimental data.

The fundamental principle behind the enhanced profiles of deuterated drugs lies in the "deuterium kinetic isotope effect" (KIE).[1] The substitution of a hydrogen atom with a deuterium atom at a metabolic "soft spot" on a drug molecule can significantly slow down its breakdown by metabolic enzymes, such as cytochrome P450s.[1][2] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage.[] This seemingly subtle modification can lead to a cascade of therapeutic advantages, including improved pharmacokinetic profiles, enhanced safety and tolerability, and potentially more convenient dosing regimens.[1][4]

This guide will delve into specific case studies to illustrate the comparative efficacy of deuterated versus non-deuterated drugs, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual representations of key biological pathways and experimental workflows.

Case Study 1: Austedo® (Deutetrabenazine) vs. Tetrabenazine (B1681281)

Deutetrabenazine (Austedo®) is the first deuterated drug to receive FDA approval and serves as a landmark example of the "deuterium switch" approach.[5][6] It is a deuterated analog of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease and tardive dyskinesia.[7] The deuteration of the two methoxy (B1213986) groups in tetrabenazine leads to a slower and more sustained exposure to its active metabolites.[8]

Comparative Data: Deutetrabenazine vs. Tetrabenazine
ParameterDeutetrabenazine (Austedo®)Tetrabenazine (Xenazine®)Reference(s)
Pharmacokinetics
Active Metabolite Half-life (t½)Longer half-lives for active metabolites[9]Shorter half-life[9][9]
Peak-to-Trough FluctuationLower (11-fold lower for total active metabolites)[9]Higher[9][9]
Dosing FrequencyTypically twice daily[7]Typically three times daily[7][7]
Efficacy (Huntington's Disease Chorea)
Total Maximal Chorea Score Reduction from Baseline-4.4 points[10]-1.9 points (placebo-adjusted)[10][10]
Safety & Tolerability
Dose Reduction/Suspension RateSignificantly lower[10]Higher[10][10]
Key Adverse Events (vs. Tetrabenazine)Lower incidence of agitation, akathisia, depression, drowsiness/somnolence, insomnia, and parkinsonism[10]Higher incidence of neuropsychiatric adverse events[10][11][10][11]
Discussion of Comparative Efficacy and Safety

Clinical studies have demonstrated that deutetrabenazine has similar effectiveness to tetrabenazine in managing chorea associated with Huntington's disease.[7] However, the key differentiator lies in its improved tolerability profile. The slower metabolism of deutetrabenazine leads to more stable plasma concentrations of its active metabolites, which is believed to contribute to the lower incidence of adverse events, particularly neuropsychiatric side effects like depression, somnolence, and akathisia.[10] This enhanced safety profile allows for a more favorable dosing regimen and may lead to better patient adherence.[12] An indirect comparison of clinical trial data suggested that deutetrabenazine was associated with a significantly lower risk of moderate to severe adverse events compared to tetrabenazine.[10]

Experimental Protocols

In Vivo Pharmacokinetic Study in Humans: A study to compare the pharmacokinetics of deutetrabenazine and tetrabenazine involved administering single doses of each drug to healthy volunteers. Blood samples were collected at regular intervals over a specified period. The plasma concentrations of the parent drugs and their major active metabolites (α-dihydrotetrabenazine and β-dihydrotetrabenazine) were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) were calculated and compared between the two drugs.[9]

Phase 3 Efficacy and Safety Trial (e.g., First-HD): The efficacy and safety of deutetrabenazine for the treatment of chorea in Huntington's disease were established in a randomized, double-blind, placebo-controlled, parallel-group trial. Patients were randomized to receive either deutetrabenazine or a placebo. The deutetrabenazine dose was titrated to an optimal level based on chorea control and tolerability over an 8-week period, followed by a 4-week maintenance period. The primary efficacy endpoint was the change in the Total Maximal Chorea (TMC) score from baseline to the end of the maintenance period. Safety and tolerability were assessed by monitoring adverse events, clinical laboratory tests, and electrocardiograms.[10]

Signaling Pathway

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_drug Drug Action cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 Uptake MAO MAO DA->MAO Metabolism Vesicle Synaptic Vesicle VMAT2->Vesicle Synapse Dopamine Vesicle->Synapse Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Dopamine Receptor Synapse->Receptor Deutetrabenazine Deutetrabenazine/ Tetrabenazine Deutetrabenazine->VMAT2 Inhibition Signal Signal Transduction Receptor->Signal

Caption: VMAT2 inhibition by deutetrabenazine/tetrabenazine in a dopaminergic synapse.

Case Study 2: Deupirfenidone (B10860353) vs. Pirfenidone (B1678446)

Deupirfenidone (formerly CTP-543 or LYT-100) is a deuterated analog of pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis (IPF).[13] Pirfenidone is known to have significant gastrointestinal side effects that can limit its use and adherence.[14] Deupirfenidone was designed to have a differentiated pharmacokinetic profile to improve its tolerability.[13]

Comparative Data: Deupirfenidone vs. Pirfenidone
ParameterDeupirfenidone (LYT-100)PirfenidoneReference(s)
Pharmacokinetics
Drug Exposure (AUC)Approximately 50% increase at comparable dosesStandard exposure[15]
Parent to Metabolite RatioHigher than reported with pirfenidoneLower[13]
Efficacy (IPF)
Change in Forced Vital Capacity (FVC) from Baseline (26 weeks)-21.5 mL (825 mg TID)-51.6 mL (801 mg TID)[15]
Treatment Effect vs. Placebo80.9% (825 mg TID)54.1%[16]
Safety & Tolerability
Key Gastrointestinal Adverse Events (Nausea, Dyspepsia, Diarrhea, Vomiting)Lower percentage of patients reporting these eventsHigher percentage of patients reporting these events[16]
Discussion of Comparative Efficacy and Safety

Recent phase 2b clinical trial data from the ELEVATE IPF study suggests that deupirfenidone is not only better tolerated but also potentially more effective than pirfenidone in slowing the decline of lung function in patients with IPF.[16] At the higher dose tested, deupirfenidone demonstrated a statistically significant reduction in FVC decline compared to placebo, with a treatment effect approximately 50% greater than that observed with pirfenidone.[16] The improved tolerability, particularly the reduction in gastrointestinal side effects, is a significant advantage that may allow for more consistent and effective treatment for IPF patients.[14] The increased drug exposure without a corresponding increase in adverse events suggests that deuteration has successfully altered the drug's metabolism to a more favorable profile.[15]

Experimental Protocols

Phase 1 Pharmacokinetic Study: A Phase 1 study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of multiple ascending doses of deupirfenidone. Participants received twice-daily doses over several days. Blood samples were collected to determine the steady-state pharmacokinetic profile. The study also evaluated the effect of food on the absorption of deupirfenidone.[13]

Phase 2b Efficacy and Safety Trial (ELEVATE IPF): This was a randomized, double-blind, active- and placebo-controlled, dose-ranging trial in patients with IPF. Patients were randomized to receive one of two doses of deupirfenidone, pirfenidone, or a placebo, administered three times a day for 26 weeks. The primary endpoint was the change in FVC from baseline. Safety and tolerability were assessed by monitoring adverse events.[16]

Case Study 3: Donesta® (Deuterated Estriol) vs. Estriol (B74026)

Donesta® is an investigational deuterated form of estriol, a weak estrogen, being developed for the treatment of vasomotor symptoms (hot flashes) in postmenopausal women.[17] While estriol is used in some parts of the world for menopausal symptoms, it is not approved for this indication in the United States.[18][19] Deuteration is intended to improve its pharmacokinetic profile and potentially enhance its efficacy and safety for this use.

Comparative Data: Deuterated Estriol vs. Estriol

Specific quantitative comparative data from head-to-head clinical trials of deuterated estriol versus non-deuterated estriol are not yet widely published. The following table is based on the expected benefits of deuteration and the known effects of estriol.

ParameterDeuterated Estriol (Donesta®) (Anticipated)EstriolReference(s)
Pharmacokinetics
Bioavailability & Half-lifeExpected to be improved due to reduced metabolismSubject to first-pass metabolism[General principle of deuteration]
Efficacy (Vasomotor Symptoms)
Reduction in frequency and severity of hot flashesAims to demonstrate significant improvement over placeboEffective in controlling menopausal symptoms[18]
Safety & Tolerability
Endometrial and Breast Tissue EffectsDesigned to have a favorable safety profileAppears safer than stronger estrogens but high doses may have stimulatory effects[18]
Systemic Side EffectsAnticipated to be minimalGenerally well-tolerated, especially with local administration[20][21]
Discussion of Comparative Efficacy and Safety

The goal of developing a deuterated version of estriol is to create a novel oral hormone therapy that can effectively treat menopausal vasomotor symptoms with a favorable safety profile. By slowing its metabolism, deuteration is expected to provide more consistent systemic exposure, potentially leading to improved efficacy at a lower dose compared to non-deuterated oral estriol. The clinical development program for Donesta® is designed to establish its superiority over placebo and to demonstrate a favorable safety profile, particularly concerning endometrial and breast health.

Experimental Protocols

Phase 3 Clinical Trial for Vasomotor Symptoms (e.g., COMFORT Program): The efficacy and safety of deuterated estriol are being evaluated in large-scale, randomized, double-blind, placebo-controlled Phase 3 trials. Postmenopausal women with moderate to severe vasomotor symptoms are randomized to receive either deuterated estriol or a placebo once daily. The co-primary efficacy endpoints are the change from baseline in the frequency and severity of moderate to severe vasomotor symptoms. Long-term safety, including endometrial and breast safety, is a key secondary endpoint.

General Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_preclinical Preclinical Stage cluster_clinical Clinical Stage In_Vitro In Vitro Metabolic Stability (Microsomes, Hepatocytes) In_Vivo_PK_Animal In Vivo Pharmacokinetics (Animal Models) In_Vitro->In_Vivo_PK_Animal PD_Animal Pharmacodynamics/ Efficacy (Animal Models) In_Vivo_PK_Animal->PD_Animal Tox_Animal Toxicology Studies (Animal Models) PD_Animal->Tox_Animal Phase1 Phase 1: Healthy Volunteers (Safety, Tolerability, PK) Tox_Animal->Phase1 Phase2 Phase 2: Patients (Efficacy, Dose-Ranging, Safety) Phase1->Phase2 Phase3 Phase 3: Large Patient Population (Confirmatory Efficacy, Safety) Phase2->Phase3 Regulatory Regulatory Submission and Review Phase3->Regulatory Deuterated Deuterated Candidate Deuterated->In_Vitro NonDeuterated Non-Deuterated Parent Drug NonDeuterated->In_Vitro NonDeuterated->In_Vivo_PK_Animal NonDeuterated->PD_Animal NonDeuterated->Phase2 Active Comparator NonDeuterated->Phase3 Active Comparator

Caption: Comparative experimental workflow for deuterated vs. non-deuterated drugs.

Conclusion

The strategic use of deuterium in drug design has proven to be a successful approach for enhancing the therapeutic profile of known drugs and developing novel chemical entities. The case studies of deutetrabenazine and deupirfenidone clearly demonstrate that deuteration can lead to significant improvements in pharmacokinetics, safety, and even efficacy compared to their non-deuterated counterparts. As our understanding of the kinetic isotope effect and its application in medicinal chemistry continues to grow, we can anticipate the development of more deuterated drugs that offer meaningful clinical advantages for patients across a wide range of therapeutic areas. This guide serves as a foundational resource for researchers to understand and evaluate the comparative efficacy of this promising class of pharmaceuticals.

References

Harnessing FTIR Spectroscopy for the Confirmation of Methylamine Deuteration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, confirming the successful deuteration of molecules like methylamine (B109427) is a critical step in synthesizing novel therapeutics with improved pharmacokinetic profiles. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a rapid, non-destructive, and cost-effective analytical technique for this purpose. This guide provides a comprehensive comparison of FTIR spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for confirming deuteration often depends on a balance of factors including sensitivity, quantitative capability, cost, and experimental complexity. While methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools, FTIR spectroscopy offers distinct advantages, particularly for routine screening and qualitative confirmation.

Technique Principle Advantages Disadvantages Quantitative Capability
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. Deuteration leads to a predictable shift in vibrational frequencies.- Rapid analysis- Non-destructive- Lower cost of instrumentation- Simple sample preparation- Lower sensitivity compared to MS- Can be challenging for complex molecules with overlapping peaksYes, with chemometric models for quantifying isotopic purity[1].
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio. Deuteration results in a measurable increase in molecular weight.- High sensitivity and accuracy- Can determine the precise location of deuteration (with fragmentation analysis)- Destructive technique- More expensive instrumentation- Can be complex to operateExcellent for determining the degree of deuteration and isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei. The disappearance or change in the chemical shift of proton signals confirms deuteration.- Provides detailed structural information- Can pinpoint the exact site of deuteration- Lower sensitivity than MS- Requires larger sample amounts- Longer acquisition timesHighly quantitative for determining the extent of deuteration at specific sites.

FTIR Spectral Analysis of Deuterated Methylamine

The primary evidence for deuteration in FTIR spectroscopy is the shift of vibrational bands to lower wavenumbers (cm⁻¹) due to the increased mass of deuterium (B1214612) compared to hydrogen. For methylamine (CH₃NH₂), the most significant changes are observed in the N-H and C-H stretching and bending vibrations.

Upon deuteration of the amino group to form methylamine-d₂ (CH₃ND₂), the N-D stretching and bending vibrations will appear at significantly lower frequencies than the corresponding N-H vibrations. Similarly, deuteration of the methyl group to form methyl-d₃ amine (CD₃NH₂) will cause a downward shift in the C-D stretching and bending modes compared to the C-H modes.

Key Vibrational Modes and Expected Shifts:

Vibrational Mode Typical Wavenumber (cm⁻¹) in CH₃NH₂ Expected Shift upon Deuteration Reference
N-H Asymmetric Stretch~3427Shifts to lower frequency in CH₃ND₂[2]
N-H Symmetric Stretch~3361Shifts to lower frequency in CH₃ND₂[2]
NH₂ Scissoring~1623Shifts to a characteristic deformation vibration around 1200 cm⁻¹ for -ND₂[3].[2][3]
C-H Stretches2800-3000Shifts to lower frequency in CD₃NH₂[2][4]
NH₂ Wagging~780Shifts to lower frequency in CH₃ND₂[2]

Note: The exact peak positions can vary depending on the physical state (gas, liquid, solid) and solvent used.

Experimental Protocol: FTIR Analysis of Deuterated Methylamine

This protocol outlines the general steps for confirming the deuteration of methylamine using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a common and convenient sampling technique.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)

  • Methylamine and deuterated methylamine samples (as hydrochloride salts for ease of handling)

  • Spatula and weighing paper

  • Solvent for cleaning the ATR crystal (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and dry.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place a small amount of the methylamine hydrochloride (or deuterated methylamine hydrochloride) powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis:

    • Process the collected spectrum by subtracting the background spectrum.

    • Identify the characteristic vibrational peaks for methylamine.

    • Compare the spectrum of the deuterated sample with that of the non-deuterated standard.

    • Look for the expected peak shifts to lower wavenumbers in the N-H/N-D and/or C-H/C-D regions to confirm deuteration.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after each measurement to prevent cross-contamination.

Workflow for FTIR Confirmation of Deuteration

The following diagram illustrates the logical workflow for confirming the deuteration of methylamine using FTIR spectroscopy.

FTIR_Deuteration_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_analysis Data Analysis and Confirmation Start Start with Synthesized Deuterated Methylamine Prep_Standard Prepare Non-Deuterated Methylamine Standard Start->Prep_Standard Prep_Sample Prepare Deuterated Methylamine Sample Start->Prep_Sample Acquire_BG Acquire Background Spectrum Prep_Standard->Acquire_BG Prep_Sample->Acquire_BG Acquire_Standard Acquire FTIR Spectrum of Standard Acquire_BG->Acquire_Standard Acquire_Sample Acquire FTIR Spectrum of Sample Acquire_BG->Acquire_Sample Compare_Spectra Compare Spectra Acquire_Standard->Compare_Spectra Acquire_Sample->Compare_Spectra Identify_Shifts Identify Peak Shifts to Lower Wavenumbers Compare_Spectra->Identify_Shifts Confirmation Deuteration Confirmed? Identify_Shifts->Confirmation Success Successful Deuteration Confirmation->Success Yes Failure Incomplete or Failed Deuteration Confirmation->Failure No

Workflow for FTIR-based confirmation of methylamine deuteration.

Conclusion

FTIR spectroscopy stands as a valuable and accessible tool for the qualitative and, with further development, quantitative assessment of methylamine deuteration. Its speed and simplicity make it particularly well-suited for initial screening and confirmation of synthetic outcomes in a drug discovery and development setting. While MS and NMR offer higher resolution and more detailed structural information, the straightforward nature of FTIR provides a compelling first line of analysis. By understanding the principles of isotopic effects on vibrational spectra and following a robust experimental protocol, researchers can confidently employ FTIR to verify the successful incorporation of deuterium into their target molecules.

References

A Comparative Guide to the Quantitative Analysis of Deuteration Levels in Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), is a powerful tool in drug discovery and development. This modification can significantly alter a compound's metabolic profile, enhancing its pharmacokinetic properties. Accurate and precise quantification of deuterium incorporation is therefore a critical step in the synthesis and validation of these next-generation therapeutic agents. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Core Analytical Techniques: A Head-to-Head Comparison

The two gold-standard methodologies for determining the level and position of deuterium incorporation are NMR and MS. Each offers distinct advantages and is suited to different analytical questions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for providing unambiguous information on the exact location and extent of deuterium incorporation.[1] It can distinguish between different isotopologues and provide site-specific quantification. The most common NMR methods involve either directly observing the deuterium signal (²H-NMR) or inferring its presence by the disappearance of a proton signal (¹H-NMR).[1][2]

  • Mass Spectrometry (MS): MS is highly sensitive and provides information on the overall level of deuterium incorporation by analyzing the mass-to-charge ratio (m/z) of the molecule.[3] High-resolution mass spectrometry (HRMS) is particularly valuable for resolving the isotopic distributions of deuterated compounds, allowing for the calculation of average deuterium incorporation.[4][5] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for quantitative analysis in complex mixtures.[6]

The choice between these techniques often depends on the specific requirements of the analysis, such as the need for site-specific information, the required sensitivity, and the nature of the compound being analyzed.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for each technique, providing a baseline for selecting the most appropriate method for your research needs.

Parameter¹H-NMR²H-NMRHigh-Resolution Mass Spectrometry (HRMS)
Principle Measures the decrease in the integral of a proton signal.Directly measures the integral of the deuterium signal.Measures the mass shift and isotopic distribution.[4]
Primary Output % Deuteration at a specific site.% Deuteration at a specific site.Average % Deuteration for the whole molecule.
Quantitative Accuracy Good to ExcellentExcellentExcellent
Precision HighHighVery High
Sensitivity ModerateLowVery High
Sample Requirement ~1-5 mg~5-10 mg<1 µg
Key Advantage Widely available; provides clear structural context.[2]Direct and unambiguous detection of deuterium.[7]Exceptional sensitivity and accuracy for overall incorporation.[4]
Key Limitation Indirect measurement; relies on a high degree of deuteration for accuracy.[7]Lower sensitivity and requires specialized probes/settings.[8]Does not inherently provide site-specific information.[9]

Experimental Workflows and Methodologies

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible quantitative data. Below are representative workflows and methodologies for each of the primary analytical techniques.

Workflow for NMR-Based Quantification

The general workflow for determining deuteration levels by NMR involves sample preparation, data acquisition, and spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Accurately weigh compound Prep2 Dissolve in a suitable non-deuterated solvent Prep1->Prep2 Prep3 Add internal standard (e.g., TMS) Prep2->Prep3 Acq1 Acquire ¹H or ²H NMR spectrum Prep3->Acq1 Acq2 Ensure sufficient relaxation delay (D1) for quantitative accuracy Proc1 Apply Fourier transform and phase correction Acq2->Proc1 Proc2 Integrate relevant signals (analyte and standard) Proc3 Calculate % Deuteration

Caption: General experimental workflow for quantitative NMR analysis.

Detailed Experimental Protocol: ¹H-NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the deuterated compound and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

    • Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent does not have signals that overlap with the analyte or standard.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the instrument is properly shimmed to obtain optimal line shape and resolution.

  • Data Acquisition:

    • Set the pulse angle to 90 degrees.

    • Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for ensuring the signal intensities are directly proportional to the number of nuclei.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signal corresponding to the residual protons at the deuterated position.

    • Integrate a well-resolved signal from the non-deuterated portion of the molecule or the internal standard.

    • The percent deuteration is calculated by comparing the integral of the residual proton signal to the integral of a fully protonated reference signal.

Workflow for Mass Spectrometry-Based Quantification

MS-based quantification typically involves chromatographic separation followed by mass analysis to determine the isotopic distribution of the analyte.

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_analysis Data Analysis Prep1 Prepare a dilute solution of the compound Prep2 Spike with internal standard (optional but recommended) Prep1->Prep2 LC1 Inject sample onto LC column Prep2->LC1 LC2 Elute with an appropriate mobile phase gradient MS1 Ionize the eluting compound (e.g., ESI) LC2->MS1 MS2 Acquire high-resolution full scan mass spectra Analysis1 Extract ion chromatograms for all isotopologues MS2->Analysis1 Analysis2 Determine the centroid of the isotopic distribution Analysis3 Calculate average deuterium incorporation

Caption: Workflow for LC-HRMS analysis of deuteration levels.

Detailed Experimental Protocol: LC-HRMS
  • Sample Preparation:

    • Prepare a stock solution of the deuterated compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

    • Create a dilute working solution (e.g., 1 µg/mL) for injection. For quantitative analysis, a deuterated internal standard with a different number of deuterium atoms may be used.[10]

  • Liquid Chromatography (LC) Conditions:

    • Column: Use a C18 reversed-phase column suitable for the analyte's polarity.

    • Mobile Phase: A typical gradient may run from 0.1% formic acid in water to 0.1% formic acid in acetonitrile.

    • Flow Rate: A standard analytical flow rate of 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.[4]

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

    • Acquisition Mode: Acquire data in full scan mode over a mass range that includes the expected masses of all isotopologues.

    • Resolution: Set the instrument to a high resolution (e.g., >70,000) to clearly resolve the isotopic peaks.[5]

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak of the analyte.

    • Identify the ion signals corresponding to the different isotopologues (M+0, M+1, M+2, etc.).

    • Calculate the centroid of the isotopic distribution to determine the average mass.

    • The level of deuterium incorporation can be calculated from the shift in the average mass compared to the non-deuterated standard.

Conclusion

Both NMR and Mass Spectrometry are indispensable tools for the quantitative analysis of deuterated compounds. NMR spectroscopy offers unparalleled detail on the site of deuteration, making it the method of choice for structural confirmation.[1] Mass spectrometry, particularly LC-HRMS, provides superior sensitivity and precision for determining the overall level of deuterium incorporation, which is often critical in pharmacokinetic and metabolic studies.[6] A comprehensive characterization of deuterated compounds often involves the complementary use of both techniques to ensure the isotopic integrity and purity of the synthesized molecules.[11]

References

Cross-Validation of Isotopic Labeling Techniques in Quantitative Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of understanding complex cellular processes and advancing drug development, the accurate quantification of protein abundance is paramount. Isotopic labeling, coupled with mass spectrometry, stands as a cornerstone of quantitative proteomics. However, the choice of labeling strategy can significantly influence experimental outcomes. This guide provides an objective comparison of three widely used isotopic labeling techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). By presenting supporting experimental data, detailed methodologies, and illustrating key biological pathways, this guide serves as a resource for researchers to select the appropriate method and to cross-validate their findings for robust and reliable results.

Quantitative Performance at a Glance

The selection of an isotopic labeling strategy is a critical decision in the design of quantitative proteomics experiments. The following table summarizes key performance metrics for SILAC, TMT, and iTRAQ, offering a quantitative basis for comparison. It is important to note that while SILAC and TMT data are often directly compared in literature, comprehensive head-to-head comparisons including iTRAQ are less common. Therefore, the iTRAQ performance metrics are derived from separate studies and should be considered in that context.

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tags)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)
Labeling Principle In vivo metabolic labeling of proteins with stable isotope-labeled amino acids.[1]In vitro chemical labeling of peptides with isobaric tags.[1]In vitro chemical labeling of peptides with isobaric tags.
Multiplexing Capacity Typically 2-plex or 3-plex, though can be extended.Up to 18-plex with TMTpro reagents.[1]4-plex and 8-plex reagents are commonly used.
Sample Type Primarily limited to cell culture models that can incorporate labeled amino acids.[2]Applicable to a wide range of biological samples, including tissues and biofluids.Suitable for diverse sample types, including clinical tissues and body fluids.
Precision (CV) High (<15%)High (<20%)Good (15-30%)
Accuracy High, less prone to ratio compression.Moderate, can be affected by ratio compression.[2]Moderate, can be affected by ratio compression.[3][4][5]
Proteome Coverage GoodGood, can be enhanced by fractionation.Good, provides complete proteome coverage as it labels all peptides.[6]
Cost Can be costly, particularly for long-term cell culture.Generally higher cost, especially for higher-plex reagents.Moderate to high cost.[7]

Visualizing Proteomic Workflows and Pathways

Understanding the experimental process and the biological context is crucial for interpreting quantitative proteomics data. The following diagrams illustrate the generalized workflows for SILAC, TMT, and iTRAQ, and two key signaling pathways often investigated using these methods.

SILAC_Workflow cluster_cell_culture Cell Culture (in vivo labeling) cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Population_1 Cell Population 1 ('Light' Medium) Mix_Cells Mix Cell Populations (1:1) Cell_Population_1->Mix_Cells Cell_Population_2 Cell Population 2 ('Heavy' Medium) Cell_Population_2->Mix_Cells Lysis Cell Lysis & Protein Extraction Mix_Cells->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification (MS1 level) LC_MS->Data_Analysis

A generalized experimental workflow for SILAC-based comparative proteomics.

TMT_iTRAQ_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling (in vitro) cluster_analysis Analysis Sample_1 Sample 1 Protein_Extraction Protein Extraction Sample_1->Protein_Extraction Sample_2 Sample 2 Sample_2->Protein_Extraction Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Protein_Digestion Protein_Extraction->Protein_Digestion Label_1 Label Peptides (Tag 1) Protein_Digestion->Label_1 Label_2 Label Peptides (Tag 2) Protein_Digestion->Label_2 Combine Combine Labeled Peptides Label_1->Combine Label_2->Combine LC_MS LC-MS/MS Analysis Combine->LC_MS Data_Analysis Data Analysis & Quantification (MS2/MS3 level) LC_MS->Data_Analysis

A generalized experimental workflow for TMT/iTRAQ-based comparative proteomics.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

The EGF-RAS-RAF-MEK-ERK signaling pathway, a common target for proteomic analysis.

AKT_mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis inhibits

A simplified representation of the AKT/mTOR signaling pathway.

Detailed Experimental Protocols

Reproducible and well-documented experimental workflows are the foundation of reliable proteomics research. Below are generalized protocols for SILAC, TMT, and iTRAQ labeling.

SILAC Experimental Protocol (In Vivo Labeling)
  • Cell Culture and Labeling:

    • Culture two or three populations of cells in specialized SILAC media.

    • One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).

    • The other populations are grown in "heavy" media containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-Arginine and ⁴,⁴,⁵,⁵-D₄-L-Lysine).

    • Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five generations.

  • Cell Treatment and Harvest:

    • Apply experimental treatments to the different cell populations (e.g., drug treatment vs. vehicle control).

    • Harvest the cells from each population separately.

  • Cell Lysis and Protein Mixing:

    • Lyse the cells and extract the proteins.

    • Quantify the protein concentration in each extract using a standard method (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" labeled samples.

  • Protein Digestion and LC-MS/MS Analysis:

    • Digest the mixed protein sample into peptides using trypsin.

    • Analyze the peptide mixture using LC-MS/MS. The mass spectrometer will detect pairs (or triplets) of chemically identical peptides that differ in mass due to the isotopic labels.

  • Data Analysis:

    • Use SILAC-aware software (e.g., MaxQuant) to identify the peptide pairs/triplets.

    • Calculate the ratio of the signal intensities of the heavy to light peptides to determine the relative abundance of each protein.

    • Perform statistical analysis to identify proteins with significant changes in expression.

TMT/iTRAQ Experimental Protocol (In Vitro Labeling)

The workflows for TMT and iTRAQ are conceptually similar, with the primary difference being the specific reagents and the number of samples that can be multiplexed.[8]

  • Protein Extraction and Digestion:

    • Extract proteins from each sample (up to 18 for TMTpro, up to 8 for iTRAQ).

    • Quantify the protein concentration in each extract.

    • Take an equal amount of protein from each sample (e.g., 100 µg).

    • Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA) to denature the proteins and prevent disulfide bond reformation.

    • Digest the proteins into peptides using trypsin.

  • Peptide Labeling:

    • Label the peptides from each sample with a different isobaric tag (TMT or iTRAQ reagent) according to the manufacturer's protocol. Each tag has the same total mass but will yield a unique reporter ion upon fragmentation.

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples into a single mixture.

    • For complex samples, it is recommended to fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to increase proteome coverage.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS.

    • In the MS1 scan, the different labeled versions of the same peptide will appear as a single peak due to their isobaric nature.

    • In the MS/MS scan, the tags will fragment, releasing the reporter ions. The intensity of each unique reporter ion is proportional to the abundance of the peptide in the corresponding original sample.

  • Data Analysis:

    • Use appropriate software (e.g., Proteome Discoverer) to identify the peptides and quantify the reporter ion intensities.

    • Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance.

Cross-Validation and Orthogonal Methods

To ensure the validity of findings from any single quantitative proteomics experiment, cross-validation using an orthogonal method is highly recommended. For instance, a subset of differentially expressed proteins identified in a high-throughput TMT or iTRAQ experiment could be re-quantified using a targeted proteomics approach like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) with stable isotope-labeled peptide standards. Similarly, key findings from a SILAC experiment in a cell line could be validated in tissue samples using TMT or iTRAQ.

Conclusion

The choice between SILAC, TMT, and iTRAQ is dictated by the specific research question and experimental constraints.[1] For large-scale studies requiring high throughput and the analysis of non-culturable samples, TMT and iTRAQ are powerful tools.[2] In contrast, for studies demanding the highest quantitative accuracy and physiological relevance in cell culture models, SILAC remains the method of choice.[7] By understanding the principles, strengths, and limitations of each technique, and by employing cross-validation strategies, researchers can generate high-quality, reliable quantitative proteomics data to drive scientific discovery.

References

The Deuterated Advantage: A Comparative Guide to Methyl-d3-amine Hydrochloride in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and stable therapeutic agents is ongoing. Methyl-d3-amine hydrochloride, a deuterated form of methylamine (B109427) hydrochloride, has emerged as a valuable tool in this pursuit. By strategically replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can significantly alter the metabolic fate and pharmacokinetic profile of drug candidates. This guide provides an objective comparison of the performance of deuterated compounds synthesized using this compound against their non-deuterated counterparts, supported by experimental data and detailed protocols.

Enhanced Metabolic Stability and Pharmacokinetic Profile

The primary advantage of incorporating deuterium into a drug molecule lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. This increased stability can lead to a more favorable pharmacokinetic profile, including a longer half-life, increased exposure, and potentially reduced dosing frequency.

A study on the N-methyl deuterated analog of enzalutamide, a prostate cancer drug, demonstrated a significant improvement in its metabolic stability. The in vitro intrinsic clearance of the deuterated compound was notably lower in both rat and human liver microsomes, indicating a slower rate of metabolism. This translated to a better in vivo pharmacokinetic profile in rats, with a higher maximum plasma concentration (Cmax) and a greater overall drug exposure (AUC).

Similarly, a deuterated N-(methyl-d3)picolinamide compound, CM4307, exhibited enhanced anti-tumor activity in a mouse model of human liver cancer compared to its non-deuterated version, CM4306.[1] This improved efficacy is attributed to the enhanced pharmacokinetic properties of the deuterated molecule.

Table 1: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Compounds

ParameterNon-Deuterated CompoundDeuterated CompoundFold Change
Enzalutamide
In vitro Intrinsic Clearance (Rat Liver Microsomes)Higher49.7% Lower~2x slower
In vitro Intrinsic Clearance (Human Liver Microsomes)Higher72.9% Lower~3.7x slower
In vivo Cmax (Rats)Lower35% Higher1.35x
In vivo AUC (Rats)Lower102% Higher2.02x
CM4306 vs. CM4307
Relative Tumor Increment Rate (%)32.219.61.64x more effective

Comparative Efficacy in Cancer Cell Lines

While improved pharmacokinetics are a significant advantage, the ultimate goal is to enhance therapeutic efficacy. In the case of kinase inhibitors, a key class of anti-cancer drugs, deuteration can lead to comparable or, in some cases, improved potency.

A study on deuterated derivatives of sorafenib (B1663141), a multi-kinase inhibitor, found that their in vitro anti-tumor activities against human hepatoma (HepG2) and human cervical carcinoma (HeLa) cell lines were nearly identical to that of non-deuterated sorafenib. This indicates that the introduction of deuterium did not negatively impact the drug's ability to inhibit its target kinases.

Table 2: In Vitro Efficacy (IC50) of Deuterated vs. Non-Deuterated Sorafenib

Cell LineNon-Deuterated Sorafenib (IC50)Deuterated Sorafenib (IC50)
HepG2SimilarSimilar
HeLaSimilarSimilar

Note: The source material described the IC50 values as "almost similar" without providing specific numerical data.

Synthesis and Characterization

The synthesis of deuterated compounds using this compound is a critical aspect of their development. Efficient and high-yield synthetic routes are essential for producing these molecules for research and potential clinical applications.

Synthesis_Workflow Boc_Benzylamine Boc-Protected Benzylamine (B48309) Intermediate_2 Intermediate 2 Boc_Benzylamine->Intermediate_2 NaH, DMF TsOCD3 TsOCD3 (Deuterated Methylating Agent) TsOCD3->Intermediate_2 N_benzyl_d3_amine N-benzyl-Methyl-d3-amine hydrochloride Intermediate_2->N_benzyl_d3_amine Deprotection HCl_EA HCl/EtOAc HCl_EA->N_benzyl_d3_amine Methyl_d3_amine_HCl This compound N_benzyl_d3_amine->Methyl_d3_amine_HCl Hydrogenation Pd_C Pd/C, H2 Pd_C->Methyl_d3_amine_HCl

Caption: Synthesis of this compound.

A practical synthesis of this compound has been developed using Boc-protected benzylamine as a starting material and TsOCD3 as the deuterated methylating agent. This method avoids the formation of tri- and tetra-substituted by-products that can occur with more reactive methylating agents. The process involves the reaction of Boc-benzylamine with TsOCD3, followed by deprotection and hydrogenation to yield the final product with high purity.

Application as an Internal Standard in Bioanalysis

Beyond its role in synthesizing novel drug candidates, this compound and other deuterated compounds are invaluable as internal standards in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5] Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography but are distinguishable by their mass. This allows for accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard (e.g., Drug-d3) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Workflow for LC-MS/MS using a deuterated internal standard.

Signaling Pathway Context: c-Raf Kinase

Many of the kinase inhibitors synthesized using this compound target key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the c-Raf/MEK/ERK pathway, which is frequently dysregulated in various cancers. Sorafenib, for example, is a potent inhibitor of c-Raf.

cRaf_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras cRaf c-Raf Ras->cRaf MEK MEK cRaf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Sorafenib Sorafenib (Deuterated/Non-deuterated) Sorafenib->cRaf Inhibition

Caption: The c-Raf/MEK/ERK signaling pathway.

Experimental Protocols

Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((4-(N-(methyl-d3)carbamoyl)pyridin-2-yl)oxy)phenyl)urea (Deuterated Sorafenib Analog)

  • Preparation of 4-chloro-N-(methyl-d3)picolinamide: To a solution of 4-chloropicolinoyl chloride in tetrahydrofuran (B95107) (THF), add this compound and triethylamine. Stir the mixture at room temperature. After completion of the reaction, extract the product with an organic solvent and purify by column chromatography.

  • Synthesis of 4-((4-aminophenoxy)picolinamide-d3): Combine 4-aminophenol (B1666318) and the product from step 1 in dimethylformamide (DMF) with a suitable base (e.g., potassium tert-butoxide). Heat the reaction mixture. After cooling, isolate the product by precipitation and filtration.

  • Final Urea Formation: Dissolve the product from step 2 in a suitable solvent (e.g., dichloromethane). Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate and stir at room temperature. The final deuterated sorafenib analog can be purified by crystallization or column chromatography.

General Protocol for In Vitro Metabolic Stability Assay

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or rat), a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4), and the test compound (deuterated or non-deuterated).

  • Initiate Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH regenerating system).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method with an appropriate internal standard.

  • Data Analysis: Calculate the rate of disappearance of the parent compound to determine the intrinsic clearance.

Protocol for Using a Deuterated Internal Standard in LC-MS/MS

  • Sample Preparation: To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of the deuterated internal standard solution.

  • Extraction: Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile, solid-phase extraction) to remove interferences.

  • Analysis: Inject the extracted sample onto an LC-MS/MS system.

  • Data Acquisition: Monitor the specific mass transitions for both the analyte and the deuterated internal standard.

  • Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

References

Safety Operating Guide

Safe Disposal of Methyl-d3-amine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl-d3-amine (B1598088) hydrochloride, ensuring compliance and minimizing risk.

Methyl-d3-amine hydrochloride, a deuterated isotopologue of methylamine (B109427) hydrochloride, requires careful handling due to its potential hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] Adherence to proper disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety Precautions

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Waste Collection and Storage

Proper segregation and storage of chemical waste are the first steps in the disposal process.

  • Containers: Use only suitable, tightly closed, and clearly labeled containers for collecting this compound waste.[1][3] Original containers are preferred.

  • Labeling: The waste container must be affixed with a completed hazardous waste label, clearly identifying the contents as "this compound waste."

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4] Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[5] Attempting to neutralize or treat the chemical waste in-house is not advised without the proper facilities and expertise.

The following table summarizes the approved disposal methods for this compound:

Disposal MethodDescriptionKey Considerations
Licensed Disposal Company Engaging a certified hazardous waste management company for the collection, transportation, and disposal of the chemical.This is the most recommended and compliant method. The company will handle the material in accordance with all federal, state, and local regulations.[1][6]
Controlled Incineration The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]This process must be carried out in a specially designed chemical incinerator equipped with an afterburner and scrubber to handle hazardous byproducts.[1][2]
Solvent Incineration Dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][2][7]The choice of solvent and the incineration process must be managed by trained professionals to ensure complete and safe combustion.
Contaminated Packaging Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable and disposed of in a sanitary landfill.[3]Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[3]

Important Prohibitions:

  • DO NOT discharge this compound or its waste into sewer systems or drains.[2][3]

  • DO NOT contaminate water, foodstuffs, feed, or seed with the chemical.[3]

  • DO NOT mix with other waste unless explicitly instructed to do so by the disposal company.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage or leakage if it is safe to do so.[3] For solid material, sweep or vacuum up the spill and place it into a suitable, labeled disposal container.[4] Avoid generating dust.[1][4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill material should be disposed of as hazardous waste, following the procedures outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Methyl-d3-amine hydrochloride waste generated collect_waste Collect waste in a properly labeled, sealed container start->collect_waste store_waste Store container in a designated, secure, and well-ventilated area collect_waste->store_waste spill_check Is there a spill? store_waste->spill_check spill_procedure Follow spill management protocol spill_check->spill_procedure Yes contact_disposal Contact licensed hazardous waste disposal company spill_check->contact_disposal No spill_procedure->collect_waste package_transport Package waste for transport according to regulations contact_disposal->package_transport documentation Complete all required waste disposal documentation package_transport->documentation end End: Waste properly disposed documentation->end

Disposal decision workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl-d3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Methyl-d3-amine hydrochloride, a deuterated compound often utilized as a synthetic intermediate in pharmaceutical research.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your experiments.

Immediate Safety and Hazard Information

This compound is a hygroscopic, crystalline solid that presents several potential health hazards.[3] It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[1][3][4] Understanding these risks is the first step in implementing robust safety protocols.

Hazard Identification:

Hazard StatementClassificationPrecautionary Statement
Harmful if swallowed[1][4]Acute Toxicity, Oral (Category 4)P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Causes skin irritation[1][3][4]Skin Irritation (Category 2)P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
Causes serious eye irritation[1][4]Eye Irritation (Category 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
May cause respiratory irritation[1][4]Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3]
Ingestion Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[3]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure the compound's stability.

1. Receiving and Storage:

Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3] Due to its hygroscopic nature, protection from moisture is critical.[3]

2. Engineering Controls and Personal Protective Equipment (PPE):

To minimize inhalation exposure, always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[5] Facilities should be equipped with an eyewash station and a safety shower.[3]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[3][7]Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[8]Inspect gloves before use and dispose of them properly after handling.[9]
Lab coat or protective clothing.[3][7]To prevent skin exposure.[3]
Respiratory Protection NIOSH-approved respirator.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3]

3. Handling and Weighing:

As a powdered chemical, care must be taken to avoid generating dust.[3] When weighing, do so in an enclosed balance or a fume hood to contain any airborne particles.[10] Use a spatula to transfer the powder and avoid pouring directly from the bottle.[10] Keep the container closed when not in use.[10]

4. Preparation of Solutions:

When preparing solutions, work over a disposable bench cover to easily manage any spills.[10] If a spill occurs, the cover can be carefully rolled up and disposed of as chemical waste.[10] Always wear appropriate PPE, including a lab coat and gloves, to protect from splashes.[10]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization and Segregation:

All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weigh boats, bench paper), and solutions, should be considered hazardous waste. Keep this waste segregated from other laboratory waste streams.

Disposal Procedure:

  • Collect Waste: Place all solid waste contaminated with this compound into a designated, properly labeled, and sealed hazardous waste container. Liquid waste should be collected in a separate, compatible, and clearly labeled container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not dispose of this chemical down the drain or in the regular trash.[6]

While deuterated compounds may not have specific disposal regulations distinct from their non-deuterated counterparts, they should be handled with the same level of care. The primary concern for disposal is the chemical hazard of the amine hydrochloride, not the isotopic labeling.

Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_disposal Waste Management Receiving and Storage Receiving and Storage Engineering Controls Engineering Controls Receiving and Storage->Engineering Controls Personal Protective Equipment Personal Protective Equipment Engineering Controls->Personal Protective Equipment Handling and Weighing Handling and Weighing Personal Protective Equipment->Handling and Weighing Solution Preparation Solution Preparation Handling and Weighing->Solution Preparation Waste Collection Waste Collection Solution Preparation->Waste Collection Waste Labeling Waste Labeling Waste Collection->Waste Labeling Waste Storage Waste Storage Waste Labeling->Waste Storage Final Disposal Final Disposal Waste Storage->Final Disposal

Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-d3-amine hydrochloride
Reactant of Route 2
Methyl-d3-amine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。